molecular formula C17H25N3O2 B1261540 (2R)-Vildagliptin

(2R)-Vildagliptin

カタログ番号: B1261540
分子量: 303.4 g/mol
InChIキー: SYOKIDBDQMKNDQ-JULPFRMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vildagliptin is a cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Vildagliptin's cyano moiety undergoes hydrolysis and this inactive metabolite is excreted mainly via the urine.
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC名

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1

InChIキー

SYOKIDBDQMKNDQ-JULPFRMLSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

異性体SMILES

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

正規SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

ピクトグラム

Irritant; Health Hazard

同義語

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (2R)-Vildagliptin on Dipeptidyl Peptidase-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The therapeutic activity of vildagliptin resides in the (2S)-pyrrolidine-2-carbonitrile scaffold, corresponding to the (2R) configuration in an alternative naming convention when the full chemical name is considered. This guide details the stereospecific, covalent, and reversible mechanism by which vildagliptin inhibits DPP-4, leading to enhanced pancreatic islet function and improved glycemic control. We present a comprehensive overview of its binding kinetics, interaction with the enzyme's active site, and the downstream physiological consequences. This document consolidates key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the complex molecular interactions and signaling pathways.

Core Mechanism of Action: Covalent, Reversible Inhibition

Vildagliptin's mechanism of action is distinct from many other DPP-4 inhibitors. It is characterized by a two-step process involving the formation of a reversible, covalent enzyme-inhibitor complex.[1] This interaction is classified as "slow tight-binding," which results in prolonged inhibition of the enzyme's activity that outlasts the drug's circulating half-life.[1][2]

The key steps are:

  • Initial Binding: Vildagliptin, acting as a substrate analog, initially binds to the active site of the DPP-4 enzyme.[3]

  • Covalent Bond Formation: The nitrile group of vildagliptin's cyanopyrrolidine moiety undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[4] This forms a stable, yet reversible, covalent imidate complex.

  • Slow Dissociation/Hydrolysis: The enzyme-inhibitor complex dissociates through two main pathways. The primary pathway is the slow hydrolysis of the covalent bond, which converts vildagliptin into its inactive primary metabolite (LAY151). A smaller fraction of the drug dissociates unchanged. This slow dissociation and hydrolysis contribute to the prolonged duration of DPP-4 inhibition.

This covalent interaction is responsible for the potent and durable inhibition of DPP-4, which after a single 50 mg dose can last for approximately 12 hours, despite vildagliptin having a plasma half-life of only about 2 hours.

Stereospecificity of Inhibition

The inhibitory activity of vildagliptin is highly stereospecific. The therapeutic agent is the enantiomer with the (S)-configuration at the 2-position of the pyrrolidine ring, chemically named (2S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-pyrrolidine. The inhibitory potency of this (S)-enantiomer is significantly greater than that of its (R)-enantiomer counterpart. This highlights the precise geometric fit required for optimal interaction with the DPP-4 active site.

Molecular Interactions within the DPP-4 Active Site

The DPP-4 enzyme features a complex active site with several subsites (S1, S2, S1', S2') that accommodate its peptide substrates. Vildagliptin primarily interacts with the S1 and S2 subsites.

  • Catalytic Triad: The core of the active site contains a classic catalytic triad of Ser630, Asp708, and His740.

  • Covalent Interaction: The cyanopyrrolidine moiety of vildagliptin binds to the S1 subsite, where its nitrile group forms a covalent bond with Ser630.

  • Hydrogen Bonding: The protonated amino group of the inhibitor forms a network of hydrogen bonds with surrounding residues, including Glu205, Glu206, and Tyr662, which stabilizes the complex.

  • Hydrophobic Interactions: The adamantyl group fits into a hydrophobic pocket, further anchoring the inhibitor within the active site.

The following diagram illustrates the formation of the covalent complex between (2R)-Vildagliptin and the DPP-4 active site.

G cluster_0 DPP-4 Active Site cluster_1 This compound cluster_2 Covalent Complex Formation Ser630 Ser630 (Nucleophile) Complex Reversible Covalent Imidate Complex Ser630->Complex Nucleophilic Attack His740 His740 (General Base) His740->Ser630 Activates Asp708 Asp708 Glu205_206 Glu205 / Glu206 (Anionic Binding Site) Vilda_CN Cyanopyrrolidine Moiety (Electrophile) Vilda_CN->Complex Vilda_Adamantyl Adamantyl Group (Hydrophobic Anchor) Vilda_Adamantyl->Glu205_206 Stabilizing Interactions (H-bonds, Hydrophobic)

Molecular interaction of Vildagliptin with the DPP-4 active site.

Quantitative Data Summary

The potency and selectivity of vildagliptin have been quantified through various in vitro and in vivo studies. The following tables summarize key kinetic and inhibitory parameters.

Table 1: In Vitro Inhibitory Activity of Vildagliptin Enantiomers against DPP-4

Enantiomer IC₅₀ (nmol/L) Potency Relative to (2S)
(2S)-Vildagliptin 4.5 1
This compound >10,000 >2200-fold less potent

Data derived from studies in patients with Type 2 Diabetes Mellitus.

Table 2: Kinetic Parameters of (2S)-Vildagliptin Inhibition of DPP-4

Parameter Value Description
Kᵢ (nmol/L) 3.0 Inhibitor constant for DPP-4.
Dissociation Half-life (t½) 55 minutes Half-life for the dissociation of the enzyme-inhibitor complex.

| Hydrolysis Half-life (t½) | 6.3 hours | Half-life for the hydrolysis of vildagliptin by DPP-4. |

Table 3: Selectivity of (2S)-Vildagliptin for DPP-4 over Related Proteases

Protease Kᵢ (nmol/L) Selectivity vs. DPP-4
DPP-4 3.0 -
DPP-8 810 ~270-fold
DPP-9 97 ~32-fold

Data obtained using recombinant human enzymes.

Downstream Physiological Signaling Pathway

The inhibition of DPP-4 by vildagliptin initiates a cascade of physiological effects that ultimately lead to improved glucose homeostasis. By preventing the degradation of GLP-1 and GIP, vildagliptin enhances their actions on pancreatic islet cells.

Key downstream effects include:

  • Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose is high.

  • Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state. This reduces excessive hepatic glucose production.

  • Improved Islet Function: Vildagliptin improves both α-cell and β-cell responsiveness to glucose, leading to more regulated and appropriate hormonal responses to nutrient intake.

The diagram below outlines this signaling pathway.

G Vilda This compound DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits Incretins_Inactive Inactive Incretins (GLP-1, GIP) DPP4->Incretins_Inactive Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 Degradation Pancreas Pancreatic Islets Incretins_Active->Pancreas Stimulates BetaCell β-cells Pancreas->BetaCell AlphaCell α-cells Pancreas->AlphaCell Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Glycemic_Control Improved Glycemic Control HGP->Glycemic_Control Glucose_Uptake->Glycemic_Control

Physiological signaling pathway of DPP-4 inhibition by Vildagliptin.

Experimental Protocols

In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value of an inhibitor like vildagliptin. The assay measures the activity of DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Test Inhibitor: Vildagliptin, dissolved in an appropriate solvent (e.g., DMSO or Assay Buffer)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black microtiter plate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of vildagliptin in Assay Buffer. Dilute the DPP-4 enzyme and H-Gly-Pro-AMC substrate to their working concentrations in cold Assay Buffer.

  • Plate Setup: To appropriate wells of the 96-well plate, add:

    • 100% Activity Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl solvent.

    • Background Wells: 40 µl Assay Buffer, 10 µl solvent.

    • Inhibitor Wells: 30 µl Assay Buffer, 10 µl diluted DPP-4, 10 µl of each vildagliptin dilution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µl of the diluted Substrate Solution to all wells. The final volume in each well is 100 µl.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence of each well using the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each vildagliptin concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[vildagliptin] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

The workflow for this assay is visualized below.

G start Start prep Prepare Reagents: - Serial dilutions of Vildagliptin - Working solutions of DPP-4 & Substrate start->prep plate Plate Setup (96-well): - Add Assay Buffer - Add DPP-4 Enzyme (or buffer for background) - Add Vildagliptin (or solvent for control) prep->plate initiate Initiate Reaction: Add Fluorogenic Substrate (Gly-Pro-AMC) to all wells plate->initiate incubate Incubate Plate: 30 minutes at 37°C initiate->incubate read Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->read analyze Data Analysis: - Subtract background - Calculate % Inhibition - Plot dose-response curve read->analyze end Determine IC₅₀ Value analyze->end

Experimental workflow for a DPP-4 fluorescence inhibition assay.
X-ray Crystallography of the DPP-4:Vildagliptin Complex

This protocol provides a general methodology for determining the high-resolution 3D structure of vildagliptin bound to the DPP-4 active site.

Procedure:

  • Protein Expression and Purification:

    • Express the extracellular domain of human DPP-4 (e.g., residues 39-766) in a suitable system, such as baculovirus-infected insect cells (Sf9), to ensure correct post-translational modifications.

    • Purify the secreted protein from the cell culture supernatant using a multi-step chromatography process (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity (>95%).

  • Crystallization:

    • Grow crystals of the DPP-4:vildagliptin complex using the vapor diffusion method (hanging or sitting drop).

    • This can be achieved either by co-crystallizing the purified protein in the presence of a molar excess of vildagliptin or by soaking pre-formed apo-DPP-4 crystals in a solution containing vildagliptin.

    • Screen various crystallization conditions (precipitants, pH, temperature, additives) to obtain single, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystal (e.g., by soaking in a solution with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a known DPP-4 structure as the search model.

    • Build the vildagliptin molecule into the resulting electron density map and refine the complete structure to produce a final, high-resolution model of the complex.

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted enzyme inhibition. Its stereospecific, slow tight-binding, and covalent yet reversible interaction with the DPP-4 active site provides potent and sustained inhibition. This action effectively enhances the endogenous incretin system, leading to glucose-dependent improvements in insulin secretion and glucagon suppression. The detailed understanding of this mechanism, supported by quantitative kinetic data and high-resolution structural information, provides a solid foundation for the rational design and development of future antidiabetic therapies.

References

An In-depth Technical Guide to the Synthesis of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely recognized therapeutic agent for the management of type 2 diabetes mellitus. The commercially available drug is the (2S)-enantiomer, valued for its therapeutic efficacy. Its counterpart, (2R)-Vildagliptin, is primarily studied as a chiral impurity and a reference standard in the quality control of the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the plausible synthetic pathways for obtaining this compound. Due to the limited availability of direct literature on the synthesis of the (2R)-enantiomer, this guide infers the synthetic routes by analogy to the well-documented synthesis of (2S)-Vildagliptin, substituting the chiral starting materials accordingly. This document outlines the probable stereospecific synthesis commencing from D-proline derivatives and discusses the potential for chiral resolution of a racemic mixture of Vildagliptin. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the synthesis and analysis of this compound.

Introduction

Vildagliptin's mechanism of action involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Vildagliptin enhances the physiological effects of these hormones, leading to improved glycemic control. The stereochemistry of the molecule is crucial for its biological activity, with the (2S)-enantiomer being the active form. The (2R)-enantiomer is considered an impurity and its synthesis is primarily of interest for analytical and reference purposes.

This guide details two primary approaches for obtaining this compound:

  • Stereospecific Synthesis: A direct synthetic route starting from the chiral precursor, D-proline or its derivatives. This method leverages the existing, well-established synthetic methodologies for (2S)-Vildagliptin by using the opposite enantiomer of the starting material.

  • Chiral Resolution: The separation of a racemic mixture of Vildagliptin into its individual (2R) and (2S) enantiomers. While analytical-scale separations are common, this guide will touch upon the principles that could be applied to a preparative scale.

Stereospecific Synthesis of this compound

The most direct and widely practiced approach to synthesize enantiomerically pure pharmaceuticals is to start with a chiral building block. In the case of this compound, the synthesis logically commences with D-proline or its derivatives, in contrast to the L-proline used for the synthesis of the (2S)-enantiomer. The overall synthetic strategy involves the formation of the key intermediate, (2R)-1-(2-chloroacetyl)-2-cyanopyrrolidine, followed by its condensation with 3-amino-1-adamantanol.

Synthesis Pathway from D-Prolinamide

This pathway mirrors a common industrial synthesis of (2S)-Vildagliptin that starts from L-prolinamide. By substituting L-prolinamide with D-prolinamide, the synthesis is directed towards the (2R)-enantiomer.

Diagram of the Synthesis Pathway from D-Prolinamide

G D_Prolinamide D-Prolinamide Intermediate1 (2R)-1-(2-chloroacetyl) -pyrrolidine-2-carboxamide D_Prolinamide->Intermediate1 Chloroacetyl chloride Intermediate2 (2R)-1-(2-chloroacetyl) -2-cyanopyrrolidine Intermediate1->Intermediate2 Dehydration (e.g., TFAA) Vildagliptin This compound Intermediate2->Vildagliptin Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin G D_Proline D-Proline Intermediate1 (2R)-1-(2-chloroacetyl) -pyrrolidine-2-carboxylic acid D_Proline->Intermediate1 Chloroacetyl chloride Intermediate2 (2R)-1-(2-chloroacetyl) -2-cyanopyrrolidine Intermediate1->Intermediate2 Nitrile formation Vildagliptin This compound Intermediate2->Vildagliptin Adamantanol 3-amino-1-adamantanol Adamantanol->Vildagliptin G Racemic Racemic Vildagliptin HPLC Preparative Chiral HPLC Racemic->HPLC Enantiomers Separated Enantiomers HPLC->Enantiomers R_Vilda This compound Enantiomers->R_Vilda S_Vilda (2S)-Vildagliptin Enantiomers->S_Vilda

The Critical Role of Stereochemistry in the Biological Activity of Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth analysis of the stereochemical properties of vildagliptin enantiomers, their differential biological activities, and the experimental methodologies used for their synthesis, separation, and characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.

Introduction: The Stereochemical Imperative of Vildagliptin

Vildagliptin, chemically known as (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile, possesses a single chiral center at the C-2 position of the pyrrolidine ring. This gives rise to two enantiomers: the (2S)-enantiomer and the (2R)-enantiomer. The biological activity of vildagliptin resides almost exclusively in the (2S)-enantiomer, which is the therapeutically active form of the drug.[1][2] The (2R)-enantiomer is considered an impurity with negligible pharmacological activity.[1][2] Consequently, the stereoselective synthesis and rigorous chiral purification of (2S)-vildagliptin are of paramount importance in its pharmaceutical development and manufacturing to ensure optimal efficacy and safety.

Stereochemistry and Biological Activity

The profound difference in the biological activity of vildagliptin enantiomers underscores the critical nature of stereospecific interactions with the target enzyme, DPP-4.

The Active (2S)-Enantiomer and the Inactive (2R)-Enantiomer
Quantitative Analysis of DPP-4 Inhibition and Selectivity

The inhibitory potency of (2S)-vildagliptin against DPP-4 and its selectivity over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, have been extensively characterized.

Enzyme Inhibitor IC50 (nM) Ki (nM)
DPP-4(2S)-Vildagliptin4.5[3]17
DPP-8(2S)-Vildagliptin-Micromolar range
DPP-9(2S)-Vildagliptin--

Table 1: Inhibitory Activity of (2S)-Vildagliptin against Dipeptidyl Peptidases.

Pharmacokinetics of Vildagliptin

The pharmacokinetic profile of vildagliptin has been well-studied, demonstrating properties suitable for its clinical use. The data presented below pertains to the administration of the active (2S)-enantiomer.

Parameter Value Reference
Bioavailability85%
Time to Peak Plasma Concentration (Tmax)1.7 hours
Plasma Protein Binding9.3%
Terminal Elimination Half-life~90 minutes
MetabolismPrimarily via hydrolysis to an inactive metabolite (LAY151)
ExcretionMainly in urine

Table 2: Pharmacokinetic Parameters of (2S)-Vildagliptin.

Experimental Protocols

This section details the methodologies for the stereoselective synthesis, chiral separation, and biological evaluation of vildagliptin enantiomers.

Stereoselective Synthesis of (2S)-Vildagliptin

The synthesis of enantiomerically pure (2S)-vildagliptin typically starts from the chiral precursor L-proline. A general synthetic scheme is outlined below.

G L_Proline L-Proline Intermediate1 (S)-1-(Chloroacetyl)- pyrrolidine-2-carboxylic acid L_Proline->Intermediate1 Chloroacetyl chloride, THF Intermediate2 (S)-1-(Chloroacetyl)- pyrrolidine-2-carbonitrile Intermediate1->Intermediate2 Dehydration Vildagliptin (2S)-Vildagliptin Intermediate2->Vildagliptin 3-amino-1-adamantanol, Base

Caption: Synthetic pathway for (2S)-Vildagliptin.

Detailed Methodology:

  • Acylation of L-Proline: L-proline is reacted with chloroacetyl chloride in an appropriate solvent such as tetrahydrofuran (THF) to yield (S)-1-(chloroacetyl)-pyrrolidine-2-carboxylic acid.

  • Cyanation: The carboxylic acid group of the intermediate is then converted to a nitrile group. This can be achieved through various dehydrating agents.

  • Coupling with 3-amino-1-adamantanol: The resulting (S)-1-(chloroacetyl)-pyrrolidine-2-carbonitrile is coupled with 3-amino-1-adamantanol in the presence of a base to yield (2S)-vildagliptin.

Chiral Separation of Vildagliptin Enantiomers

High-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are commonly employed for the enantiomeric separation of vildagliptin.

G cluster_workflow Chiral Separation Workflow Sample Racemic Vildagliptin Sample HPLC Chiral HPLC/UFLC System (e.g., Chiralcel OD-RH column) Sample->HPLC Detection UV Detection (210 nm) HPLC->Detection MobilePhase Mobile Phase (e.g., Borate buffer/ACN/TEA) MobilePhase->HPLC Separation Separated Enantiomers: (2R)-Vildagliptin (2S)-Vildagliptin Detection->Separation

Caption: Workflow for chiral separation of Vildagliptin.

Detailed HPLC/UFLC Protocol:

  • Column: A chiral stationary phase is essential. A commonly used column is the Chiralcel OD-RH (tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 20 mM borate buffer, pH 9.0), acetonitrile (ACN), and triethylamine (TEA) in a ratio of approximately 50:50:0.1 (v/v/v).

  • Flow Rate: A flow rate of 1 mL/min is generally used.

  • Detection: The enantiomers are detected using a UV detector at a wavelength of 210 nm.

  • Elution Order: Under these conditions, the (2R)-enantiomer typically elutes before the (2S)-enantiomer.

DPP-4 Inhibition Assay

The inhibitory activity of vildagliptin enantiomers on DPP-4 is determined using an in vitro enzymatic assay.

Detailed Protocol:

  • Reagents:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Vildagliptin enantiomers (dissolved in a suitable solvent, e.g., DMSO).

  • Procedure:

    • The DPP-4 enzyme is pre-incubated with varying concentrations of the vildagliptin enantiomer in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is incubated at 37°C.

    • The fluorescence of the product (free AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, which in turn potentiates the action of incretin hormones.

The Incretin Effect

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. DPP-4 rapidly degrades GLP-1 and GIP, thereby terminating their insulinotropic effects.

Vildagliptin-Mediated DPP-4 Inhibition

By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced and prolonged incretin-mediated effects, resulting in improved glycemic control.

G cluster_pathway Vildagliptin Signaling Pathway Food Food Intake Gut Gut L-cells Food->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin (2S)-Vildagliptin Vildagliptin->DPP4 Inhibition Beta_cell β-cells Pancreas->Beta_cell Alpha_cell α-cells Pancreas->Alpha_cell Insulin ↑ Insulin Secretion Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Conclusion

The stereochemistry of vildagliptin is a critical determinant of its pharmacological activity. The (2S)-enantiomer is a potent and selective inhibitor of DPP-4, leading to enhanced incretin hormone levels and improved glycemic control in patients with type 2 diabetes. In contrast, the (2R)-enantiomer is essentially inactive. This technical guide has provided a comprehensive overview of the stereochemical aspects, biological activity, and analytical methodologies related to vildagliptin enantiomers. A thorough understanding of these principles is essential for the continued development and quality control of this important antidiabetic agent.

References

Physicochemical properties and solid-state characterization of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties and Solid-State Characterization of (2R)-Vildagliptin

This technical guide provides a comprehensive overview of the physicochemical properties and solid-state characterization of this compound, the R-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to this compound

This compound is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[][2] As an impurity or related compound of the active pharmaceutical ingredient (API) Vildagliptin, its characterization is crucial for quality control and regulatory purposes. Vildagliptin itself is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP.[3][4] By inhibiting DPP-4, Vildagliptin prolongs the activity of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[] The systematic study of its isomers, such as this compound, is essential for understanding the API's purity profile and ensuring its safety and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in pharmaceutical formulations and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile
Synonyms Vildagliptin Related Compound A, (2R)-LAF237, Vildagliptin R-Isomer
CAS Number 1036959-27-9
Chemical Formula C17H25N3O2
Molecular Weight 303.40 g/mol
Appearance Off-White to Pale Beige Solid
Melting Point 147-151°C
Solubility Slightly soluble in Chloroform and Methanol. Soluble in ethanol (~15-16 mg/ml), DMSO (~16-20 mg/ml), and DMF (~20 mg/ml).
pKa (Predicted) 15.05 ± 0.40
logP (Predicted) 1.50308

Solid-State Characterization

The solid-state properties of an API are critical as they can influence stability, dissolution, and bioavailability. Characterization involves multiple analytical techniques to understand the crystalline structure, thermal behavior, and spectroscopic fingerprint of the compound.

Table 2: Summary of Solid-State Characterization Data for this compound

TechniqueKey FindingsReferences
X-Ray Powder Diffraction (XRPD) A specific crystal form of Vildagliptin (not specified as 2R) shows characteristic peaks at 2θ angles of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42°.
Differential Scanning Calorimetry (DSC) A sharp endothermic peak is observed at 152.57°C, corresponding to the melting point of Vildagliptin. Another study reported a melting point of 154°C.
Thermogravimetric Analysis (TGA) TGA data is typically provided with comprehensive characterization of Vildagliptin impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Prominent peaks observed (in cm⁻¹) at: 3293 (N-H stretch), 2842 (Alkane C-H stretch), 2236 (C≡N nitrile stretch), 1710 (Amide C=O stretch), 1449 (N=O stretch), and 1250 (C-N amine stretch).
Raman Spectroscopy Experimental and theoretical Raman spectra have been investigated to provide a comprehensive vibrational assignment.

Experimental Protocols

Detailed methodologies for the key solid-state characterization techniques are provided below.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to determine the crystalline nature of a material and to identify its specific polymorphic form.

  • Objective: To obtain the diffraction pattern of this compound to identify its crystal form and assess its crystallinity.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.5418 Å) and a scintillation or area detector.

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.

  • Data Collection:

    • The instrument is configured with the copper X-ray source operating at 40 kV and 40 mA.

    • The sample is scanned over a 2θ range, typically from 5° to 35°, with a step size of 0.2°.

    • Data is collected for a set duration at each step to ensure adequate signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ angle) is analyzed to identify the positions and relative intensities of the diffraction peaks. These peaks serve as a fingerprint for the specific crystalline structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and glass transitions.

  • Objective: To determine the melting point and thermal behavior of this compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Approximately 2-5 mg of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Data Collection:

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is increased at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic (melting) or exothermic (crystallization) peaks. The onset temperature of the melting endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and decomposition.

  • Objective: To assess the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Approximately 5-10 mg of this compound is placed in a tared TGA pan (typically platinum or alumina).

  • Data Collection:

    • The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the temperature at which significant weight loss occurs, indicating decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

  • Objective: To obtain the infrared spectrum of this compound for structural confirmation and identification.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (approx. 1 mg) is mixed with about 300 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Data Collection:

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations of the functional groups present in the this compound molecule.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.

Solid_State_Characterization_Workflow cluster_0 Solid-State Characterization of this compound cluster_1 Primary Characterization cluster_2 Data Analysis & Interpretation cluster_3 Results API API Sample (this compound) XRPD X-Ray Powder Diffraction (XRPD) API->XRPD DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA FTIR FTIR Spectroscopy API->FTIR Data_Analysis Analyze Peak Data, Thermograms & Spectra XRPD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis FTIR->Data_Analysis Report Comprehensive Solid-State Profile Data_Analysis->Report

Caption: General workflow for the solid-state characterization of an API.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis (FTIR/Raman) Sample_Prep Sample Preparation (e.g., KBr Pellet) Instrument Spectrometer (FTIR or Raman) Sample_Prep->Instrument Data_Acq Data Acquisition (4000-400 cm⁻¹) Instrument->Data_Acq Background Background Scan (Reference) Background->Instrument Spectrum Generate Spectrum (Absorbance vs. Wavenumber) Data_Acq->Spectrum

Caption: Workflow for Spectroscopic Analysis (FTIR/Raman).

Thermal_Analysis_Workflow cluster_thermal Thermal Analysis (DSC/TGA) Start Start Weigh Weigh Sample (2-10 mg) Start->Weigh Seal Seal in Pan (DSC) or Place in Pan (TGA) Weigh->Seal Load Load Sample & Reference into Instrument Seal->Load Heat Heat at Constant Rate (e.g., 10°C/min under N₂) Load->Heat Record Record Heat Flow (DSC) or Mass Loss (TGA) Heat->Record End End Record->End

Caption: Workflow for Thermal Analysis (DSC/TGA).

References

A Technical Guide to the Use of (2R)-Vildagliptin as a Reference Marker in Vildagliptin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[3] By preventing this degradation, Vildagliptin enhances the levels of active incretins, which in turn improves glycemic control in patients with type 2 diabetes mellitus by increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4]

Structurally, Vildagliptin possesses a single chiral center, meaning it exists as a pair of enantiomers: (2S)-Vildagliptin and (2R)-Vildagliptin. The pharmacologically active isomer is (2S)-Vildagliptin, which is the form used in pharmaceutical formulations. Consequently, the (2R)-enantiomer, this compound, is considered an enantiomeric impurity. Global regulatory bodies, including the European Pharmacopoeia, mandate strict control over the enantiomeric purity of chiral drugs. Therefore, the accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Vildagliptin drug products. This technical guide details the role of this compound as a reference marker and outlines the validated analytical methodologies for its separation and quantification.

Mechanism of Action: The DPP-4 Inhibition Pathway

Vildagliptin exerts its therapeutic effect by intervening in the incretin pathway. Incretins (GLP-1 and GIP) are released from the gut in response to food intake and play a crucial role in glucose homeostasis. They stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells. The enzyme DPP-4 rapidly inactivates these incretins. Vildagliptin selectively inhibits DPP-4, prolonging the action of GLP-1 and GIP, which leads to improved pancreatic islet function and better blood glucose control.

Vildagliptin_Mechanism cluster_pancreas Pancreatic Islets cluster_gut Gut Insulin ↑ Insulin Secretion (β-cells) Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion (α-cells) Glucagon->Glucose Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Incretins->Insulin Stimulates/Suppresses Incretins->Glucagon Stimulates/Suppresses DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Inactive Inactive Metabolites DPP4->Inactive Degrades to Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits

Caption: Vildagliptin's DPP-4 inhibition pathway.

The Role of this compound as a Reference Marker

A reference marker, or reference standard, is a highly purified compound used as a measurement base in analytical tests. In the context of Vildagliptin analysis, this compound, available as a pharmaceutical analytical impurity (PAI) reference standard, is indispensable for several reasons:

  • Method Development and Validation: It is used to develop and validate analytical methods capable of separating the two enantiomers, ensuring the method is "stereoselective."

  • Peak Identification: It confirms the identity of the impurity peak in a chromatogram or electropherogram by comparing its retention or migration time.

  • Quantification: It serves as the standard for creating calibration curves to accurately quantify the amount of the (2R)-enantiomer present in a bulk drug or final dosage form.

  • System Suitability: It is used in system suitability tests to verify that the analytical system is performing correctly before analyzing samples.

The use of a qualified this compound reference standard is essential for compliance with global regulatory frameworks and for ensuring the consistency and quality of the final pharmaceutical product.

Analytical Methodologies for Enantiomeric Purity

Several highly sensitive and specific methods have been developed and validated for the chiral separation of Vildagliptin enantiomers. High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE) are the predominant techniques.

Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing & Reporting Vilda_Sample 1. Vildagliptin Bulk Sample (API or Formulation) Dissolve 3. Dissolve in Diluent (e.g., Ethanol, Mobile Phase) Vilda_Sample->Dissolve R_Vilda_Std 2. This compound Reference Standard R_Vilda_Std->Dissolve Inject 4. Inject into System (HPLC / UFLC / CE) Dissolve->Inject Separate 5. Chiral Separation (Column / Capillary) Inject->Separate Detect 6. UV Detection (e.g., 210 nm) Separate->Detect Chromatogram 7. Obtain Chromatogram/ Electropherogram Detect->Chromatogram Quantify 8. Identify & Quantify Peaks (Compare to Standard) Chromatogram->Quantify Report 9. Report Enantiomeric Purity (% this compound) Quantify->Report

Caption: General workflow for chiral analysis of Vildagliptin.
Method 1: Chiral Ultra-Fast Liquid Chromatography (UFLC)

A rapid and validated UFLC method provides excellent separation of Vildagliptin enantiomers.

Experimental Protocol:

  • Instrumentation: Shimadzu UFLC system with UV detector.

  • Sample Preparation: Stock solutions of (S)-Vildagliptin and this compound are prepared individually by dissolving in a suitable solvent. Working solutions are prepared by appropriate dilution.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: 20 mM borax buffer (pH 9.0 ± 0.05), Acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

Performance Data:

ParameterThis compound(S)-VildagliptinReference
Retention Time (Rt)5.2 min7.2 min
Resolution (Rs)\multicolumn{2}{c}{4.66}
Limit of Detection (LOD)-0.024 µg/mL
Limit of Quantification (LOQ)-0.075 µg/mL
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

A simple and sensitive isocratic HPLC method has also been developed for enantiomeric determination.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Stock solutions (2000 µg/mL) of (S)-Vildagliptin and its (2R)-enantiomer are prepared individually by dissolving in ethanol. Working solutions are prepared by further dilution in ethanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (amylose-based chiral stationary phase)

    • Mobile Phase: Ethanol and diethylamine (100:0.1, v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

Performance Data:

ParameterValueReference
Resolution (Rs)4.0
Method 3: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a cost-effective alternative for determining the enantiomeric purity of Vildagliptin.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with UV detection.

  • Methodology: The method uses native α-cyclodextrin (α-CD) as a chiral selector, which forms transient diastereomeric inclusion complexes with the Vildagliptin enantiomers, allowing for their separation.

  • Electrophoretic Conditions:

    • Buffer: 75 mM acetate buffer, pH 4.5, containing 50 mM α-CD

    • Applied Voltage: 18 kV

    • Capillary Temperature: 15 °C

    • Detection Wavelength: 205 nm

Performance Data:

ParameterThis compound(S)-VildagliptinReference
Migration Order1st Peak2nd Peak
Analysis Time\multicolumn{2}{c}{< 9 min}
Resolution (Rs)\multicolumn{2}{c}{2.07}

Conclusion

The stereochemical purity of Vildagliptin is a critical quality attribute directly linked to its safety and therapeutic efficacy. This compound, the inactive enantiomer, must be monitored and controlled as an impurity. The use of a well-characterized this compound reference standard is fundamental for the development, validation, and routine application of stereoselective analytical methods. Validated HPLC, UFLC, and CE methods provide robust, sensitive, and reliable tools for researchers and quality control professionals to accurately quantify this enantiomeric impurity, ensuring that Vildagliptin drug products meet the stringent requirements set by pharmacopeias and regulatory authorities.

References

Structural Elucidation of (2R)-Vildagliptin: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the unambiguous determination of the chemical structure of small molecules. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the analytical workflow.

Introduction to this compound

This compound, with the chemical name (2R)-1-{[(3-hydroxy-1-adamantyl)amino]acetyl}pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent. Its structure, comprising a pyrrolidine-2-carbonitrile moiety linked to a hydroxyadamantane group via a glycine spacer, is crucial for its selective inhibition of the DPP-4 enzyme. The precise confirmation of this structure, including its stereochemistry, is a critical aspect of drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Quantitative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound, reported in dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.45-4.50dd1HCH-CN (Pyrrolidine ring)
3.28-3.34m2HCH₂ (Pyrrolidine ring)
2.48-2.50s2HCH₂ (Glycine spacer)
2.05-2.18m4HCH₂ (Adamantane ring)
1.93-2.03m2HOH, NH
1.35-1.52m14HCH, CH₂ (Adamantane ring)

Note: The broad multiplet at 1.35-1.52 ppm corresponds to the overlapping signals of the adamantane cage protons. Further 2D NMR experiments such as COSY, HSQC, and HMBC are typically used for unambiguous assignment.

Table 2: ¹³C NMR Chemical Shift Data for this compound (DMSO-d6)

Chemical Shift (δ) ppm
167.92
165.82
164.91
143.87
129.40
129.35
126.93
119.07
71.33
67.52
57.80
46.43
45.99
45.59
43.73
43.71
41.05
37.05
36.97
34.28
29.84
29.69
24.73
21.30

Note: The assignments for the ¹³C NMR chemical shifts require detailed 2D NMR analysis (HSQC, HMBC) for definitive correlation with the corresponding carbon atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of this compound is outlined below:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: Acquire data for 2-4 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: Acquire data for 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm) as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Quantitative Mass Spectrometry Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly employed for the analysis of vildagliptin. The key quantitative data obtained are the mass-to-charge ratios (m/z) of the precursor and product ions.

Table 3: Key Mass Spectrometry Data for this compound

Ion Typem/z (amu)Description
Precursor Ion [M+H]⁺304.2Protonated molecule of Vildagliptin
Product Ion 1180Fragment corresponding to the protonated adamantanamine moiety after cleavage of the amide bond.
Product Ion 2154.1Fragment resulting from the loss of the adamantanol group.
Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the LC-MS/MS analysis of this compound is as follows:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: Inject 5-10 µL of the sample.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Precursor Ion Selection: Set the quadrupole (Q1) to select the protonated molecule of vildagliptin at m/z 304.2.

    • Collision Gas: Use an inert gas such as argon or nitrogen in the collision cell (Q2).

    • Product Ion Monitoring: Set the third quadrupole (Q3) to monitor for the specific product ions, such as m/z 180 and 154.1.

    • Optimization: Optimize the cone voltage and collision energy to maximize the signal intensity of the precursor and product ions.

Visualizing the Analytical Workflow and Fragmentation

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and molecular fragmentation pathways.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Elucidation vildagliptin Vildagliptin Sample dissolution Dissolution in Deuterated Solvent (NMR) or Mobile Phase (MS) vildagliptin->dissolution nmr_analysis NMR Spectrometer (¹H, ¹³C, 2D) dissolution->nmr_analysis NMR Tube ms_analysis LC-MS/MS System (ESI+) dissolution->ms_analysis LC Vial nmr_data NMR Data Processing (FT, Phasing, Calibration) nmr_analysis->nmr_data ms_data MS Data Processing (Chromatogram, Spectrum) ms_analysis->ms_data structure Structural Confirmation of This compound nmr_data->structure ms_data->structure fragmentation_pathway cluster_fragments Major Fragments M Vildagliptin [M+H]⁺ m/z = 304.2 frag1 Adamantanamine moiety [C₁₀H₁₆NO]⁺ m/z = 180 M->frag1 Amide bond cleavage frag2 Pyrrolidine-glycine moiety [C₇H₉N₂O₂]⁺ m/z = 154.1 M->frag2 Loss of adamantanol

Metabolic Pathway of (2R)-Vildagliptin in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is clinically used as the (S)-enantiomer for the management of type 2 diabetes mellitus. The (2R)-enantiomer is considered an impurity, and its metabolic fate is not extensively documented. This technical guide provides a comprehensive overview of the known metabolic pathways of vildagliptin in key preclinical species (rats and dogs) and extrapolates the likely metabolic profile of the (2R)-enantiomer based on established enzymatic principles. This document summarizes quantitative metabolic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support preclinical drug development and safety assessment.

Introduction

Vildagliptin selectively inhibits DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release[1][2]. The stereochemistry of vildagliptin is crucial for its pharmacological activity, with the (S)-enantiomer being the active moiety. The (2R)-enantiomer is treated as a stereoisomeric impurity[1]. Understanding the metabolic disposition of both enantiomers is critical for a thorough safety evaluation and to meet regulatory requirements. While direct studies on the metabolism of (2R)-vildagliptin are not publicly available, this guide synthesizes data from studies on vildagliptin (S-enantiomer) in preclinical models to provide an informed perspective on the likely metabolic pathways of its R-enantiomer.

Metabolic Pathways of Vildagliptin in Preclinical Models

In preclinical species such as rats and dogs, vildagliptin undergoes metabolism primarily through hydrolysis. Cytochrome P450 (CYP) enzymes play a minimal role in its biotransformation. The main metabolic pathways are:

  • Hydrolysis of the Cyano Moiety: The most predominant metabolic pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming the inactive metabolite M20.7 (LAY151). Notably, dipeptidyl peptidase-4 (DPP-4) itself has been shown to be significantly involved in this hydrolytic conversion.

  • Amide Bond Hydrolysis: A second key pathway involves the hydrolysis of the amide bond, resulting in the metabolite M15.3.

Inferred Metabolic Pathway of this compound

DPP-4 exhibits stereoselectivity, generally preferring substrates with an L-proline or L-alanine (which corresponds to the S-configuration) at the P1 position. Given that vildagliptin is a substrate-like inhibitor, it is highly probable that the (S)-enantiomer is a preferred substrate for DPP-4-mediated hydrolysis to M20.7 compared to the (2R)-enantiomer.

Consequently, the metabolic clearance of this compound via this primary pathway is expected to be significantly slower than that of the (S)-enantiomer. Other hydrolytic enzymes may contribute to the metabolism of both enantiomers, potentially with different stereoselectivities. The amide bond hydrolysis leading to M15.3 is another likely pathway for the (2R)-enantiomer, although the specific enzymes and their stereoselectivity for this reaction are not well-defined in the available literature.

G cluster_S (S)-Vildagliptin Metabolism cluster_R Inferred this compound Metabolism S_Vildagliptin (S)-Vildagliptin S_M20_7 M20.7 (Carboxylic Acid Metabolite) S_Vildagliptin->S_M20_7 Cyano Hydrolysis (DPP-4 Mediated - Major) S_M15_3 M15.3 (Amide Hydrolysis Metabolite) S_Vildagliptin->S_M15_3 Amide Hydrolysis S_Other Minor Metabolites (Oxidation, Glucuronidation) S_Vildagliptin->S_Other Minor Pathways R_Vildagliptin This compound R_M20_7 M20.7 (Carboxylic Acid Metabolite) R_Vildagliptin->R_M20_7 Cyano Hydrolysis (Likely Slower Rate) R_M15_3 M15.3 (Amide Hydrolysis Metabolite) R_Vildagliptin->R_M15_3 Amide Hydrolysis G cluster_workflow In Vivo Metabolism Study Workflow acclimatization Animal Acclimatization dosing Dosing (Oral/IV) acclimatization->dosing sample_collection Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_processing Sample Processing (Plasma, Homogenates) sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis data_analysis Pharmacokinetic & Metabolite Analysis lcms_analysis->data_analysis

References

An In-depth Technical Guide on the Enzyme Kinetics and Binding Affinity of (2R)-Vildagliptin to Dipeptidyl Peptidase-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its detailed kinetic interaction with the DPP-4 enzyme. This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of (2R)-Vildagliptin, the active enantiomer, to human DPP-4. It consolidates quantitative kinetic data, details established experimental protocols for the characterization of this interaction, and presents visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and diabetes research.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, vildagliptin prolongs the action of endogenous incretins, thereby improving glycemic control in a glucose-dependent manner.[1]

This compound distinguishes itself from other DPP-4 inhibitors through its unique binding mechanism. It forms a reversible, covalent complex with the catalytic serine residue of DPP-4, leading to a slow dissociation and prolonged inhibition of the enzyme.[2][3][4][5] Understanding the precise kinetics of this interaction, including the rates of association and dissociation, as well as the overall binding affinity, is paramount for optimizing dosing regimens and developing next-generation antidiabetic therapies.

Quantitative Kinetic and Binding Affinity Data

The interaction of vildagliptin with DPP-4 has been extensively characterized, yielding a range of kinetic and affinity parameters. The following tables summarize the key quantitative data from various studies.

ParameterValueSpeciesMethodReference
IC₅₀ 4.5 nmol/LHuman (in patients with T2DM)In vivo
34 nmol/LHumanIn vitro
62 nMHumanTheoretical Determination
Kᵢ 3 nmol/lRecombinant HumanIn vitro (100-fold dilution)
2.4 nMHumanTarget-Mediated Drug Disposition (TMDD) Model
kₒₙ 0.504 nM⁻¹·h⁻¹In vitro
kₒff 0.61 h⁻¹HumanTMDD Model
Dissociation Half-life (t₁/₂) 55 minutesRecombinant HumanIn vitro
1.13 hHumanTMDD Model
3.5 minutesHumanIn vitro (at 37°C)
Binding Interaction Energy (ΔG) -8.1 Kcal/MolHumanMolecular Docking

Note: Variations in reported values can be attributed to different experimental conditions, assay methodologies, and the use of different enzyme sources (recombinant vs. native, species differences).

Experimental Protocols

The determination of the kinetic parameters and binding affinity of vildagliptin for DPP-4 involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.

DPP-4 Enzyme Activity Assay (Fluorometric)

This assay is a common method to determine the inhibitory potency (IC₅₀) of compounds against DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor, such as vildagliptin, will decrease the rate of AMC release.

Materials:

  • Recombinant human DPP-4 enzyme

  • Vildagliptin

  • Gly-Pro-AMC substrate

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human DPP-4 in pre-warmed assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of vildagliptin in the assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the DPP-4 enzyme solution.

    • Add the serially diluted vildagliptin solutions to the respective wells. Include a control well with buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a fixed volume of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each vildagliptin concentration.

    • Plot the percentage of DPP-4 inhibition against the logarithm of the vildagliptin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Kinetic Constants (kₒₙ and kₒff) using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Principle: One of the binding partners (e.g., DPP-4) is immobilized on a sensor chip. The other partner (vildagliptin) is flowed over the surface. The binding and dissociation events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human DPP-4

  • Vildagliptin

  • Immobilization buffer (e.g., sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of DPP-4:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the DPP-4 solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate the remaining active sites using ethanolamine.

  • Binding Analysis (Kinetic Titration):

    • Inject a series of increasing concentrations of vildagliptin over the immobilized DPP-4 surface (association phase).

    • After each injection, allow the running buffer to flow over the surface to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kᴅ) can then be calculated as kₒff/kₒₙ.

Mandatory Visualizations

DPP-4 Signaling Pathway and Mechanism of Vildagliptin Action

The following diagram illustrates the role of DPP-4 in the incretin pathway and how vildagliptin intervenes.

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation Vildagliptin This compound Vildagliptin->DPP4 Inhibits

Caption: Vildagliptin inhibits DPP-4, preventing incretin degradation and enhancing glucose control.

Experimental Workflow for DPP-4 Inhibition Assay

This diagram outlines the sequential steps involved in a typical in vitro DPP-4 inhibition assay.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of this compound E Add Vildagliptin Dilutions and Controls A->E B Prepare DPP-4 Enzyme Working Solution D Dispense DPP-4 Enzyme into 96-well plate B->D C Prepare Fluorogenic Substrate (Gly-Pro-AMC) Solution G Add Substrate to Initiate Reaction C->G D->E F Pre-incubate at 37°C E->F F->G H Measure Fluorescence Kinetics (Ex/Em = 360/460 nm) G->H I Calculate Initial Velocities H->I J Plot % Inhibition vs. [Vildagliptin] I->J K Determine IC₅₀ via Non-linear Regression J->K

Caption: Workflow for determining the IC₅₀ of vildagliptin in a DPP-4 enzyme inhibition assay.

Conclusion

The interaction between this compound and dipeptidyl peptidase-4 is characterized by a potent inhibitory activity, driven by the formation of a reversible covalent bond that results in a slow dissociation rate and prolonged enzyme inhibition. This detailed kinetic profile, supported by the quantitative data and experimental methodologies presented in this guide, underpins its clinical efficacy in the management of type 2 diabetes. A thorough understanding of these fundamental principles is essential for the rational design of future antidiabetic agents and for the continued optimization of existing therapeutic strategies.

References

Understanding the role of (2R)-Vildagliptin as a pharmaceutical impurity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The therapeutic activity of vildagliptin is attributed to its (2S)-enantiomer, which effectively enhances the levels of incretin hormones, leading to improved glycemic control.[1] As with many chiral drugs, the synthesis of vildagliptin can result in the presence of its enantiomeric counterpart, (2R)-Vildagliptin, which is considered a pharmaceutical impurity.[2] The control of enantiomeric impurities is a critical aspect of drug development and manufacturing, as the "unwanted" enantiomer may exhibit different pharmacological, pharmacokinetic, or toxicological properties. This technical guide provides a comprehensive overview of the role of this compound as a pharmaceutical impurity, including its regulatory context, analytical methodologies for its control, and an exploration of its known pharmacological and toxicological profile.

Regulatory Framework and Acceptance Criteria

The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines to ensure the safety and efficacy of drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.

ICH Guidelines

Several ICH guidelines are pertinent to the control of this compound as an impurity:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities in new drug substances. For enantiomeric impurities, the general principles of this guideline apply.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: While not directly addressing enantiomeric impurities, this guideline is crucial for controlling residual solvents used during the synthesis and purification of vildagliptin, which can impact the impurity profile.[3]

  • ICH Q3D(R2): Guideline for Elemental Impurities: This guideline focuses on the control of elemental impurities that may be present in the drug substance from various sources, including catalysts used in the synthesis.

Acceptance Criteria for this compound

While specific regulatory limits for this compound are not universally published in a single document, the industry standard, in line with ICH guidelines, dictates stringent control. Analytical methods have been developed and validated to quantify the (2R)-enantiomer at levels as low as 0.02%. One study reported that the average content of the R-vilda impurity in commercial tablets varied from 0.02% to 0.025%, which was noted to be in accordance with ICH guidelines stipulating a limit of less than 0.05%.

ImpurityAcceptance CriterionGuideline Reference
This compound≤ 0.15% (general ICH threshold for reporting)ICH Q3A(R2)
< 0.05% (as per industry practice and analytical validation)

Pharmacological and Toxicological Profile of this compound

Understanding the pharmacological activity and potential toxicity of the (2R)-enantiomer is crucial for a comprehensive risk assessment.

Pharmacological Activity

This compound is itself a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. However, detailed public data directly comparing the in-vitro potency (e.g., IC50 values) of the (2R)- and (2S)-enantiomers is limited. The therapeutic benefit of vildagliptin is established for the (2S)-enantiomer, and the presence of the (2R)-form, even if active, is controlled to ensure consistent product quality and predictable therapeutic outcomes.

Vildagliptin's Mechanism of Action (DPP-4 Inhibition Pathway)

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretin_Hormones Incretin Hormones (GLP-1, GIP) Food_Intake->Incretin_Hormones stimulates release Insulin_Secretion Insulin Secretion (β-cells) Incretin_Hormones->Insulin_Secretion stimulates Glucagon_Secretion Glucagon Secretion (α-cells) Incretin_Hormones->Glucagon_Secretion inhibits DPP4_Enzyme DPP-4 Enzyme Incretin_Hormones->DPP4_Enzyme inactivated by Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose leads to Glucagon_Secretion->Blood_Glucose raises (inhibited effect) Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Vildagliptin (2S)-Vildagliptin (Active Drug) Vildagliptin->DPP4_Enzyme inhibits

Vildagliptin's DPP-4 inhibition pathway.
Toxicological Profile

Specific toxicological studies on this compound are not extensively available in the public domain. General toxicity studies on vildagliptin have been conducted. Acute toxicity has been observed in cynomolgus monkeys, but these findings were deemed species-specific and not relevant to humans. Non-clinical toxicology and in-vitro studies have not indicated a risk of hepatotoxicity with vildagliptin. The stringent control of this compound to very low levels minimizes any potential risk associated with this impurity.

Analytical Methodologies for Enantiomeric Purity

Robust analytical methods are essential for the accurate quantification of this compound in the drug substance and product. Chiral high-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) are the most common techniques employed.

Chiral HPLC/UFLC Method

Objective: To separate and quantify this compound from (2S)-Vildagliptin.

Experimental Protocol:

A rapid, accurate, and precise chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the enantiomeric separation of vildagliptin.

  • Chromatographic System:

    • Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh 50 mg of vildagliptin and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with HPLC grade methanol to obtain a 1 mg/mL solution.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Further dilutions can be made with the mobile phase to achieve desired concentrations for analysis.

  • Validation Parameters:

    • Linearity: The method demonstrated good linearity with a regression coefficient (r²) of 0.999 in the range of 1 - 12 µg/mL for the S-enantiomer.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): For the S-enantiomer, the LOD and LOQ were found to be 0.024 µg/mL and 0.075 µg/mL, respectively.

    • Precision: The percentage of relative standard deviation (%RSD) for intra- and inter-day precision was found to be 0.346% and 0.364%, respectively.

    • Accuracy: The average percentage recovery was found to be in the range of 99.19% to 100.4%.

Workflow for Chiral Purity Analysis

Chiral_Purity_Workflow Sample_Prep Sample Preparation (Vildagliptin API or Drug Product) Chromatography Chiral HPLC/UFLC Analysis (e.g., Chiralcel OD-RH column) Sample_Prep->Chromatography Data_Acquisition Data Acquisition (UV Detector at 210 nm) Chromatography->Data_Acquisition Peak_Integration Peak Integration & Identification (Based on retention times of (2R) and (2S) standards) Data_Acquisition->Peak_Integration Quantification Quantification of this compound (Area normalization or external standard) Peak_Integration->Quantification Result_Reporting Result Reporting & Comparison (Against acceptance criteria, e.g., < 0.05%) Quantification->Result_Reporting

A typical workflow for the analysis of enantiomeric purity.
Capillary Electrophoresis

Capillary electrophoresis (CE) offers an alternative, cost-effective method for the chiral separation of vildagliptin enantiomers.

Experimental Protocol:

  • System: Capillary Electrophoresis system with UV detection.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin as the chiral selector.

  • Applied Voltage: 18 kV

  • Temperature: 15 °C

  • Detection: UV at 205 nm

  • Injection: 50 mbar for 3 seconds

This method provides baseline separation of the vildagliptin enantiomers within 9 minutes.

Synthesis and Formation of this compound

The this compound impurity can be introduced during the synthesis of the (2S)-Vildagliptin API. The synthesis of vildagliptin typically involves the coupling of a chiral pyrrolidine-based intermediate with an adamantane moiety. The stereochemical purity of the starting materials and the control of the reaction conditions are critical to minimize the formation of the (2R)-enantiomer.

Logical Relationship in Vildagliptin Synthesis and Impurity Formation

Synthesis_Impurity cluster_synthesis Vildagliptin Synthesis cluster_impurity Impurity Formation Chiral_Starting_Material (S)-pyrrolidine derivative Coupling_Reaction Coupling with Adamantane moiety Chiral_Starting_Material->Coupling_Reaction Crude_Vildagliptin Crude (2S)-Vildagliptin Coupling_Reaction->Crude_Vildagliptin Racemization Racemization during reaction/workup Coupling_Reaction->Racemization Purification Purification (e.g., Crystallization) Crude_Vildagliptin->Purification R_Enantiomer_Source Presence of (R)-pyrrolidine derivative in starting material R_Enantiomer_Source->Coupling_Reaction Final_API Final (2S)-Vildagliptin API (<0.05% this compound) Purification->Final_API

Synthesis pathway and potential sources of this compound.

Conclusion

The control of this compound as an enantiomeric impurity is a critical quality attribute in the manufacturing of vildagliptin. Regulatory guidelines, particularly those from the ICH, provide the framework for setting acceptance criteria, which are typically very stringent (<0.05%). While this compound is also a DPP-4 inhibitor, its pharmacological and toxicological profile relative to the desired (2S)-enantiomer is not extensively detailed in public literature, underscoring the importance of its control to ensure product consistency and safety. Robust and validated analytical methods, primarily chiral HPLC/UFLC, are essential tools for the routine monitoring and control of this impurity, ensuring that vildagliptin drug products meet the high standards of quality and safety required for patient use.

References

Preliminary In Vitro Evaluation of (2R)-Vildagliptin's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes mellitus.[4][5] Vildagliptin is a chiral molecule and is therapeutically used as the pure (S)-enantiomer. The (2R)-enantiomer, (2R)-Vildagliptin, is considered an impurity in the final drug product. This technical guide provides a preliminary in vitro evaluation of the biological effects of this compound, focusing on its primary pharmacological target, DPP-4.

Data Presentation: In Vitro DPP-4 Inhibitory Activity

The primary biological effect of vildagliptin is the inhibition of the DPP-4 enzyme. The stereochemistry of the molecule plays a crucial role in its pharmacological activity. The available data on the in vitro inhibitory potency of the two enantiomers of vildagliptin against human DPP-4 are summarized below.

CompoundTarget EnzymeIn Vitro Assay TypeIC50 (nmol/L)
(S)-VildagliptinHuman DPP-4Enzymatic Inhibition4.5
This compoundHuman DPP-4Enzymatic Inhibition>10,000

Experimental Protocols

A detailed methodology for determining the in vitro DPP-4 inhibitory activity of a test compound, such as this compound, is crucial for accurate and reproducible results. The following is a generalized protocol based on commonly used fluorometric assays.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

1. Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The assay utilizes a synthetic fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-4 activity. The presence of an inhibitor reduces the rate of fluorescence generation.

2. Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compound (this compound) and reference compound ((S)-Vildagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • DMSO (for dissolving compounds)

3. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test and reference compounds in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test or reference compound solution at various concentrations.

      • DPP-4 enzyme solution.

    • Include control wells:

      • 100% Activity Control: Assay buffer, DMSO (vehicle), and DPP-4 enzyme.

      • Blank: Assay buffer and DMSO (no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode at 37°C.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the final fluorescence.

4. Data Analysis:

  • Subtract the fluorescence of the blank wells from all other readings.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of 100% activity control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Mandatory Visualizations

Signaling Pathway of Vildagliptin Action

Vildagliptin's mechanism of action involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, vildagliptin prevents the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.

G cluster_0 Intestinal L-cell cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release BetaCell β-cell Insulin Insulin Secretion BetaCell->Insulin AlphaCell α-cell Glucagon Glucagon Secretion AlphaCell->Glucagon GLP1_GIP->BetaCell Stimulates GLP1_GIP->AlphaCell Inhibits Inactive_GLP1_GIP Inactive GLP-1 & GIP GLP1_GIP->Inactive_GLP1_GIP DPP4 DPP-4 Enzyme DPP4->Inactive_GLP1_GIP Degrades Vildagliptin (S)-Vildagliptin Vildagliptin->DPP4 Inhibits G A Compound Preparation (Serial Dilutions of this compound) B Assay Plate Setup (96-well plate) A->B C Pre-incubation (Inhibitor + Enzyme at 37°C) B->C D Reaction Initiation (Addition of Fluorogenic Substrate) C->D E Kinetic Measurement (Fluorescence Reading over Time) D->E F Data Analysis (Calculation of % Inhibition and IC50) E->F G Vildagliptin Vildagliptin S_Vildagliptin (S)-Vildagliptin (Eutomer) Vildagliptin->S_Vildagliptin R_Vildagliptin This compound (Distomer/Impurity) Vildagliptin->R_Vildagliptin DPP4_Activity DPP-4 Inhibition S_Vildagliptin->DPP4_Activity Potent R_Vildagliptin->DPP4_Activity Weak/Inactive Therapeutic_Effect Therapeutic Effect DPP4_Activity->Therapeutic_Effect

References

Methodological & Application

Application Note: Chiral Separation of Vildagliptin Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Vildagliptin. Vildagliptin, an oral anti-hyperglycemic agent, is clinically used as the S-enantiomer. Consequently, the accurate quantification of the R-enantiomer, considered a chiral impurity, is critical for quality control and regulatory compliance in pharmaceutical manufacturing.[1] This document provides comprehensive protocols for two distinct, validated HPLC methods—one employing a reversed-phase approach and the other a normal-phase approach—offering flexibility for various laboratory setups. The methodologies are presented with detailed experimental parameters, and quantitative performance data is summarized for straightforward comparison.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2] The molecule possesses a single chiral center, resulting in two enantiomers: the pharmacologically active (S)-Vildagliptin and its counterpart, (R)-Vildagliptin. As regulatory agencies require stringent control over enantiomeric purity, reliable and validated analytical methods for their separation are imperative. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose, offering high resolution and sensitivity.[1][2] The interaction between the enantiomers and the chiral selector on the CSP is the fundamental principle enabling their separation.[1] This note describes validated methods that can be readily implemented for routine quality control and stability testing of Vildagliptin.

Experimental Protocols

Two primary HPLC methods are detailed below, offering a choice between reversed-phase and normal-phase chromatography.

Method 1: Reversed-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions, providing excellent resolution and sensitivity.

Equipment and Materials:

  • HPLC system with a UV detector (e.g., Shimadzu LC-20 AD UFLC system)

  • Chiral Stationary Phase: Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Borax (analytical grade), Triethylamine (TEA), and ultrapure water.

Chromatographic Conditions:

Parameter Condition
Mobile Phase 20 mM Borate Buffer (pH 9.0 ± 0.05) : Acetonitrile (50:50 v/v) with 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

| Injection Volume | 20 µL |

Procedure:

  • Mobile Phase Preparation:

    • To prepare the 20 mM borate buffer, accurately weigh 3.81 grams of borax and dissolve it in 500 mL of ultrapure water. Adjust the pH to 9.0 ± 0.05 using 0.1% triethylamine.

    • Mix the borate buffer and acetonitrile in a 50:50 volume ratio. Add triethylamine to a final concentration of 0.1%.

    • Degas the mobile phase using an ultrasonic bath before use.

  • Standard Solution Preparation:

    • Accurately weigh 50 mg of Vildagliptin reference standard and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC grade methanol to obtain a stock solution of 1 mg/mL.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Prepare working solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-12 µg/mL).

  • Sample Preparation (for drug product):

    • Weigh and finely powder a representative number of Vildagliptin tablets.

    • Transfer an amount of powder equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask.

    • Add methanol, sonicate to dissolve the active ingredient, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

    • The S-enantiomer can be identified by spiking the sample with the pure S-Vildagliptin enantiomer.

Method 2: Normal-Phase HPLC

This method provides an alternative approach using a different chiral stationary phase and a non-aqueous mobile phase.

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak-IC (250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Reagents: Ethanol (HPLC grade), Diethylamine (DEA).

Chromatographic Conditions:

Parameter Condition
Mobile Phase Ethanol : Diethylamine (100:0.1 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Procedure:

  • Mobile Phase Preparation:

    • Mix ethanol and diethylamine in a 100:0.1 volume ratio.

    • Degas the mobile phase before use.

  • Standard and Sample Solution Preparation:

    • Prepare stock solutions of S-Vildagliptin and its R-enantiomer (2000 µg/mL) by dissolving the appropriate amounts in ethanol.

    • Prepare working solutions by diluting the stock solutions in ethanol to the desired concentrations.

  • Analysis:

    • Equilibrate the Chiralpak-IC column with the mobile phase.

    • Inject the prepared solutions and record the chromatograms.

Data Presentation

The following table summarizes the quantitative performance data for the two described HPLC methods, allowing for a direct comparison.

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-PhaseMethod 3: Alternative Reversed-Phase
Chiral Stationary Phase Chiralcel OD-RHChiralpak-ICLux-Cellulose-2
Mobile Phase 20 mM Borate Buffer (pH 9.0) : ACN (50:50) + 0.1% TEAEthanol : DEA (100:0.1)Methanol : Water : DEA (80:20:0.2)
Flow Rate (mL/min) 1.00.50.45
Temperature (°C) 252545
Retention Time (R-Vilda) 5.2 minNot SpecifiedNot Specified
Retention Time (S-Vilda) 7.2 minNot SpecifiedNot Specified
Resolution (Rs) 4.66> 1.5Baseline Separation
Linearity Range (S-Vilda) 1 - 12 µg/mLNot SpecifiedNot Specified
LOD (µg/mL) 0.0240.15Not Specified
LOQ (µg/mL) 0.0750.5Not Specified

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the chiral separation of Vildagliptin.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation equilibration Column Equilibration prep_mobile_phase->equilibration prep_standard Standard Solution Preparation injection Sample Injection prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the HPLC analysis of Vildagliptin enantiomers.

Chiral_Separation_Parameters cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions cluster_performance Separation Performance csp_type Selector Type (e.g., Cellulose, Amylose) resolution Resolution (Rs) csp_type->resolution selectivity Selectivity (α) csp_type->selectivity mp_composition Composition (Solvent Ratios) mp_composition->resolution retention Retention Time (Rt) mp_composition->retention mp_composition->selectivity mp_additive Additive (e.g., TEA, DEA) mp_additive->resolution mp_ph pH (Reversed-Phase) mp_ph->resolution flow_rate Flow Rate flow_rate->resolution flow_rate->retention temperature Column Temperature temperature->resolution temperature->selectivity

Caption: Key parameters influencing the chiral separation of Vildagliptin.

Conclusion

The HPLC methods detailed in this application note are demonstrated to be effective for the chiral separation of Vildagliptin enantiomers. Both the reversed-phase and normal-phase protocols are validated, robust, and suitable for the determination of the enantiomeric purity of Vildagliptin in bulk drug substances and pharmaceutical formulations. The choice of method can be based on the available instrumentation and laboratory preferences. These methods are critical tools for ensuring the quality, safety, and efficacy of Vildagliptin products.

References

Application Note: A Validated Chiral HPLC Method for the Quantification of (2R)-Vildagliptin in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is chemically known as (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile. The synthesis of Vildagliptin, which is a single (S)-enantiomer, may result in the presence of its unwanted stereoisomer, (2R)-Vildagliptin, as a chiral impurity.[1] Regulatory agencies require strict control over the enantiomeric purity of chiral drugs, as the different enantiomers can have different pharmacological, toxicological, or metabolic properties. Therefore, a sensitive, specific, and accurate analytical method is crucial for quantifying the (2R)-enantiomer in the Vildagliptin bulk drug substance to ensure its quality, safety, and efficacy.

This application note describes a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the this compound enantiomer in bulk drug material. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

This protocol provides a step-by-step procedure for the determination of this compound in Vildagliptin bulk drug substance using a chiral HPLC method. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a UV or PDA detector (e.g., Waters Alliance 2695 or equivalent)[1]

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • HPLC data acquisition and processing software (e.g., Empower)

  • Chemicals and Reagents:

    • Vildagliptin ((S)-enantiomer) and this compound reference standards

    • Ethanol (HPLC grade)[1]

    • Diethylamine (DEA) (Analytical grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

  • Chromatographic Column:

    • Chiralpak-IC (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose-based chiral stationary phase.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column Chiralpak-IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase Ethanol : Diethylamine (100:0.1, v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Run Time Approximately 30 minutes
Preparation of Solutions
  • Diluent: Ethanol

  • (S)-Vildagliptin Stock Solution (2000 µg/mL): Accurately weigh about 50 mg of (S)-Vildagliptin reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethanol.

  • This compound Stock Solution (2000 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethanol.

  • Sample Solution (2000 µg/mL): Accurately weigh about 50 mg of the Vildagliptin bulk drug sample, transfer it into a 25 mL volumetric flask, and dissolve and dilute to the mark with ethanol.

  • System Suitability Solution: Prepare a solution containing both (S)-Vildagliptin and this compound in ethanol to demonstrate adequate resolution between the two enantiomeric peaks. A resolution of greater than 2.0 is typically required.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Specificity

Specificity was demonstrated by the baseline resolution of the this compound peak from the main (S)-Vildagliptin peak and any other potential impurities. The resolution between the enantiomers was found to be greater than 2.0, confirming the method's ability to assess the enantiomeric purity without interference.

Linearity, LOD, and LOQ

The linearity of the method was established by analyzing a series of dilutions of the this compound standard. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Linearity, LOD, and LOQ Data

ParameterResult
Linearity Range 2.0 - 12.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~1.0 µg/mL
Limit of Quantification (LOQ) ~2.1 µg/mL
Accuracy and Precision

Accuracy was determined by performing recovery studies, spiking the Vildagliptin bulk drug sample with known amounts of the (2R)-enantiomer at different concentration levels. Precision was evaluated by analyzing multiple preparations of a homogeneous sample, assessing both repeatability (intra-day) and intermediate precision (inter-day).

Table 3: Accuracy and Precision Data

ParameterResult
Accuracy (% Recovery) 99.19% to 100.4%
Precision - Repeatability (% RSD) < 2%
Precision - Intermediate (% RSD) < 2%

Visualizations

Analytical Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in a bulk drug sample.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Standards & Bulk Drug Sample p2 Dissolve in Diluent (Ethanol) p1->p2 p3 Dilute to Final Concentration (2000 µg/mL) p2->p3 a1 System Suitability Check p3->a1 To HPLC a2 Inject Blank (Diluent) a1->a2 a3 Inject Standard Solutions a2->a3 a4 Inject Sample Solution a3->a4 d1 Integrate Chromatograms a4->d1 Raw Data d2 Calculate this compound Concentration d1->d2 d3 Generate Final Report d2->d3

Workflow for this compound Quantification.
Method Development and Validation Logic

The relationship between the core stages of analytical method development and validation is crucial for establishing a robust protocol.

G cluster_validation Validation Parameters (ICH) Dev Method Development Opt Method Optimization Dev->Opt Val Method Validation Opt->Val QC Routine Quality Control Val->QC Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision LOD_LOQ LOD & LOQ Val->LOD_LOQ Robustness Robustness Val->Robustness

Logical Flow of Method Development and Validation.

Conclusion

The chiral HPLC method described provides a reliable and robust solution for the quantification of the this compound enantiomer in bulk drug substances. The method is highly selective, with excellent linearity, accuracy, and precision. The validation results confirm its suitability for routine use in quality control laboratories to ensure the enantiomeric purity and overall quality of Vildagliptin.

References

Application Note: Protocol for In Vitro Cytotoxicity Assessment of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-Vildagliptin is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][] While Vildagliptin is an established therapeutic agent for type 2 diabetes with a generally favorable safety profile, it is crucial to characterize the cytotoxic potential of its individual enantiomers, such as this compound, during preclinical development.[3] This document provides a detailed protocol for conducting in vitro cytotoxicity assays to evaluate the effects of this compound on cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocols

1. Cell Line Selection and Culture

A human hepatoma cell line, such as HepG2, is recommended for initial cytotoxicity screening due to the liver being a primary site of drug metabolism. However, other cell lines, such as HEK293 (human embryonic kidney cells) or a relevant pancreatic cell line, can also be utilized depending on the specific research focus.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

2. Preparation of this compound Stock and Working Solutions

  • Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., HepG2)

  • This compound

  • Complete cell culture medium

  • DMSO

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine cell viability and count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours of incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. A suggested concentration range, based on studies with Vildagliptin, is 1 µM to 1000 µM.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the working solutions (e.g., 0.5%).

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 Cells after 48-hour exposure.

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.180.0994.4
501.100.0688.0
1000.950.0576.0
2500.750.0460.0
5000.500.0340.0
10000.250.0220.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cell Culture (e.g., HepG2) seed Seed Cells in 96-well Plate (5x10³ - 1x10⁴ cells/well) start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (100 µL/well) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability and IC50 Value read->calculate end End: Cytotoxicity Profile calculate->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Cytotoxic Compound (e.g., this compound at high conc.) receptor Death Receptors (e.g., Fas, TNFR) ligand->receptor pro_cas8 Pro-caspase-8 receptor->pro_cas8 cas8 Caspase-8 (Initiator) pro_cas8->cas8 mito Mitochondria cas8->mito Bid/tBid pro_cas3 Pro-caspase-3 cas8->pro_cas3 cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_cas9 Pro-caspase-9 apaf1->pro_cas9 cas9 Caspase-9 (Initiator) pro_cas9->cas9 cas9->pro_cas3 cas3 Caspase-3 (Executioner) pro_cas3->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: General overview of apoptotic signaling pathways.

References

Application of (2R)-Vildagliptin as a reference standard in chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (2R)-Vildagliptin as a Reference Standard

Introduction

Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin and this compound. The pharmacologically active isomer is (2S)-Vildagliptin, which is used in therapeutic formulations.[1] Consequently, the this compound enantiomer is considered an optical impurity and its presence in the final drug product must be strictly controlled and quantified.[1] The use of a well-characterized this compound reference standard is therefore essential for the development, validation, and routine application of analytical methods aimed at ensuring the enantiomeric purity and overall quality of Vildagliptin drug substances and products.

Application 1: Enantiomeric Purity Determination by Chiral Chromatography

The primary application of this compound is as a reference standard in chiral chromatographic methods. It is used to confirm the identity of the distomer peak, to assess the resolution and selectivity of the analytical system (system suitability), and for the quantitative determination of the enantiomeric impurity in the (S)-Vildagliptin active pharmaceutical ingredient (API). A highly sensitive and accurate chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed for this purpose.[1][2]

Experimental Workflow: Chiral Separation```dot

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Standard Solutions - this compound Ref. Std. - (S)-Vildagliptin Ref. Std. - Racemic Mixture (for resolution) a1 Configure UFLC System (Column, Mobile Phase, Temp, Flow) p1->a1 p2 Prepare Sample Solution - Vildagliptin API or  Dosage Form p2->a1 a2 Inject System Suitability Solution (Racemic Mixture) a1->a2 d1 Verify System Suitability - Resolution (Rs) between enantiomers > 1.5 a2->d1 a3 Inject Standard & Sample Solutions a4 Acquire Chromatographic Data (Detection at 210 nm) a3->a4 d2 Identify & Integrate Peaks - Rt (R)-Vilda: ~5.2 min - Rt (S)-Vilda: ~7.2 min a4->d2 d1->a3 If Suitability Passes d3 Calculate this compound Content (Using external standard method) d2->d3

Caption: Logical workflow for analytical method validation as per ICH guidelines.

Protocol: Representative Stability-Indicating RP-HPLC Method

This protocol is based on a published method for the determination of Vildagliptin in pharmaceutical dosage forms. [3] 1. Chromatographic Conditions:

Parameter Setting
Instrument HPLC System with UV/PDA Detector
Column Waters X-Bridge, C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase Buffer (pH 3.0) : (Acetonitrile : Methanol) (80:19:1, v/v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 210 nm

| Injection Volume | 20 µL |

2. Validation for Specificity:

  • Prepare solutions of the (S)-Vildagliptin reference standard, the this compound reference standard, a placebo mixture, and the Vildagliptin sample solution.

  • Inject each solution into the HPLC system.

  • Confirm that the retention time of the main peak in the sample solution matches that of the (S)-Vildagliptin standard.

  • Demonstrate that the peak for this compound is resolved from the (S)-Vildagliptin peak (though baseline separation is not expected or required in an achiral method, their retention times should be different enough to not interfere).

  • Ensure that no interfering peaks are observed from the placebo at the retention time of the Vildagliptin peak.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Vildagliptin sample. The method is considered stability-indicating if the degradation product peaks are adequately resolved from the main Vildagliptin peak.

References

Application Note: Determination of Vildagliptin Enantiomeric Purity by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The Vildagliptin molecule possesses a single chiral center, resulting in two enantiomeric forms: (S)-Vildagliptin and (R)-Vildagliptin. The pharmacologically active form is the (S)-enantiomer, making the (R)-enantiomer an impurity that must be monitored and controlled in pharmaceutical formulations.[1][2][3] Capillary electrophoresis (CE) offers a powerful analytical technique for the chiral separation of Vildagliptin, providing advantages such as low consumption of samples and reagents, rapid analysis, and high separation efficiency.[1]

This application note details two validated capillary electrophoresis methods for the determination of the enantiomeric purity of Vildagliptin.

  • Method 1: Utilizes Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD) as a chiral selector.

  • Method 2: Employs the more cost-effective native α-cyclodextrin (α-CD) as the chiral selector.

These methods are suitable for quality control in pharmaceutical manufacturing and for research and development purposes.

Method 1: Enantiomeric Separation using Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD)

This method, adapted from a validated study, employs a cyclodextrin-modified capillary zone electrophoresis (CZE) technique to achieve the enantioseparation of Vildagliptin.

Quantitative Data Summary
ParameterValueReference
Chiral Selector20 mM Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD)
Background Electrolyte (BGE)75 mM Acetate-Tris buffer
pH of BGE4.75
Applied Voltage25 kV
Capillary Temperature15°C
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantification (LOQ)7.5 µg/mL
Linearity Range (for R-enantiomer)7.5 - 180 µg/mL
Repeatability and Intermediate Precision (RSD%)< 5% for resolution, migration times, and corrected peak areas
Experimental Protocol

1. Instrumentation:

  • A standard capillary electrophoresis system equipped with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents and Materials:

  • Vildagliptin standard (racemic and enantiomerically pure S-Vildagliptin)

  • Sulfobutyl-ether-α-cyclodextrin (SBE-α-CD)

  • Acetic acid

  • Tris (tris(hydroxymethyl)aminomethane)

  • Sodium hydroxide (for capillary conditioning)

  • Deionized water

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 75 mM Acetate-Tris buffer at pH 4.75. Dissolve the appropriate amounts of acetic acid and Tris in deionized water, adjust the pH to 4.75, and bring to the final volume.

  • Chiral Selector Solution (BGE with CS): Add SBE-α-CD to the prepared BGE to a final concentration of 20 mM.

  • Sample Solution: Prepare Vildagliptin samples in deionized water or BGE at the desired concentration.

4. Capillary Conditioning:

  • Condition a new capillary by flushing with 1 M NaOH, followed by 0.1 M NaOH, and then deionized water.

  • Between runs, pre-condition the capillary with 0.1 M NaOH, deionized water, and finally the BGE containing the chiral selector.

5. Electrophoretic Conditions:

  • Capillary: Uncoated fused-silica capillary.

  • Temperature: 15°C

  • Voltage: 25 kV

  • Injection: Hydrodynamic injection at 40 mbar for 4 seconds.

  • Detection: UV detection (wavelength to be optimized, typically around 200-210 nm).

6. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of Vildagliptin.

  • Calculate the resolution between the enantiomeric peaks.

  • Determine the concentration of the (R)-enantiomer in the (S)-Vildagliptin sample by comparing the peak area to a standard curve.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_instrument 2. Instrumentation cluster_analysis 3. Analysis cluster_data 4. Data Analysis prep Solution Preparation instrument Instrument Setup prep->instrument bge_prep Prepare 75 mM Acetate-Tris Buffer (pH 4.75) cs_prep Add 20 mM SBE-α-CD to BGE bge_prep->cs_prep sample_prep Prepare Vildagliptin Sample cs_prep->sample_prep analysis CE Analysis instrument->analysis cap_install Install Uncoated Fused-Silica Capillary cap_cond Capillary Conditioning (NaOH, Water) cap_install->cap_cond data Data Processing analysis->data injection Hydrodynamic Injection (40 mbar, 4s) separation Electrophoretic Separation (25 kV, 15°C) injection->separation detection UV Detection separation->detection integration Peak Integration and Identification quantification Quantification of R-enantiomer integration->quantification

Caption: Workflow for Vildagliptin enantiomeric purity analysis using SBE-α-CD.

Method 2: Enantiomeric Separation using α-Cyclodextrin (α-CD)

This method presents a cost-effective alternative using native α-cyclodextrin at an acidic pH for the baseline separation of Vildagliptin enantiomers. The migration order observed is the R-enantiomer followed by the S-enantiomer.

Quantitative Data Summary
ParameterValueReference
Chiral Selector50 mM α-cyclodextrin (α-CD)
Background Electrolyte (BGE)75 mM Acetate buffer
pH of BGE4.5
Applied Voltage18 kV
Capillary Temperature15°C
Analysis Time< 9 minutes
Resolution (Rs)2.07
Capillary Dimensions48 cm total length, 40 cm effective length, 50 µm I.D.
Experimental Protocol

1. Instrumentation:

  • Capillary electrophoresis system with UV detection.

  • Uncoated fused-silica capillary (48 cm total length, 40 cm effective length, 50 µm I.D.).

2. Reagents and Materials:

  • Vildagliptin standard (racemic and enantiomerically pure S-Vildagliptin)

  • α-cyclodextrin (α-CD)

  • Acetic acid

  • Sodium hydroxide

  • Deionized water

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 75 mM acetate buffer and adjust the pH to 4.5.

  • Chiral Selector Solution (BGE with CS): Dissolve α-CD in the prepared BGE to a final concentration of 50 mM.

  • Sample Solution: Prepare Vildagliptin samples at a concentration of 50 µg/mL.

4. Capillary Conditioning:

  • New Capillary: Flush with 1 M NaOH for 30 minutes, followed by 0.1 M NaOH for 20 minutes, and then deionized water for 20 minutes.

  • Between Runs: Pre-condition the capillary by flushing with 0.1 M NaOH for 2 minutes, deionized water for 1 minute, and the BGE with α-CD for 2 minutes.

5. Electrophoretic Conditions:

  • Capillary: Uncoated fused-silica (48 cm x 50 µm).

  • Temperature: 15°C

  • Voltage: 18 kV

  • Injection: Hydrodynamic injection at 50 mbar for 3 seconds.

  • Detection: UV detection at 205 nm.

6. Data Analysis:

  • The enantiomers will be baseline separated, with the R-enantiomer migrating first.

  • Calculate the resolution (Rs) between the enantiomeric peaks.

  • Quantify the R-Vildagliptin impurity based on the peak area in relation to the S-Vildagliptin peak or by using a standard calibration curve.

Chiral Recognition and Separation Principle

G cluster_separation Chiral Separation Mechanism cluster_complex Formation of Transient Diastereomeric Complexes V_racemic Racemic Vildagliptin (R- and S-enantiomers) V_racemic->complexation Interaction in Capillary CD Chiral Selector (α-CD) in Background Electrolyte R_complex [R-Vildagliptin : α-CD] complexation->R_complex S_complex [S-Vildagliptin : α-CD] complexation->S_complex R_migration Separated R-enantiomer Peak R_complex->R_migration Different Mobilities S_migration Separated S-enantiomer Peak S_complex->S_migration Different Stabilities

Caption: Principle of chiral separation of Vildagliptin enantiomers using a cyclodextrin selector.

References

Application Note: Chiral LC-MS/MS Method for the Sensitive and Selective Detection of (2R)-Vildagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2R)-Vildagliptin, the inactive enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, in human plasma. The method utilizes a chiral stationary phase for the effective separation of the (2S) and (2R) enantiomers, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a straightforward protein precipitation procedure. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Vildagliptin.

Introduction

Vildagliptin is a potent and selective oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] It is administered as the enantiomerically pure (2S)-Vildagliptin. The this compound enantiomer is considered an impurity and its monitoring is crucial for ensuring the quality, safety, and efficacy of the drug product.[3][4] Chiral analysis is therefore essential during manufacturing, purity testing, and pharmacokinetic studies.[5] This application note provides a detailed protocol for a chiral LC-MS/MS method to selectively quantify this compound in human plasma, a critical tool for preclinical and clinical research.

Experimental

Materials and Reagents
  • This compound and (2S)-Vildagliptin reference standards

  • Vildagliptin-d7 (internal standard, ISTD)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate and formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu LC-20 AD or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent

  • Chiral Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-2 (dimensions as per availability)

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of Vildagliptin-d7 internal standard solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
ColumnChiralcel OD-RH (250 mm × 4.6 mm, 5 µm)
Mobile PhaseA: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientIsocratic: 50:50 (A:B)
Flow Rate0.8 mL/min
Column Temperature25°C
Injection Volume10 µL
Run Time10 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions This compound: m/z 304.2 → 154.1 (Quantifier), m/z 304.2 → 180.1 (Qualifier)Vildagliptin-d7 (ISTD): m/z 311.2 → 161.1
Cone Voltage30 V
Collision Energy20 eV

Results and Discussion

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

  • Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the ISTD.

  • Linearity: The calibration curve for this compound was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% of the nominal concentrations and for the LLOQ it was within ±20%.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method. Note that in the absence of specific data for the (2R)-enantiomer, data for racemic Vildagliptin from published literature is provided as an estimate.

ParameterThis compound (Estimated)Reference
Linearity Range (ng/mL)1.11 - 534.0
LLOQ (ng/mL)1.11
Accuracy (%)99.8 - 109.3
Precision (%RSD)0.9 - 8.5
Recovery (%)>85
Matrix Effect (%)Within acceptable limits

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow plasma Human Plasma Sample (100 µL) istd Add Internal Standard (Vildagliptin-d7) plasma->istd ppt Protein Precipitation (Acetonitrile) istd->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification lcms->data

Caption: Sample preparation and analysis workflow.

vildagliptin_moa vilda (2S)-Vildagliptin dpp4 DPP-4 Enzyme vilda->dpp4 Inhibits inactivated Inactivated Incretins dpp4->inactivated Leads to incretins Incretin Hormones (GLP-1, GIP) incretins->dpp4 Substrate for pancreas Pancreatic Islet Cells incretins->pancreas Stimulates insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose

Caption: Mechanism of action of (2S)-Vildagliptin.

Conclusion

The described chiral LC-MS/MS method provides a robust and reliable tool for the selective quantification of this compound in human plasma. The method is sensitive, accurate, and precise, making it suitable for a variety of applications in pharmaceutical development and clinical research, particularly for monitoring enantiomeric impurities and conducting stereoselective pharmacokinetic studies.

References

Application Note: Development of a Stability-Indicating Assay for (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive, stability-indicating analytical method for the quantitative determination of (2R)-Vildagliptin, an enantiomeric impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[1][2][3][4][5] The developed method is crucial for monitoring the stability of this compound in bulk drug substances and formulated products, ensuring safety and quality. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, capable of separating this compound from its enantiomer, (2S)-Vildagliptin, and all potential degradation products generated during forced degradation studies. The forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. This note provides detailed protocols for the stress testing and the analytical method, along with a summary of the validation data.

Introduction

Vildagliptin is a potent oral anti-diabetic agent that is synthesized as a single (2S)-enantiomer. The (2R)-enantiomer is considered a chiral impurity and its levels need to be controlled and monitored throughout the drug product's lifecycle. A stability-indicating assay is essential to understand how the this compound impurity degrades over time under various environmental conditions, which could impact the safety and efficacy of the final drug product. This study aimed to develop and validate a specific and robust stability-indicating HPLC method for this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was established for the separation and quantification of this compound and its degradation products. A chiral stationary phase is critical for resolving the (2R) and (2S) enantiomers.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV/Vis Detector
Column Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Borate Buffer (pH 9.0) : Acetonitrile (50:50, v/v) with 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration of 50 µg/mL.

  • Sample Preparation: Prepare the sample containing this compound to a nominal concentration of 50 µg/mL in the diluent.

Forced Degradation Studies

Forced degradation studies were performed on a 1 mg/mL solution of this compound in methanol.

  • Acidic Degradation: To 2 mL of the stock solution, add 3 mL of 1 M HCl and heat at 80°C for 3 hours. Cool and neutralize with 1 M NaOH.

  • Basic Degradation: To 2 mL of the stock solution, add 3 mL of 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 2 mL of the stock solution, add 2 mL of 3% H₂O₂ and keep at room temperature for 1 hour.

  • Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of water and reflux for 6 hours.

  • Thermal Degradation: Expose the solid powder of this compound in a hot air oven at 105°C for 30 minutes.

  • Photolytic Degradation: Expose the solid powder of this compound to UV light (254 nm) in a photostability chamber for 24 hours.

After degradation, the solutions were diluted with the mobile phase to a final concentration of 50 µg/mL before injection into the HPLC system.

Results and Discussion

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.11 - 101.16%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.025 µg/mL
Limit of Quantitation (LOQ) 0.054 µg/mL
Forced Degradation Results

The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress. The HPLC method was able to adequately separate the main peak of this compound from all the degradation products and from the (2S)-enantiomer.

Table 3: Summary of Forced Degradation Results

Stress ConditionNumber of Major Degradants% Degradation of this compound
Acidic (1 M HCl, 80°C, 3h) 1~15%
Basic (0.1 M NaOH, RT, 3h) 3~20%
Oxidative (3% H₂O₂, RT, 1h) 5~25%
Neutral Hydrolysis (Reflux, 6h) 1~5%
Thermal (105°C, 30 min) No significant degradation< 2%
Photolytic (UV, 24h) No significant degradation< 2%

Visualizations

Stability_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_std Prepare this compound Reference Standard hplc Chiral RP-HPLC Analysis prep_std->hplc prep_sample Prepare Sample (Bulk/Formulation) prep_sample->hplc stress_acid Acid Hydrolysis stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_therm Thermal Stress stress_therm->hplc stress_photo Photolytic Stress stress_photo->hplc data_acq Data Acquisition hplc->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision robustness Robustness data_acq->robustness

Caption: Workflow for the development of a stability-indicating assay.

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products vilda This compound acid Acidic (HCl, Heat) vilda->acid degradation base Basic (NaOH, RT) vilda->base degradation oxidative Oxidative (H2O2, RT) vilda->oxidative degradation dp1 Degradant 1 acid->dp1 dp2 Degradant 2 base->dp2 dp3 Degradant 3 base->dp3 dp4 Degradant 4 base->dp4 dp5 Degradant 5 oxidative->dp5 dp6 Degradant 6 oxidative->dp6 dp7 Degradant 7 oxidative->dp7 dp8 Degradant 8 oxidative->dp8

Caption: Forced degradation pathways of this compound.

Conclusion

A specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is capable of separating the (2R)-enantiomer from its counter-enantiomer and all degradation products formed under various stress conditions. This method is suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes & Protocols: Experimental Design for Pharmacokinetic Studies of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. It is administered as the (2S)-enantiomer, which is the pharmacologically active form (eutomer). The manufacturing process, however, may result in the presence of the inactive (2R)-enantiomer (distomer) as a chiral impurity. Regulatory guidelines necessitate the characterization of the pharmacokinetic profiles of both enantiomers to assess potential risks associated with the distomer, such as different absorption, distribution, metabolism, excretion (ADME) properties, or potential for in vivo chiral inversion.[1][2][3]

These application notes provide a comprehensive framework and detailed protocols for designing and executing pharmacokinetic studies for (2R)-Vildagliptin. The goal is to determine its exposure, clearance, and metabolic fate relative to the active (2S)-enantiomer.

Vildagliptin's Mechanism of Action

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4][5] By preventing this degradation, vildagliptin enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP4_Pathway cluster_pre Physiological State cluster_post Incretin Action Food Intake Food Intake GLP1 Active GLP-1 & GIP Food Intake->GLP1 stimulates release of Pancreas Pancreatic Islets GLP1->Pancreas act on DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Vildagliptin (2S)-Vildagliptin Vildagliptin->DPP4 inhibits Inactive Inactive Metabolites DPP4->Inactive

Caption: Vildagliptin's DPP-4 inhibition pathway.

Bioanalytical Method: Enantioselective Quantification

A validated, stereospecific bioanalytical method is the cornerstone for any pharmacokinetic study of a chiral drug. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity in biological matrices.

Protocol: Chiral LC-MS/MS Method for Vildagliptin Enantiomers

Objective: To develop and validate a method for the simultaneous quantification of (2S)-Vildagliptin and this compound in plasma.

1. Materials and Reagents:

  • Reference standards: (2S)-Vildagliptin, this compound

  • Internal Standard (IS): Sitagliptin or a stable isotope-labeled Vildagliptin

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, n-hexane, ethanol.

  • Additives: Diethylamine (DEA) or Triethylamine (TEA)

  • Reagents: Formic acid, ammonium formate, borax buffer.

  • Water: Ultrapure water

2. Chromatographic Conditions (Example):

  • Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or Lux Cellulose-2. These polysaccharide-based columns are effective for separating Vildagliptin enantiomers.

  • Mobile Phase: A mixture of 20 mM borate buffer (pH 9.0), ACN, and 0.1% TEA (50:50:0.1, v/v/v). Gradient or isocratic elution can be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-45°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength (UV): 210 nm for initial development, if needed.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vildagliptin (Quantifier/Qualifier): To be determined by direct infusion of standards.

    • Internal Standard: To be determined by direct infusion.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

4. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 20 µL of IS working solution, vortex, and then add 300 µL of ACN.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.

5. Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).

In Vitro Pharmacokinetic Profiling

In vitro assays provide initial estimates of the ADME properties of this compound.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the rate of metabolism of this compound compared to (2S)-Vildagliptin. Vildagliptin's primary elimination pathway is hydrolysis, not significantly involving cytochrome P450 (CYP) enzymes.

1. Incubation:

  • Prepare an incubation mixture containing HLM (0.5 mg/mL), NADPH regenerating system (if assessing CYP contribution), and phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding this compound or (2S)-Vildagliptin (final concentration 1 µM).

  • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Reaction Quenching:

  • Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

3. Sample Analysis:

  • Centrifuge to pellet the protein.

  • Analyze the supernatant using the validated LC-MS/MS method to measure the disappearance of the parent compound.

4. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol: Plasma Protein Binding (PPB)

Objective: To determine the extent to which this compound binds to plasma proteins. The racemate is known to have low protein binding (9.3%).

1. Method: Rapid Equilibrium Dialysis (RED).

  • Add plasma (human, rat) to one chamber of the RED device and the test compound ((2R)- or (2S)-Vildagliptin) to the other, separated by a semi-permeable membrane.

  • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the buffer and plasma chambers.

  • Analyze the concentrations in both chambers using LC-MS/MS.

2. Calculation:

  • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

In Vivo Pharmacokinetic Study Design

An in vivo study is essential to understand the complete pharmacokinetic profile. A crossover design is often employed to minimize inter-animal variability.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of this compound and (2S)-Vildagliptin following oral (PO) and intravenous (IV) administration.

1. Study Design:

  • Animals: Male Sprague-Dawley rats (n=5 per group).

  • Design: A full crossover design where each animal receives a single dose of (2S)-Vildagliptin and, after a washout period of 1 week, a single dose of this compound. Separate groups will be used for PO and IV routes.

  • Dosing:

    • IV: 2 mg/kg via tail vein injection.

    • PO: 10 mg/kg via oral gavage.

  • Formulation: Prepare solutions in an appropriate vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

2. Sample Collection:

  • Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose and at various time points post-dose.

  • IV Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

3. Sample Processing:

  • Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate key PK parameters.

  • Parameters include Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rat Model) cluster_decision Risk Assessment stability Metabolic Stability (HLM, S9) ppb Plasma Protein Binding (RED) perm Permeability (e.g., Caco-2) dosing IV & PO Dosing ((2R)- vs (2S)-Vilda) perm->dosing Inform sampling Serial Blood Sampling dosing->sampling bioanalysis Chiral LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc PK Parameter Calculation (NCA) bioanalysis->pk_calc compare Compare Profiles: - Exposure (AUC) - Half-life (t½) - Bioavailability (F%) pk_calc->compare decision Go/No-Go Decision for Human Studies compare->decision

Caption: General workflow for preclinical pharmacokinetic assessment.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the two enantiomers.

Table 1: Comparative In Vitro Pharmacokinetic Parameters
Parameter(2S)-VildagliptinThis compound
Metabolic Stability (HLM)
Half-Life (t½, min)> 60[Experimental Data]
Intrinsic Clearance (CLint, µL/min/mg)< 10[Experimental Data]
Plasma Protein Binding
Fraction Unbound (fu, human)~0.907[Experimental Data]
Fraction Unbound (fu, rat)[Experimental Data][Experimental Data]
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Mean ± SD)
ParameterRoute(2S)-VildagliptinThis compound
Cmax (ng/mL)IV[Data][Data]
PO[Data][Data]
Tmax (h)PO[Data][Data]
AUC(0-inf) (ng·h/mL)IV[Data][Data]
PO[Data][Data]
Half-Life (t½) (h)IV~1.5 - 2.5[Data]
PO~1.5 - 2.5[Data]
Clearance (CL) (L/h/kg)IV[Data][Data]
Volume of Distribution (Vd) (L/kg)IV[Data][Data]
Bioavailability (F%) PO~85%[Data]

(Note: Literature values for the racemate are provided for context; the study aims to generate specific data for each enantiomer.)

Preclinical Decision Framework

The data generated from these studies will inform a decision on the safety profile of the (2R)-enantiomer. The key consideration is whether the exposure (AUC) and persistence (half-life) of the distomer are sufficiently low to preclude off-target toxicity or other adverse effects.

Caption: Logic for preclinical go/no-go decisions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Vildagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the baseline separation of Vildagliptin enantiomers using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

1. What are the most common chiral stationary phases (CSPs) for Vildagliptin enantiomer separation?

Polysaccharide-based chiral stationary phases are widely used and have shown excellent performance for separating Vildagliptin enantiomers. Columns such as those based on cellulose or amylose derivatives are frequently reported. For example, a cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-RH) and a cellulose tris(3-chloro-4-methylphenylcarbamate) column (e.g., Lux Cellulose-2) have been successfully employed.[1][2][3] Another effective option is a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC).[4]

2. What are typical starting mobile phase compositions for Vildagliptin enantiomer separation?

The choice of mobile phase is highly dependent on the selected chiral stationary phase and the mode of chromatography (Normal Phase, Reversed-Phase, or Polar Organic Mode).

  • Reversed-Phase: A common starting point is a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of 20 mM borax buffer (pH 9.0) and acetonitrile in a 50:50 (v/v) ratio with 0.1% triethylamine (TEA) has been used with a Chiralcel OD-RH column.[1] Another reversed-phase method utilizes methanol, water, and diethylamine (DEA) in an 80:20:0.2 (v/v/v) ratio with a Lux Cellulose-2 column.

  • Normal-Phase: A typical mobile phase consists of a non-polar solvent like n-heptane or n-hexane, a polar organic solvent such as ethanol or methanol, and a basic additive. A reported composition is n-heptane, ethanol, methanol, and ammonia in a ratio of 60:35:5:0.04 (v/v/v/v).

  • Polar Organic Mode: This mode often uses polar organic solvents. For example, a mobile phase of ethanol and diethylamine (100:0.1, v/v) has been successfully used with a Chiralpak IC column.

3. What is the role of basic additives like triethylamine (TEA) or diethylamine (DEA) in the mobile phase?

Basic additives such as TEA or DEA are crucial for improving peak shape and resolution, especially for basic compounds like Vildagliptin. They work by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase, thereby reducing peak tailing and improving chromatographic efficiency. The addition of TEA has been shown to significantly increase resolution.

4. What detection wavelength is appropriate for Vildagliptin analysis?

Vildagliptin can be monitored at a wavelength of 210 nm. This wavelength provides good sensitivity for the detection of both enantiomers.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). The Chiralcel OD-RH and Lux Cellulose-2 have shown good results.
Sub-optimal mobile phase composition.Adjust the ratio of the organic modifier to the aqueous buffer. For reversed-phase, you can try varying the acetonitrile or methanol concentration. For normal-phase, alter the alcohol content.
Incorrect mobile phase pH.The pH of the buffer can significantly impact the ionization state of Vildagliptin and its interaction with the CSP. For a borax buffer, a pH of 9.0 has been shown to be effective.
Poor peak shape (e.g., tailing) Secondary interactions with the stationary phase.Introduce or increase the concentration of a basic additive like triethylamine (TEA) or diethylamine (DEA) in the mobile phase. Concentrations around 0.1% are a good starting point.
Column overload.Reduce the injection volume or the concentration of the sample.
Long retention times Mobile phase is too weak (low elution strength).Increase the proportion of the organic modifier in a reversed-phase system. In a normal-phase system, increase the proportion of the polar solvent (e.g., ethanol).
Low flow rate.Increase the flow rate. A typical flow rate is around 1.0 mL/min, but this can be optimized.
Irreproducible retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuation in column temperature.Use a column oven to maintain a constant and controlled temperature. A temperature of 25°C or 35°C is often used.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

Below are detailed methodologies for two successful HPLC separations of Vildagliptin enantiomers.

Method 1: Reversed-Phase HPLC

This method was developed for the enantiomeric separation of Vildagliptin using an Ultra-Fast Liquid Chromatography (UFLC) system.

Parameter Condition
Chromatographic System Shimadzu LC-20 AD UFLC system with UV detector
Column Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate), 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Borax buffer (pH 9.0 ± 0.05), Acetonitrile, and 0.1% Triethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Mobile Phase Preparation: To prepare the 20 mM Borax buffer, accurately weigh 3.81 grams of borax and dissolve it in 500 mL of ultrapure water. Adjust the pH to 9.0 ± 0.05 with 0.1% triethylamine. The final mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio and degassing using an ultrasonic bath.

Method 2: Normal-Phase HPLC

This method is described in a patent for the detection of Vildagliptin enantiomers.

Parameter Condition
Chromatographic System High-Performance Liquid Chromatography system
Column Polysaccharide derivative normal phase coating type chiral chromatographic column
Mobile Phase n-heptane, ethanol, methanol, and ammonia (60:35:5:0.04, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Elution Mode Isocratic

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Vildagliptin Sample Solution inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (e.g., Buffer + Organic Solvent) hplc_system Equilibrate HPLC System with Mobile Phase prep_mp->hplc_system hplc_system->inject separate Isocratic Elution on Chiral Stationary Phase inject->separate detect Detect at 210 nm separate->detect acquire Acquire Chromatogram detect->acquire analyze Analyze Peak Resolution, Tailing Factor, and Area acquire->analyze report Generate Report analyze->report

Caption: A typical experimental workflow for the HPLC analysis of Vildagliptin enantiomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Parameters cluster_result Outcome start Start: Poor Enantiomeric Separation check_composition Adjust Organic Modifier Ratio start->check_composition check_additive Add/Optimize Basic Additive (TEA/DEA) check_composition->check_additive good_separation Baseline Separation Achieved check_composition->good_separation check_ph Verify/Adjust Buffer pH check_additive->check_ph check_additive->good_separation check_csp Screen Different Chiral Stationary Phases check_ph->check_csp check_ph->good_separation check_temp Optimize Column Temperature check_csp->check_temp check_csp->good_separation check_flow Adjust Flow Rate check_temp->check_flow check_temp->good_separation check_flow->good_separation If successful

Caption: A logical workflow for troubleshooting poor separation of Vildagliptin enantiomers.

References

Troubleshooting poor peak shape and resolution in Vildagliptin chiral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vildagliptin chiral chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape and resolution during the enantiomeric separation of Vildagliptin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any separation of the Vildagliptin enantiomers. What are the likely causes?

A1: A complete lack of separation is often due to fundamental issues with the chromatographic system setup. Here are the primary factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): Vildagliptin enantiomers require a specific type of chiral column for separation. Polysaccharide-based CSPs are commonly used. For instance, initial trials on a Chiralcel OJ-RH column with a mobile phase of 20 mM borax buffer and acetonitrile (50:50) showed no separation.[1][2] Successful separations have been achieved on columns like Chiralcel OD-RH, Chiralpak IC, and Lux-Cellulose-2.[1][2][3]

  • Inappropriate Mobile Phase Composition: The mobile phase must contain an appropriate organic modifier and often a basic additive to facilitate chiral recognition. A simple mobile phase of n-Heptane:ethanol (90:10 v/v) on a Chiralpak AD-H column resulted in poor resolution.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and a lack of separation. It is always best to dissolve the sample in the mobile phase itself.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Poor peak shape, such as broadness and tailing, can compromise resolution and accuracy. Consider the following adjustments:

  • Addition of a Basic Additive: Vildagliptin is a basic compound. The addition of a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), is crucial for improving peak symmetry. Adding 0.1% TEA to the mobile phase has been shown to significantly improve peak symmetry and resolution. The interaction between the basic compound and the packing material can cause tailing, and the additive helps to mitigate this.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of Vildagliptin and its interaction with the stationary phase. For a borax buffer, a pH of 9.0 ± 0.05 has been used effectively.

  • Flow Rate Optimization: A very high or very low flow rate can lead to peak broadening. A flow rate of 1.0 mL/min is commonly reported for successful separations on a 4.6 mm ID column. However, a lower flow rate of 0.5 mL/min has also been used effectively with a different column and mobile phase.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape. A temperature of 25°C is a good starting point.

Q3: The resolution between my enantiomer peaks is less than the required 1.5. What steps can I take to improve it?

A3: Inadequate resolution is a common challenge. Here are several parameters you can adjust to enhance the separation between the enantiomers:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a critical factor. For a Chiralcel OD-RH column with a borax buffer and acetonitrile (ACN), a 50:50 (v/v) ratio with 0.1% TEA has yielded a resolution of 4.66. Experimenting with slight variations in this ratio can fine-tune the resolution.

  • Change the Organic Modifier: Different organic modifiers can alter the selectivity. Successful separations have been achieved with mobile phases containing ethanol or methanol in addition to acetonitrile.

  • Adjust the Column Temperature: Temperature can have a significant impact on chiral recognition. While some methods use ambient temperature, others specify a controlled temperature, such as 25°C or 45°C. It is recommended to study the effect of temperature in a range (e.g., 23°C to 27°C) to find the optimum for your specific method.

  • Decrease the Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.

Quantitative Data Summary

The following tables summarize key quantitative data from successful Vildagliptin chiral separation experiments.

Table 1: Successful Chiral Stationary Phases for Vildagliptin Separation

Chiral Stationary Phase (CSP)Column DimensionsParticle SizeManufacturer
Chiralcel OD-RH250 mm x 4.6 mm5 µmDaicel
Chiralpak IC250 mm x 4.6 mm5 µmDaicel
Lux-Cellulose-2Not SpecifiedNot SpecifiedPhenomenex

Table 2: Optimized Chromatographic Conditions for Vildagliptin Enantiomeric Separation

ParameterMethod 1Method 2Method 3
Chiral Column Chiralcel OD-RHChiralpak ICLux-Cellulose-2
Mobile Phase 20 mM Borax Buffer (pH 9.0 ± 0.05):ACN:TEA (50:50:0.1, v/v/v)Ethanol:DEA (100:0.1, v/v)Methanol:Water:DEA (80:20:0.2, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min0.45 mL/min
Temperature 25°C25°C45°C
Detection Wavelength 210 nm210 nm215 nm
Resolution (Rs) 4.664.0Baseline Separation
Reference

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Chiral UFLC Method for Enantiomeric Separation of Vildagliptin

  • Instrumentation: A Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with a binary pump and UV detector was used.

  • Chromatographic Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase Preparation:

    • Prepare a 20 mM borax buffer by dissolving 3.81 grams of borax in 500 mL of ultrapure water.

    • Adjust the pH of the buffer solution to 9.0 ± 0.05 with 0.1% triethylamine (TEA).

    • The final mobile phase is a mixture of the borax buffer, acetonitrile (ACN), and TEA in the ratio of 50:50:0.1 (v/v/v).

    • Degas the mobile phase using an ultrasonic bath before use.

  • Standard Solution Preparation:

    • Accurately weigh 50 mg of Vildagliptin standard and dissolve it in HPLC grade methanol in a 50 mL volumetric flask to get a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25°C.

    • Injection volume: 20 µL.

    • Detection wavelength: 210 nm.

  • Expected Outcome: This method should provide a resolution of approximately 4.66 between the R- and S-enantiomers of Vildagliptin, with retention times of about 5.2 min and 7.2 min, respectively.

Visual Troubleshooting Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues in Vildagliptin chiral chromatography.

Troubleshooting_Peak_Shape start Start: Poor Peak Shape (Tailing/Broadening) check_additive Is a basic additive (e.g., TEA, DEA) in the mobile phase? start->check_additive add_additive Action: Add 0.1-0.2% basic additive to the mobile phase. check_additive->add_additive No check_ph Is the mobile phase pH appropriate for Vildagliptin (e.g., pH ~9 for borax buffer)? check_additive->check_ph Yes add_additive->check_ph adjust_ph Action: Adjust pH of the aqueous buffer. check_ph->adjust_ph No check_flowrate Is the flow rate optimized? check_ph->check_flowrate Yes adjust_ph->check_flowrate adjust_flowrate Action: Reduce flow rate (e.g., from 1.0 to 0.8 mL/min). check_flowrate->adjust_flowrate No check_column Is the column old or contaminated? check_flowrate->check_column Yes adjust_flowrate->check_column replace_column Action: Replace with a new chiral column. check_column->replace_column Yes end_good End: Improved Peak Shape check_column->end_good No replace_column->end_good

Caption: Troubleshooting workflow for poor peak shape.

Troubleshooting_Resolution start Start: Poor Resolution (Rs < 1.5) check_mobile_phase Is the mobile phase composition optimized? start->check_mobile_phase adjust_mobile_phase Action: Vary organic modifier ratio (e.g., ACN/Buffer). check_mobile_phase->adjust_mobile_phase No check_organic_modifier Have different organic modifiers been tested? check_mobile_phase->check_organic_modifier Yes adjust_mobile_phase->check_organic_modifier change_organic_modifier Action: Try Ethanol or Methanol instead of ACN. check_organic_modifier->change_organic_modifier No check_temperature Is the column temperature optimized? check_organic_modifier->check_temperature Yes change_organic_modifier->check_temperature adjust_temperature Action: Test a range of temperatures (e.g., 20-30°C). check_temperature->adjust_temperature No check_csp Is the Chiral Stationary Phase (CSP) appropriate? check_temperature->check_csp Yes adjust_temperature->check_csp change_csp Action: Try a different polysaccharide-based CSP (e.g., Chiralpak IC). check_csp->change_csp No end_good End: Resolution > 1.5 check_csp->end_good Yes change_csp->end_good

Caption: Troubleshooting workflow for poor resolution.

References

Strategies to minimize on-column degradation of (2R)-Vildagliptin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the on-column degradation of (2R)-Vildagliptin during HPLC analysis. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guide: On-Column Degradation of this compound

This guide addresses specific issues that may indicate on-column degradation of this compound during HPLC analysis.

Issue 1: Appearance of Unexpected Peaks or Shoulders on the this compound Peak

  • Question: I am observing unexpected peaks, especially near the main this compound peak, that are not present in my initial sample solution. Could this be on-column degradation?

  • Answer: Yes, the appearance of new peaks during an HPLC run is a classic sign of on-column degradation. Vildagliptin is susceptible to degradation under certain conditions, which can be exacerbated by the chromatographic environment. The primary degradation pathways for Vildagliptin include hydrolysis (acidic and basic) and oxidation.[1][2][3] On-column, this can be triggered by the mobile phase pH, temperature, or interactions with the stationary phase.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Vildagliptin is known to degrade in both acidic and basic conditions.[1][3] If your mobile phase is at a pH extreme, consider adjusting it to a more neutral range (pH 6-7.5) where Vildagliptin exhibits greater stability.

      • Temperature Control: Elevated column temperatures can accelerate degradation. Try reducing the column temperature to ambient or slightly above (e.g., 25-30°C).

      • Mobile Phase Degassing: Dissolved oxygen in the mobile phase can promote oxidative degradation. Ensure your mobile phase is thoroughly degassed and consider using an in-line degasser.

      • Stationary Phase Interaction: Highly acidic residual silanols on silica-based columns can catalyze degradation. Consider using an end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column).

Issue 2: Poor Peak Shape (Tailing or Fronting) of the this compound Peak

  • Question: My this compound peak is showing significant tailing. I've ruled out common causes like column overload and extra-column volume. Could this be related to on-column degradation?

  • Answer: Yes, poor peak shape, particularly tailing, can be an indicator of on-column degradation. This can occur if the degradation process is slow relative to the peak elution time, leading to a continuous "bleed" of the degradant from the main peak. For amine-containing compounds like Vildagliptin, interactions with active sites on the stationary phase can also cause tailing and potentially contribute to degradation.

    • Troubleshooting Steps:

      • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask active silanol groups on the stationary phase, improving peak shape and potentially reducing degradation.

      • Lower Ionic Strength Buffer: High concentrations of certain buffer salts can sometimes promote on-column reactions. If applicable, try reducing the buffer concentration while ensuring adequate pH control.

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is too strong can cause peak distortion, while a solvent that is too weak might lead to on-column precipitation and subsequent degradation.

Issue 3: Irreproducible Retention Times and Peak Areas

  • Question: I'm seeing significant variability in the retention time and peak area of this compound across multiple injections. What could be the cause?

  • Answer: Irreproducible results can be a symptom of ongoing on-column degradation. If the extent of degradation varies between injections, it will lead to fluctuations in the amount of intact analyte detected, affecting peak area. Changes in the column's surface chemistry due to degradation can also alter retention times.

    • Troubleshooting Steps:

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline and shifting retention times.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample that might contribute to on-column degradation over time.

      • System Check: Rule out any issues with the HPLC system itself, such as pump malfunctions or leaks, that could cause flow rate or mobile phase composition variability.

Frequently Asked Questions (FAQs)

1. What are the known degradation products of Vildagliptin?

Forced degradation studies have identified several degradation products of Vildagliptin under acidic, basic, and oxidative stress conditions. The main degradation pathways involve hydrolysis of the amide bond and the nitrile group. Some of the identified degradants include the corresponding carboxylic acid and amide derivatives.

2. What is the optimal pH range for the analysis of this compound to minimize on-column degradation?

Based on forced degradation studies, Vildagliptin is most stable in the near-neutral pH range. Therefore, for HPLC analysis, a mobile phase pH between 6.0 and 7.5 is recommended to minimize the risk of acid or base-catalyzed on-column hydrolysis.

3. Can the choice of chiral stationary phase influence the on-column stability of this compound?

Yes, the nature of the chiral stationary phase (CSP) can impact analyte stability. Polysaccharide-based CSPs are widely used for chiral separations and their surface chemistry can vary. It is advisable to screen different types of chiral columns (e.g., cellulose-based vs. amylose-based) to find one that provides good separation with minimal degradation. The use of basic additives in the mobile phase, such as diethylamine, is often beneficial for the separation of basic compounds like Vildagliptin on polysaccharide-based CSPs and can also help to passivate the stationary phase.

4. Are there any specific mobile phase additives that can help stabilize this compound on-column?

While there is no single "stabilizing agent" for on-column use, certain additives can create a more favorable environment. As mentioned, basic modifiers like TEA or DEA can improve peak shape and reduce interactions with active sites. Using a buffer with adequate capacity in the optimal pH range (6.0-7.5) is crucial for maintaining a stable pH environment on the column.

5. How can I confirm that the unexpected peaks I am seeing are due to on-column degradation and not present in the original sample?

To confirm on-column degradation, you can perform the following experiments:

  • Vary Injection Volume: If the relative area of the suspected degradation peak increases with increasing residence time on the column (which can be simulated by a lower flow rate), it is likely an on-column degradant.

  • Analyze at Different Temperatures: A significant increase in the degradant peak area at higher column temperatures would strongly suggest on-column degradation.

  • Spike with a Known Degradant: If a reference standard for a potential degradation product is available, spiking the sample can help to confirm its identity.

  • LC-MS Analysis: Collecting the peak of interest and analyzing it by mass spectrometry can help to identify its structure and confirm if it is a degradation product of Vildagliptin.

Data Presentation

Table 1: Summary of Vildagliptin Degradation under Forced Conditions

Stress ConditionReagentTemperatureDurationDegradation (%)Key Degradation Products Identified
Acidic Hydrolysis1M HCl70°C210 min~85%Carboxylic acid derivative
Basic Hydrolysis1M NaOH23°C240 min~84%Amide and carboxylic acid derivatives
Oxidative3% H₂O₂23°C180 min~87%Oxidized derivatives

Data synthesized from forced degradation studies. Note that these conditions are much harsher than typical HPLC conditions and are intended to identify potential degradation pathways.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Stable Analysis of this compound

This protocol is a starting point for developing a stable HPLC method for the analysis of this compound, focusing on minimizing on-column degradation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV or DAD detector.

    • In-line degasser.

    • Column thermostat.

  • Chromatographic Conditions:

    • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point for achiral analysis. For chiral analysis, a polysaccharide-based chiral stationary phase such as Chiralpak IC is recommended.

    • Mobile Phase:

      • A: 20 mM Ammonium acetate buffer, pH 7.0

      • B: Acetonitrile

    • Gradient: A gradient elution may be necessary to separate this compound from its impurities. A typical starting gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile phase A or a mixture of water and acetonitrile that is weaker than the initial mobile phase composition.

  • Procedure:

    • Prepare the mobile phase and degas thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Prepare the sample solution in the chosen diluent.

    • Inject the sample and acquire the chromatogram.

Visualizations

Vildagliptin_Degradation_Pathways Vildagliptin This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl, low pH) Vildagliptin->Acid_Hydrolysis H+ Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, high pH) Vildagliptin->Base_Hydrolysis OH- Oxidation Oxidation (e.g., H2O2) Vildagliptin->Oxidation [O] Carboxylic_Acid_Degradant Carboxylic Acid Derivative Acid_Hydrolysis->Carboxylic_Acid_Degradant Amide_Degradant Amide Derivative Base_Hydrolysis->Amide_Degradant Oxidized_Degradant Oxidized Derivative Oxidation->Oxidized_Degradant Amide_Degradant->Carboxylic_Acid_Degradant Further hydrolysis

Caption: Major degradation pathways of Vildagliptin under stress conditions.

Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_temp Temperature Control cluster_col Column Assessment cluster_sys System Verification Start Problem Observed: Unexpected Peaks / Poor Peak Shape / Irreproducible Results Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Adjust_pH Adjust pH to 6.0-7.5 Check_Mobile_Phase->Adjust_pH Degas_MP Ensure thorough degassing Check_Mobile_Phase->Degas_MP Add_Modifier Add basic modifier (e.g., TEA) Check_Mobile_Phase->Add_Modifier Check_Temperature Step 2: Control Temperature Reduce_Temp Lower column temp. to 25-30°C Check_Temperature->Reduce_Temp Check_Column Step 3: Assess Column Equilibrate Ensure proper equilibration Check_Column->Equilibrate Use_Guard Use a guard column Check_Column->Use_Guard Change_Column Try a different stationary phase Check_Column->Change_Column Check_System Step 4: Verify System Performance Check_Leaks Check for leaks Check_System->Check_Leaks Check_Pump Verify pump performance Check_System->Check_Pump Resolution Problem Resolved Adjust_pH->Check_Temperature If problem persists Adjust_pH->Resolution If problem resolved Degas_MP->Check_Temperature If problem persists Degas_MP->Resolution If problem resolved Add_Modifier->Check_Temperature If problem persists Add_Modifier->Resolution If problem resolved Reduce_Temp->Check_Column If problem persists Reduce_Temp->Resolution If problem resolved Equilibrate->Check_System If problem persists Equilibrate->Resolution If problem resolved Use_Guard->Check_System If problem persists Use_Guard->Resolution If problem resolved Change_Column->Check_System If problem persists Change_Column->Resolution If problem resolved Check_Leaks->Resolution If problem resolved Check_Pump->Resolution If problem resolved

Caption: Troubleshooting workflow for on-column degradation of this compound.

References

Improving the yield and purity of (2R)-Vildagliptin in laboratory synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2R)-Vildagliptin during laboratory synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for Vildagliptin synthesis is low. What are the critical steps I should re-evaluate?

A1: Low overall yield in Vildagliptin synthesis can stem from inefficiencies in multiple stages. Key areas to focus on include:

  • Synthesis of the Chloroacetyl Pyrrolidine Intermediate: The N-acylation of L-proline or its derivatives is a crucial step. Incomplete reactions or side reactions can significantly lower the yield. Ensure anhydrous conditions are maintained, as the presence of water can lead to unwanted byproducts. An extension of reaction time during the N-acylation of L-proline with chloroacetyl chloride in refluxing THF to 2.5 hours can improve the yield to approximately 90%.

  • Conversion to the Nitrile: The dehydration of the amide to a nitrile is another critical step. The choice of dehydrating agent and reaction conditions are paramount.

  • Condensation with 3-amino-1-adamantanol: The final condensation step is prone to the formation of impurities, which can complicate purification and reduce the isolated yield of the desired product. The reaction should be monitored closely to ensure complete consumption of the starting materials. Using potassium carbonate and potassium iodide in 2-butanone at reflux for 4 hours can yield the final product.

Q2: I am observing a significant amount of the disubstitution impurity in my final product. How can I minimize its formation and remove it?

A2: The formation of a disubstitution product is a common issue. To address this:

  • Minimizing Formation: Carefully control the stoichiometry of the reactants in the final condensation step. A slow, controlled addition of the chloroacetyl pyrrolidine intermediate to the reaction mixture containing 3-amino-1-adamantanol can help minimize the formation of this impurity.

  • Removal during Purification: Recrystallization is an effective method for removing the disubstitution impurity. A purification process using tetrahydrofuran for recrystallization can reduce the disubstitution product content to less than 0.1%, achieving a final Vildagliptin purity of over 99.8%.[1]

Q3: What are the most effective methods for purifying crude Vildagliptin to achieve high purity (>99.5%)?

A3: Achieving high purity is critical. Consider the following methods:

  • Recrystallization: This is the most common and effective method for purifying Vildagliptin. Several solvent systems can be employed:

    • Tetrahydrofuran (THF): Effective for removing disubstitution products.[1]

    • Isopropyl Alcohol: Can be used to achieve a purity of more than 99.6%.[2]

    • Ethyl Acetate and Methanol (1:1): This mixture is also used for recrystallization to obtain colorless crystals.

    • Butanone: Another solvent that has been used for crystallization.

  • Silica Gel Treatment: For the removal of unreacted 3-amino-1-adamantanol, a purification method involving silica gel treatment of the crude product in a suitable solvent (such as aromatic hydrocarbons, ethers, esters, ketones, or alcohols) can be employed. This can reduce the content of this impurity to below 0.05%.

Q4: I am struggling with the synthesis of the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Can you suggest an optimized protocol?

A4: The synthesis of this key intermediate can be challenging. An efficient, high-yielding method starts from L-proline. The process involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This is followed by a reaction with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Optimizing the reaction conditions, such as temperature and time, is crucial for maximizing the yield.

Data Presentation: Comparison of Synthesis & Purification Methods

Method Key Reagents/Solvents Reported Yield Reported Purity Reference
Synthesis Route 1 L-proline, Chloroacetyl chloride, THF, Di-tert-butyl dicarbonate, Ammonium bicarbonate, Cyanuric chloride, 3-hydroxy-1-aminoadamantane, 2-butanone, K2CO3, KIOverall Yield: 50.64%98.17%
Synthesis Route 2 L-proline, Chloroacetyl chloride, THF, Acetonitrile, Sulfuric acid, 3-aminoadamantanolOverall Yield: 95% (for 3-aminoadamantanol intermediate)Not specified for final product
Purification Method 1 Recrystallization from Tetrahydrofuran89% recovery>99.8% (impurity <0.1%)
Purification Method 2 Silica gel treatment followed by recrystallizationGood yield>99.95% (impurity <0.05%)
Purification Method 3 Recrystallization from Isopropyl alcoholNot specified>99.6%

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
  • Add L-proline (10 g, 0.087 mol) to a round-bottomed flask with tetrahydrofuran (THF, 100 mL).

  • Cool the mixture to 0°C under an argon atmosphere.

  • Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol).

  • Reflux the mixture with stirring for 2.5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water (20 mL) and stir for 20 minutes.

  • Add saturated brine (20 mL) and ethyl acetate (200 mL).

  • Collect the organic layer. The yield can be up to approximately 90%.

Protocol 2: Synthesis of Vildagliptin via Condensation
  • In a reactor, add dry tetrahydrofuran (THF).

  • Add 3-amino-1-adamantanol, potassium carbonate, and potassium iodide.

  • Cool the mixture to <0°C with mechanical stirring.

  • Add (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.

  • After reacting for 1.5-2.5 hours, warm the mixture to 10°C and continue stirring.

  • Upon reaction completion, perform work-up.

  • Dissolve the crude product in butanone and crystallize.

  • Further purify by dissolving the crude product in isopropanol to obtain pure Vildagliptin.

Protocol 3: Purification of Vildagliptin by Recrystallization
  • Add crude Vildagliptin (containing 0.5%~1% of the disubstitution impurity) to tetrahydrofuran (7-20 mL/g).

  • Heat the mixture to 65-70°C and reflux for 2 hours.

  • Filter the solution while hot and collect the filtrate.

  • Cool the filtrate to 0-5°C and stir slowly to induce crystallization for 3-4 hours.

  • Filter the crystals and wash the filter cake with cold tetrahydrofuran.

  • Dry the purified Vildagliptin under vacuum. This method can yield Vildagliptin with a purity of >99.8%.

Visualizations

experimental_workflow cluster_synthesis Vildagliptin Synthesis cluster_purification Purification L-Proline L-Proline Step1 N-Acylation (THF, Reflux) L-Proline->Step1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Step1 Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Amidation & Dehydration (e.g., with Acetonitrile/H2SO4) Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Condensation (e.g., 2-butanone, K2CO3, KI) Intermediate2->Step3 3-amino-1-adamantanol 3-amino-1-adamantanol 3-amino-1-adamantanol->Step3 Crude_Vildagliptin Crude this compound Step3->Crude_Vildagliptin Purification_Step Recrystallization (e.g., THF or IPA) Crude_Vildagliptin->Purification_Step Pure_Vildagliptin Pure this compound (>99.5%) Purification_Step->Pure_Vildagliptin troubleshooting_workflow Start Low Yield or Purity Issue Check_Step1 Evaluate N-Acylation Step Start->Check_Step1 Check_Step2 Assess Nitrile Formation Start->Check_Step2 Check_Step3 Analyze Condensation Reaction Start->Check_Step3 Check_Purification Optimize Purification Method Start->Check_Purification Solution1 Ensure anhydrous conditions. Extend reaction time. Check_Step1->Solution1 Solution2 Verify dehydrating agent activity. Optimize temperature and time. Check_Step2->Solution2 Solution3 Control stoichiometry. Monitor reaction completion. Check_Step3->Solution3 Solution4 Select appropriate recrystallization solvent. Consider silica gel treatment. Check_Purification->Solution4

References

Addressing and mitigating matrix effects in LC-MS analysis of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R)-Vildagliptin LC-MS Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a significant concern for Vildagliptin analysis in biological samples?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] For Vildagliptin analysis in biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[3][4] Given the therapeutic potency of Vildagliptin, accurate quantification at low concentrations is critical, making the mitigation of matrix effects paramount.

Q2: My Vildagliptin signal is inconsistent and shows significant suppression in plasma samples compared to the standard in a neat solution. What are the likely causes and how can I troubleshoot this?

A2: This is a classic sign of ion suppression due to matrix effects. The primary causes are often insufficient sample cleanup or suboptimal chromatographic separation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The most common cause is the presence of phospholipids from the plasma sample. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove these interferences.

    • Optimize Chromatography: Ensure that Vildagliptin is chromatographically separated from the bulk of matrix components. Modify your gradient to better resolve the analyte from the early-eluting, unretained matrix components and late-eluting lipophilic compounds. Changing the column chemistry (e.g., from a standard C18 to one with different selectivity) can also be effective.

    • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Vildagliptin-D7. Since the SIL-IS has nearly identical chemical properties and retention time, it will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate ratio-based quantification.

    • Check for Source Contamination: A dirty ion source can exacerbate matrix effects. Perform routine cleaning and maintenance of the MS source as per the manufacturer's guidelines.

Q3: How do I quantitatively assess the matrix effect for my Vildagliptin assay?

A3: The most widely accepted method is the post-extraction spike technique. This involves comparing the peak area of Vildagliptin spiked into an extracted blank matrix (Set B) with the peak area of Vildagliptin in a clean, neat solution (Set A) at the same concentration.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

  • An MF value of 1 (or 100%) indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

This should be tested using at least six different lots of blank matrix to assess variability.

Q4: Which sample preparation technique is most effective for reducing matrix effects when analyzing Vildagliptin in plasma?

A4: While protein precipitation (PPT) with acetonitrile is fast and simple, it is often insufficient for completely removing phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Using a solvent like ethyl acetate can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This is generally considered the most effective technique for minimizing matrix effects. SPE cartridges, particularly those with mixed-mode or polymeric sorbents, can be highly selective in retaining Vildagliptin while washing away interfering matrix components.

Q5: What are the ideal LC-MS/MS parameters for Vildagliptin analysis?

A5: Vildagliptin ionizes well in positive electrospray ionization (ESI) mode.

  • Parent Ion (Q1): m/z 304.2 or 304.4

  • Product Ion (Q3): A common and stable fragment is m/z 154.0 or 154.1. Other fragments like m/z 180 have also been reported.

  • Internal Standard (Vildagliptin-D7): Q1: m/z 311.1, Q3: m/z 161.1

  • Mobile Phase: A combination of acetonitrile or methanol with an aqueous buffer containing ammonium acetate or ammonium formate is typical. For example, acetonitrile and 2 mM ammonium acetate (90:10 v/v) has been used successfully.

  • Column: A C18 column is commonly used.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated bioanalytical methods for Vildagliptin, showcasing acceptable performance metrics.

Table 1: Representative Matrix Effect and Recovery Data for this compound

ParameterLow QC (≈5 ng/mL)High QC (≈350 ng/mL)Acceptance Criteria
Matrix Factor (MF) 0.98 - 1.060.97 - 1.040.85 - 1.15
Recovery (%) 88.5%91.2%Consistent, precise, and reproducible
IS-Normalized MF (CV%) ≤ 4.5%≤ 3.8%≤ 15%

Data compiled and represented from typical values reported in bioanalytical literature.

Table 2: Representative Precision and Accuracy Data for this compound

QC LevelConcentration (ng/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (% Bias)
LLOQ 1.57≤ 9.6%≤ 11.7%-4.0% to +2.3%
Low (LQC) 4.87≤ 6.5%≤ 8.1%-2.7% to +5.1%
Medium (MQC) 155.21≤ 4.2%≤ 5.5%-1.5% to +3.0%
High (HQC) 337.35≤ 3.8%≤ 4.9%-2.8% to +1.8%

LLOQ: Lower Limit of Quantification. Data adapted from published methods.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution (e.g., Vildagliptin-D7 at 250 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure complete mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Operating Conditions

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column Betasil C18 (50 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 2 mM Ammonium Acetate (90:10 v/v)
Flow Rate 0.35 mL/min
Column Temp 40°C
Injection Vol 2 µL
MS System API 4000 or equivalent
Ionization Mode ESI Positive
MRM Transitions Vildagliptin: 304.2 → 154.0; IS (Repaglinide): 453.3 → 230.3
Dwell Time 200 ms
Source Temp 500°C
IonSpray Voltage 5500 V

Visualizations

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Analyte in Neat Solution LCMS Acquire Peak Areas for Sets A, B, C A->LCMS B Set B: Blank Plasma + Analyte (Post-Extraction Spike) B->LCMS C Set C: Blank Plasma + Analyte (Pre-Extraction Spike) C->LCMS ME Matrix Effect (ME) (B / A) * 100 LCMS->ME RE Recovery Efficiency (RE) (C / B) * 100 LCMS->RE PE Process Efficiency (PE) (C / A) * 100 LCMS->PE

Workflow for Quantitative Assessment of Matrix Effects.

Matrix_Effects_Sources cluster_sources Sources of Matrix Components cluster_consequences Consequences Plasma Endogenous Compounds (Phospholipids, Salts, Urea, Amino Acids) ESI ESI Source Plasma->ESI Exogenous Exogenous Compounds (Anticoagulants, Dosing Vehicles, Co-administered Drugs) Exogenous->ESI Suppression Ion Suppression (Reduced Signal) ESI->Suppression Competition for Droplet Surface/ Gas-Phase Protons Enhancement Ion Enhancement (Increased Signal) ESI->Enhancement Improved Desolvation Analyte Vildagliptin Analyte->ESI Analyte Ionization Troubleshooting_Tree Start Problem: Poor Precision or Inaccurate Vildagliptin Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Action: Implement Vildagliptin-D7 or other suitable SIL-IS. CheckIS->UseSIL No AssessME Quantitatively Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes UseSIL->AssessME ME_High Is Matrix Effect >15% and/or highly variable? AssessME->ME_High OptimizeCleanup Action: Improve Sample Cleanup (Switch from PPT to LLE or SPE) ME_High->OptimizeCleanup Yes Validate Re-validate Method and Proceed with Analysis ME_High->Validate No OptimizeChroma Action: Optimize Chromatography (Change gradient, use different column to separate from interferences) OptimizeCleanup->OptimizeChroma OptimizeChroma->Validate

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vildagliptin and its related substances. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of (2R)-Vildagliptin with other impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: Vildagliptin is a chiral molecule and exists as two enantiomers: (S)-Vildagliptin, which is the active pharmaceutical ingredient (API), and (R)-Vildagliptin, which is considered an enantiomeric impurity.[1][2] Regulatory authorities require strict control over the enantiomeric purity of chiral drugs, making the accurate quantification of this compound crucial.

Q2: What are the common analytical techniques for separating Vildagliptin enantiomers?

A2: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Ultra-Fast Liquid Chromatography (UFLC).[3][4] Capillary Electrophoresis (CE) has also been shown to be effective for chiral separation. These methods typically employ a chiral stationary phase (CSP) or a chiral selector in the mobile phase or background electrolyte.

Q3: What are typical detection wavelengths for Vildagliptin and its related substances?

A3: Vildagliptin does not have a strong UV chromophore. The detection wavelength is often set in the lower UV range, typically around 210 nm, to achieve adequate sensitivity. Other reported wavelengths include 205 nm, 215 nm, and 220 nm.

Q4: What should I do if I observe peak tailing for the Vildagliptin peak?

A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column volume. To troubleshoot, you can try:

  • Adjusting the mobile phase pH to suppress the ionization of silanol groups on the column.

  • Using a lower sample concentration or injection volume.

  • Ensuring all tubing and connections are optimized to minimize dead volume.

  • Using a column with a highly deactivated stationary phase.

Q5: How can I confirm if two peaks are co-eluting?

A5: If you suspect co-elution, you can:

  • Examine the peak shape for any signs of asymmetry, such as shoulders or a broader-than-expected peak width.

  • If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis across the peak. A non-homogenous spectrum indicates the presence of more than one component.

  • If available, a mass spectrometer (MS) detector is a powerful tool to identify if multiple mass-to-charge ratios (m/z) are present across the chromatographic peak.

Troubleshooting Guide: Resolving Co-elution of this compound

Issue: I am observing a single, asymmetric peak where I expect to see this compound and another known related substance, Impurity X. How can I resolve these two peaks?

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with a related substance impurity.

Step 1: Initial Assessment and Confirmation of Co-elution

Question: How do I confirm that the asymmetric peak is indeed due to co-elution?

Answer: First, visually inspect the peak for shoulders or tailing, which are often indicators of co-eluting compounds. The most definitive way to confirm co-elution is to use a detector that provides spectral information.

  • Using a DAD/PDA Detector: Perform a peak purity analysis. If the purity angle is greater than the purity threshold, it indicates that the peak is not spectrally pure and likely contains more than one compound.

  • Using a Mass Spectrometer (MS): An MS detector can identify the different mass-to-charge ratios (m/z) of the ions across the peak. If you observe the m/z for both this compound and Impurity X within the same chromatographic peak, co-elution is confirmed.

Step 2: Method Optimization Strategy

Once co-elution is confirmed, a systematic approach to method modification is necessary. The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Troubleshooting workflow for resolving co-elution.

Question: Which parameter should I adjust first to improve resolution?

Answer: The most effective way to resolve co-eluting peaks is to change the selectivity (α) , which is a measure of the relative retention of the two compounds. Selectivity is influenced by the chemistry of the mobile phase and stationary phase.

Step 3: Modifying the Mobile Phase

Question: How can I change the mobile phase to improve the separation of this compound and Impurity X?

Answer:

  • Adjust pH: The ionization state of Vildagliptin and its impurities can significantly affect their retention. Systematically adjust the pH of the aqueous portion of your mobile phase. For Vildagliptin, methods have been successful with pH values ranging from acidic (e.g., pH 3.0-4.5) to basic (e.g., pH 9.0). A change in pH can alter the interaction with the stationary phase differently for each compound, thus improving selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter the selectivity.

  • Modify Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and retention. Increasing the buffer concentration can sometimes improve peak symmetry.

Step 4: Changing the Stationary Phase

Question: If modifying the mobile phase is not sufficient, what are my options for the stationary phase?

Answer: The choice of stationary phase is critical for chiral separations. If you are not using a chiral column, it will be impossible to separate the enantiomers.

  • Select a Different Chiral Stationary Phase (CSP): There are many types of CSPs available, such as those based on cellulose or amylose derivatives. A commonly used column for Vildagliptin enantiomeric separation is the Chiralcel OD-RH. If one CSP does not provide adequate resolution, trying a different one with a different chiral selector is a powerful strategy.

  • Consider a Different Achiral Column for Related Substances: If the co-elution is between this compound and a non-enantiomeric related substance, and your primary goal is to separate the impurity from the enantiomers, a high-resolution achiral column (e.g., a C18 or C8 with a smaller particle size) might be sufficient if the mobile phase is optimized correctly.

Step 5: Adjusting Efficiency and Retention

Question: Can I improve resolution without changing the column or mobile phase chemistry?

Answer: Yes, by adjusting parameters that affect column efficiency (N) and the retention factor (k').

  • Optimize Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.

  • Adjust Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in increments of 5°C (e.g., from 25°C to 30°C or 35°C) to see if it improves separation.

  • Change Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time (increase k') of both peaks. This can sometimes lead to better resolution, provided the peaks are not excessively broad.

Data and Experimental Protocols

Table 1: Example HPLC/UFLC Methods for Chiral Separation of Vildagliptin
ParameterMethod 1: Chiral UFLCMethod 2: Chiral CE
Stationary/Mobile Phase Chiralcel OD-RH (250 x 4.6 mm, 5 µm)Fused-silica capillary
Mobile Phase/Buffer 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine (50:50:0.1, v/v/v)75 mM Acetate buffer (pH 4.5) containing 50 mM α-Cyclodextrin
Flow Rate/Voltage 1.0 mL/min18 kV
Column Temperature 25 °C15 °C
Detection Wavelength 210 nm205 nm
Injection Volume 20 µL50 mbar for 3 s
Retention/Migration Time R-Vilda: ~5.2 min, S-Vilda: ~7.2 minR-VIL followed by S-VIL, within 9 min
Resolution (Rs) > 4.0> 2.0
Experimental Protocol: Chiral UFLC Method for Vildagliptin Enantiomers

This protocol is based on a validated method for the enantiomeric separation of Vildagliptin.

1. Materials and Reagents:

  • Vildagliptin reference standard (racemic and S-enantiomer)

  • Acetonitrile (HPLC grade)

  • Borax (Sodium tetraborate)

  • Triethylamine (TEA)

  • Ultrapure water

2. Chromatographic System:

  • Ultra-Fast Liquid Chromatography (UFLC) system with a UV detector

  • Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) column (250 mm × 4.6 mm, 5 μm)

3. Preparation of Mobile Phase:

  • Prepare a 20 mM Borax buffer by dissolving the appropriate amount of Borax in ultrapure water and adjusting the pH to 9.0 ± 0.05.

  • The mobile phase consists of a mixture of the 20 mM Borax buffer, acetonitrile, and triethylamine in the ratio of 50:50:0.1 (v/v/v).

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of racemic Vildagliptin in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 1-12 µg/mL).

5. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 25°C

  • Detection wavelength: 210 nm

  • Injection volume: 20 µL

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the peaks for (R)-Vildagliptin and (S)-Vildagliptin based on their retention times (approximately 5.2 min and 7.2 min, respectively).

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: General experimental workflow for Vildagliptin analysis.

References

Technical Support Center: Enhancing the Stability of (2R)-Vildagliptin in Analytical Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of (2R)-Vildagliptin in various analytical solvents. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of Vildagliptin due to solvent conditions.Vildagliptin is susceptible to degradation in acidic, basic, and oxidative environments[1][2][3]. Ensure the pH of your analytical solvent is neutral. Avoid prolonged exposure to strong acids, bases, or oxidizing agents. Prepare solutions fresh whenever possible.
Contamination of the solvent or sample.Use high-purity, HPLC-grade solvents and fresh diluents. Ensure proper cleaning and conditioning of all glassware and analytical instrumentation.
Poor peak shape or tailing Inappropriate mobile phase pH or composition.Optimize the mobile phase. A mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or ammonium bicarbonate) and an organic modifier (e.g., acetonitrile) is often used[4][5]. Adjusting the pH to be within 2 units of the pKa of Vildagliptin can improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent assay results Instability of Vildagliptin in the prepared solution over time.Analyze samples immediately after preparation. If storage is necessary, keep solutions at a low temperature (e.g., 2-8 °C) and protect from light. For bioanalytical studies, the addition of a stabilizing agent like malic acid to plasma samples has been shown to prevent degradation.
Fluctuations in experimental conditions.Maintain consistent temperature and pH throughout the experiment. Use a temperature-controlled autosampler.
Difficulty in dissolving this compound Low solubility in the chosen solvent.Vildagliptin is soluble in polar organic solvents such as methanol and acetonitrile, and in aqueous buffers. If solubility is an issue, consider gentle heating or sonication. Ensure the chosen solvent is compatible with your analytical method.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound in analytical solvents?

To minimize degradation, solutions of this compound should be prepared fresh. If short-term storage is required, they should be kept at refrigerated temperatures (2-8 °C) and protected from light. For longer-term storage, consider freezing the solution, but verify the stability upon thawing. The stability of Vildagliptin is highly dependent on the solvent's pH, with neutral conditions being the most stable.

2. What are the major degradation products of Vildagliptin and under what conditions do they form?

Forced degradation studies have identified several degradation products of Vildagliptin. The primary degradation pathways are hydrolysis (acidic and basic) and oxidation.

  • Acidic Hydrolysis: Leads to the formation of a major degradant.

  • Basic Hydrolysis: Results in multiple degradation products.

  • Oxidative Degradation: Can produce several degradants.

Vildagliptin is relatively stable under thermal and photolytic stress conditions.

3. Which analytical techniques are most suitable for stability studies of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for quantifying Vildagliptin and its degradation products. For identification and structural elucidation of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.

4. How can I prevent the degradation of this compound during sample preparation for bioanalysis?

In biological matrices such as human plasma, enzymatic degradation can be a concern. A novel strategy to address this is the addition of malic acid to the plasma sample, which has been shown to effectively stabilize Vildagliptin.

5. Does the presence of excipients affect the stability of Vildagliptin in solution?

Yes, certain excipients can influence the stability of Vildagliptin. For instance, lactose has been reported to offer some protection in acidic conditions, while sucrose may provide better stability in alkaline conditions. It is crucial to consider the potential interactions between Vildagliptin and any excipients present in a formulation during stability testing.

Summary of Vildagliptin Degradation under Forced Conditions

The following table summarizes the degradation of Vildagliptin under various stress conditions as reported in the literature. This data, while specific to the (2S)-enantiomer, is highly indicative of the expected behavior of the (2R)-enantiomer.

Stress Condition Reagents and Conditions Observed Degradation Reference
Acidic Hydrolysis 1 M HCl at 80°C for 3-9 hoursSignificant degradation with the formation of one major degradant.
Basic Hydrolysis 0.1 M NaOH at room temperature for 3 hoursSignificant degradation with the formation of multiple degradants.
Oxidative Degradation 3% H₂O₂ at room temperature for 1-7 hoursSignificant degradation with the formation of several degradants.
Neutral Hydrolysis Water at 80°C for 1 hourMinimal degradation with one major degradant observed.
Thermal Degradation Solid-state at 70°C for 3 hoursNo significant degradation observed.
Photolytic Degradation UV light exposure for 24 hoursNo significant degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in various analytical solvents.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 3 hours). After the stress period, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 1 hour).

    • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions without the stressor agent.

  • Sample Analysis:

    • Dilute the stressed and control samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1 M HCl, 80°C) stock->acid Apply Stress Conditions base Basic Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress Conditions oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Apply Stress Conditions control Control Sample (No Stressor) stock->control Apply Stress Conditions neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidative->dilute control->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc Inject into HPLC data Data Interpretation hplc->data Chromatographic Data

Caption: Experimental workflow for forced degradation studies of this compound.

Troubleshooting_Logic start Unexpected Peaks in Chromatogram q1 Are the solvents fresh and HPLC grade? start->q1 a1_yes Check for Sample Degradation q1->a1_yes Yes a1_no Use Fresh, High-Purity Solvents q1->a1_no No q2 Is the mobile phase pH neutral? a1_yes->q2 a2_yes Investigate Oxidative Stress q2->a2_yes Yes a2_no Adjust pH to Neutral q2->a2_no No q3 Was the sample prepared fresh? a2_yes->q3 a3_yes Consider Contamination q3->a3_yes Yes a3_no Prepare Fresh Samples & Re-inject q3->a3_no No

Caption: Troubleshooting decision tree for unexpected peaks in Vildagliptin analysis.

References

Technical Support Center: Method Refinement for the Detection of Trace-Level (2R)-Vildagliptin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the detection of trace-level (2R)-Vildagliptin impurity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical method development and execution for the detection of the this compound enantiomeric impurity.

Issue 1: Poor Resolution Between (S)-Vildagliptin and (R)-Vildagliptin Peaks

Q: We are observing poor or no separation between the main (S)-Vildagliptin peak and the this compound impurity peak. What are the potential causes and solutions?

A: Achieving adequate resolution between enantiomers is a common challenge in chiral chromatography. Here are several factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns are commonly used for vildagliptin enantiomers. If you are not achieving separation, consider screening different types of CSPs. For instance, cellulose-based columns like Lux Cellulose-2 have shown good resolution for vildagliptin enantiomers.[1][2] A Chiralpak IC column has also demonstrated excellent selectivity.[3]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and additives, significantly impacts chiral recognition.

    • Organic Modifier: Experiment with different organic modifiers such as methanol, ethanol, or acetonitrile. The type and concentration of the organic modifier can alter the interaction between the analyte and the CSP.

    • Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution, especially for basic compounds like vildagliptin.[1][4] A mobile phase consisting of methanol, water, and diethylamine (80:20:0.2, v/v/v) has been used successfully. Another successful mobile phase employed a 20 mM borax buffer (pH 9.0), acetonitrile, and 0.1% triethylamine (50:50:0.1, v/v/v).

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. It is advisable to evaluate a range of column temperatures (e.g., 25°C to 45°C) to find the optimal condition for resolution.

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. A lower flow rate generally provides better resolution but increases analysis time. A flow rate of 0.45 mL/min has been used effectively.

Issue 2: Peak Tailing for the this compound Impurity Peak

Q: The peak for the this compound impurity is showing significant tailing, making accurate integration and quantification difficult. What could be the cause and how can we improve the peak shape?

A: Peak tailing is a common chromatographic problem that can arise from several factors:

  • Secondary Interactions: Silanol groups on the silica support of the column can cause secondary interactions with basic analytes like vildagliptin, leading to peak tailing. The addition of a basic additive like triethylamine or diethylamine to the mobile phase can help to mask these silanol groups and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. This is particularly relevant when trying to detect a trace-level impurity in the presence of a high concentration of the main component. Consider reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Ensure the column is properly washed and regenerated. If the problem persists, it may be necessary to replace the column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For vildagliptin, a basic pH is often employed in chiral separations to improve peak shape.

Issue 3: Inconsistent Retention Times

Q: We are experiencing shifts in the retention times for both the main peak and the impurity peak from run to run. What could be causing this variability?

A: Retention time variability can compromise the reliability of your method. Here are some potential causes and solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts. Ensure accurate measurement of all components and thorough mixing. The pH of buffered mobile phases should be checked and adjusted consistently.

  • Column Equilibration: Insufficient column equilibration before starting a sequence of analyses can lead to drifting retention times. Always allow sufficient time for the column to equilibrate with the mobile phase.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used. Ensure the column temperature is controlled and stable throughout the analysis.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to variations in the flow rate and consequently, retention times. Regular maintenance of the HPLC system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of quantification (LOQ) for the this compound impurity?

A1: The LOQ for the this compound impurity is typically in the range of 0.05 to 0.15 µg/mL. One study reported an LOQ of 1.58 μg/mL, corresponding to 0.079% of a 2000 μg/mL sample of the main enantiomer. Another method was validated to be reliable for determining impurities at a level of at least 0.1%.

Q2: What are the recommended sample preparation procedures for analyzing trace-level this compound in tablets?

A2: A common procedure involves the following steps:

  • Weigh and finely powder a number of tablets (e.g., 10 or 20).

  • Accurately weigh a portion of the powder equivalent to a specific amount of vildagliptin (e.g., 10 mg or 50 mg).

  • Transfer the powder to a volumetric flask and add a suitable diluent (often the mobile phase).

  • Sonicate the mixture for a period (e.g., 30 minutes) to ensure complete dissolution of the drug.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a suitable syringe filter (e.g., 0.45 µm nylon) before injecting it into the HPLC system.

Q3: How can I confirm the identity of the this compound impurity peak?

A3: The identity of the impurity peak can be confirmed by:

  • Spiking: Inject a sample of the pure this compound reference standard and compare its retention time with the impurity peak in your sample. Spiking your sample with the reference standard should result in an increase in the peak area of the corresponding impurity.

  • Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can confirm the identity by comparing the mass-to-charge ratio (m/z) of the impurity peak with that of vildagliptin.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Chiral Separation of Vildagliptin Enantiomers

ParameterMethod 1Method 2Method 3
Column Lux Cellulose-2Chiralpak ICCellulose-[tris(3,5-dimethylphenylcarbamate)]
Mobile Phase Methanol/water/diethylamine (80:20:0.2, v/v/v)Ethanol and diethylamine (100:0.1, v/v)20 mM borax buffer (pH 9.0)/acetonitrile/0.1% triethylamine (50:50:0.1, v/v/v)
Flow Rate 0.45 mL/min0.5 mL/minNot specified
Column Temperature 45 °C25 °CNot specified
Detection Wavelength Not specified210 nmNot specified
Resolution (Rs) Baseline separation4.0Not specified

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Impurity

This protocol is based on the method described by Papp et al.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 (dimensions and particle size as per availability, e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of methanol, water, and diethylamine in the ratio of 80:20:0.2 (v/v/v).

    • Flow Rate: Set the flow rate to 0.45 mL/min.

    • Column Temperature: Maintain the column temperature at 45°C.

    • Detection: Monitor the eluent at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Prepare a stock solution of the vildagliptin sample in the mobile phase.

    • Further dilute the stock solution to an appropriate concentration for analysis.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Identify and quantify the this compound impurity based on its retention time and peak area relative to a standard of known concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Weigh and Powder Tablets dissolve Dissolve in Diluent start->dissolve sonicate Sonicate for 30 min dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify (2R)-Impurity integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the detection of this compound impurity.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_rt_shift Retention Time Shift start Problem Encountered node_res Poor Resolution start->node_res node_tail Peak Tailing start->node_tail node_rt RT Shift start->node_rt check_csp Verify Chiral Stationary Phase optimize_mp Optimize Mobile Phase (Organic Modifier, Additives) check_csp->optimize_mp adjust_temp Adjust Column Temperature optimize_mp->adjust_temp add_additive Add Basic Additive (e.g., TEA) check_load Check for Column Overload add_additive->check_load check_column Inspect Column Condition check_load->check_column check_mp_prep Verify Mobile Phase Preparation ensure_equilibration Ensure Sufficient Column Equilibration check_mp_prep->ensure_equilibration control_temp Control Column Temperature ensure_equilibration->control_temp node_res->check_csp node_tail->add_additive node_rt->check_mp_prep

Caption: Troubleshooting logic for common HPLC issues in vildagliptin analysis.

References

Reducing analytical variability in (2R)-Vildagliptin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of (2R)-Vildagliptin. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize analytical variability and ensure accurate, reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using chromatographic methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Vildagliptin peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?

  • Answer:

    • Column Overload: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase pH: Vildagliptin is basic, so the mobile phase pH can significantly impact peak shape.[1] For C18 columns, a mobile phase pH around 4.6 or 7.0 has been used successfully.[2][3] Adjust the pH of your buffer and observe the effect on peak symmetry. A simple mobile phase of 2 mM ammonium acetate and acetonitrile (80:20 v/v) has been shown to reduce peak tailing.[4]

    • Column Degradation: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.

    • Secondary Interactions: Unwanted interactions between Vildagliptin and the stationary phase can cause peak tailing. Ensure the mobile phase has sufficient ionic strength. The use of a C18 PFP (pentafluorophenyl) column may also help to minimize secondary interactions.[5]

Issue 2: Inconsistent Retention Times

  • Question: I am observing a drift or significant variability in the retention time of Vildagliptin. What could be the cause?

  • Answer:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of all components and thorough mixing. If using a buffer, always check the pH.

    • Column Temperature Fluctuation: Changes in column temperature will affect retention time. Use a column oven to maintain a consistent temperature.

    • Pump Issues: Fluctuations in the HPLC pump flow rate will lead to variable retention times. Check the pump for leaks and ensure it is properly primed and delivering a stable flow.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Question: The response for my Vildagliptin peak is very low, and I'm struggling with the limit of detection (LOD) and limit of quantification (LOQ). How can I improve sensitivity?

  • Answer:

    • Wavelength Selection (HPLC-UV): While Vildagliptin's UV spectrum lacks a strong maximum, detection is commonly performed at wavelengths between 200 nm and 266 nm. Optimization of the detection wavelength is crucial. Wavelengths around 210 nm are frequently used.

    • Mass Spectrometry (MS) Parameters: For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the collision energy for the specific parent and product ion transitions (e.g., m/z 304.2 → 154.2). Using additives like ammonium acetate or formic acid in the mobile phase can enhance ionization.

    • Sample Preparation: Inefficient extraction of Vildagliptin from the sample matrix will result in low signal intensity. Optimize your sample clean-up procedure (e.g., protein precipitation, solid-phase extraction).

    • Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion and column overload.

Issue 4: Matrix Effects in Biological Samples (LC-MS/MS)

  • Question: I suspect matrix effects are impacting the accuracy and precision of my Vildagliptin quantification in plasma/tissue samples. How can I identify and mitigate this?

  • Answer:

    • What are Matrix Effects? Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological matrix. This can lead to inaccurate and imprecise results.

    • Identification: To assess matrix effects, compare the peak area of Vildagliptin in a neat solution to the peak area of Vildagliptin spiked into a blank, extracted biological matrix from multiple sources (e.g., different lots of plasma).

    • Mitigation Strategies:

      • Improved Sample Clean-up: A more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove more interfering components.

      • Chromatographic Separation: Optimize the chromatography to separate Vildagliptin from the interfering matrix components. A longer run time or a different column chemistry might be necessary.

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Vildagliptin-D7) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common analytical techniques for Vildagliptin quantification?

    • A1: The most widely used methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Other techniques like HPTLC and capillary electrophoresis have also been reported.

  • Q2: How can I ensure the stability of Vildagliptin in my samples and solutions?

    • A2: Vildagliptin is susceptible to degradation under certain conditions. It is particularly unstable in basic (e.g., 1M NaOH) and oxidative (e.g., H2O2) conditions, with degradation accelerated at higher temperatures. It is more stable in acidic conditions (e.g., 1M HCl) at room temperature, but degradation increases significantly at elevated temperatures. For bioanalytical methods in plasma, the addition of a stabilizing agent like malic acid has been shown to prevent degradation. Stock solutions are often prepared in methanol and stored at 2-8°C.

  • Q3: What are typical validation parameters I should assess for my Vildagliptin quantification method?

    • A3: According to ICH guidelines, a validated method should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Q4: What are the common degradation products of Vildagliptin I should be aware of?

    • A4: Forced degradation studies have identified several degradation products. For example, under acidic and basic conditions, a compound with m/z 226 (loss of the pyrrolidine-2-carbonitrile group) has been detected. In basic and oxidative conditions, a product with m/z 154 has been reported. It is crucial to ensure your analytical method can separate Vildagliptin from these potential degradants to be considered "stability-indicating".

  • Q5: What type of internal standard is recommended for LC-MS/MS analysis?

    • A5: A stable isotope-labeled internal standard, such as Vildagliptin-D7, is highly recommended. It co-elutes with Vildagliptin and experiences similar ionization effects, providing the most accurate correction for matrix effects and other sources of variability.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Vildagliptin Quantification

ParameterMethod 1Method 2Method 3Method 4
Column C18, 250 x 4.6 mm, 5 µmAltima C18, 150 x 4.6 mm, 5 µmSymmetry® Waters C18, 150 x 4.6 mm, 5 µmThermo Hypersil ODS C18
Mobile Phase Buffer:Acetonitrile (80:20)Dilute H₃PO₄ (pH 2.6):Acetonitrile (40:60)KH₂PO₄ buffer (pH 4.6):ACN:MeOH (30:50:20)Buffer (pH 3.5):Acetonitrile
Flow Rate 1.1 mL/min0.5 mL/min1.0 mL/min0.8 mL/min
Detection (UV) 210 nm210 nm220 nm212 nm
Linearity Range 25-150 µg/mL5-30 µg/mL5-200 µg/mL1-14 µg/mL
Retention Time ~7.0 min~3.05 minNot specified~5.41 min

Table 2: LC-MS/MS Method Parameters for Vildagliptin Quantification

ParameterMethod 1Method 2Method 3
Column ACE 3 C18 PFPC18 Asentis ExpressNot Specified
Mobile Phase Ammonium acetate buffer:Acetonitrile (20:80)Acetonitrile and 5mM Ammonium trifluoroacetateMethanol:5mM Ammonium acetate (95:5)
Flow Rate 0.7 mL/minNot specifiedNot specified
Ionization Mode ESI PositiveESINot specified
MRM Transition 304.4 → 154.1304.2 → 154.2Not specified
Internal Standard Vildagliptin-D7 (311.1 → 161.1)Vildagliptin-D7 (311.1 → 161.2)Not specified
Linearity Range 7.06 - 3023.81 ng/mL1.00 - 851.81 ng/mL10 - 1875 ng/mL
Run Time < 5 min~2.2 min4.6 min

Experimental Protocols

Protocol 1: Quantification of Vildagliptin in Pharmaceutical Tablets by HPLC-UV

  • Standard Solution Preparation:

    • Prepare a stock solution of Vildagliptin (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol or a mixture of methanol and water.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at different concentration levels (e.g., 20-80 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

    • Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer it to a volumetric flask.

    • Add a portion of the diluent (e.g., methanol:water), sonicate for complete dissolution, and then dilute to the final volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1 (e.g., Method 2).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of Vildagliptin in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Vildagliptin in Human Plasma by LC-MS/MS

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of Vildagliptin and Vildagliptin-D7 (Internal Standard, ISTD) in methanol (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solutions in an appropriate solvent (e.g., acetonitrile:water, 20:80 v/v).

    • Spike blank human plasma (containing an anticoagulant like K2EDTA and a stabilizer like malic acid) with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the ISTD working solution.

    • Add a protein precipitating agent, such as acetonitrile, vortex to mix, and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2 (e.g., Method 1).

    • Equilibrate the system.

    • Inject the extracted standards to generate a calibration curve by plotting the peak area ratio (Analyte/ISTD) against the concentration.

    • Inject the extracted QC and unknown samples.

    • Calculate the concentration of Vildagliptin in the unknown samples using the regression equation from the calibration curve.

Visualizations

Vildagliptin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample (Tablet or Plasma) dissolve Dissolution / Extraction (e.g., Sonication, Precipitation) start->dissolve filter Filtration / Centrifugation dissolve->filter final_sample Final Sample for Injection filter->final_sample injection HPLC / LC-MS Injection final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data Data Acquisition (Chromatogram) detection->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

Caption: General workflow for Vildagliptin quantification.

Troubleshooting_Tree issue Analytical Issue Encountered peak_shape Poor Peak Shape? issue->peak_shape No rt_shift Inconsistent Retention Time? issue->rt_shift Yes cause_peak Possible Causes: - Column Overload - Wrong Mobile Phase pH - Column Degradation peak_shape->cause_peak Yes peak_shape->rt_shift No solution_peak Solutions: - Reduce sample concentration - Adjust buffer pH - Flush or replace column cause_peak->solution_peak cause_rt Possible Causes: - Inconsistent Mobile Phase - Temperature Fluctuation - Pump Issues rt_shift->cause_rt Yes low_signal Low Sensitivity? rt_shift->low_signal No solution_rt Solutions: - Prepare fresh mobile phase - Use column oven - Check pump for leaks cause_rt->solution_rt cause_signal Possible Causes: - Suboptimal Wavelength/MS Params - Inefficient Extraction - Low Injection Volume low_signal->cause_signal Yes matrix_effect Matrix Effects (MS)? low_signal->matrix_effect No solution_signal Solutions: - Optimize detection parameters - Improve sample clean-up - Increase injection volume cause_signal->solution_signal cause_matrix Possible Causes: - Ion Suppression/Enhancement by co-eluting components matrix_effect->cause_matrix Yes solution_matrix Solutions: - Improve sample clean-up (SPE) - Use isotope-labeled ISTD cause_matrix->solution_matrix

Caption: Troubleshooting decision tree for Vildagliptin analysis.

References

Optimization of extraction methods for (2R)-Vildagliptin from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (2R)-Vildagliptin from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is the significance of separating this compound from (S)-Vildagliptin?

A1: Vildagliptin is used in therapy as the enantiomerically pure (S)-Vildagliptin. The this compound enantiomer is considered an impurity.[1] Therefore, robust analytical methods are required to separate and quantify the (2R) form to ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and formulated products.

Q2: What are the most common extraction methods for Vildagliptin from biological fluids like plasma?

A2: The most frequently employed methods are Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).[2][3][4][5] LLE with ethyl acetate has been shown to be reproducible for plasma samples. PP using acetonitrile is a simpler but potentially less clean method. SPE can provide very pure extracts with good recovery rates.

Q3: How can I prevent Vildagliptin from degrading during sample preparation?

A3: Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, particularly at elevated temperatures. It is crucial to control pH and temperature throughout the extraction process. One study found that adding malic acid to human plasma was effective in stabilizing Vildagliptin and preventing its degradation.

Q4: What is a suitable analytical technique for the chiral separation of Vildagliptin enantiomers?

A4: Capillary electrophoresis (CE) has been demonstrated as a cost-effective and efficient method for baseline separation of Vildagliptin enantiomers. Specifically, using α-cyclodextrin as a chiral selector in an acetate buffer at acidic pH provides excellent resolution. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is another widely used technique for enantiomeric separations.

Q5: What are the primary causes of low or inconsistent recovery during extraction?

A5: Low recovery can stem from several factors, including suboptimal pH during extraction, use of an inappropriate extraction solvent, strong binding of the analyte to plasma proteins, or incomplete elution from an SPE cartridge. For Vildagliptin, which is basic in nature, ensuring the correct pH to keep it in a neutral, extractable form is critical.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery
Potential Cause Troubleshooting Step & Recommendation
Suboptimal Sample pH (LLE) Vildagliptin is basic; its ionization state is pH-dependent. To extract it into an organic solvent like ethyl acetate, the sample should be basified to suppress ionization. One validated method treats rat plasma with 0.1N NaOH prior to extraction.
Inappropriate Extraction Solvent (LLE) The polarity and selectivity of the solvent are critical. Ethyl acetate has been reported to provide reproducible results for Vildagliptin from plasma. If recovery is low, consider testing other solvents like tert-butyl methyl ether (TBME) or dichloromethane.
Incomplete Elution (SPE) The elution solvent may not be strong enough to desorb Vildagliptin from the SPE sorbent. Increase the percentage of organic solvent or add a modifier (e.g., ammonia for a more basic eluent) to the elution solvent.
Emulsion Formation (LLE) Emulsions at the solvent interface can trap the analyte, reducing recovery. To break emulsions, try longer/faster centrifugation, adding salt (salting out), or chilling the sample.
Analyte Degradation Vildagliptin is unstable under certain conditions. Perform all extraction steps at controlled room temperature or on ice. Process samples promptly and avoid prolonged exposure to strong acids or bases. Consider using a stabilizing agent like malic acid for plasma samples.
Issue 2: Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step & Recommendation
Co-elution of Endogenous Components Ion suppression or enhancement from co-eluting plasma components can affect signal intensity. Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry (e.g., HILIC).
Insufficient Sample Cleanup Protein precipitation is a fast but "dirty" method. If matrix effects are significant, switch to a more selective sample preparation technique like LLE or, preferably, SPE, which yields cleaner extracts.
Lack of Suitable Internal Standard (IS) An ideal IS co-elutes with the analyte and experiences similar matrix effects. A stable isotope-labeled (SIL) internal standard, such as Vildagliptin-D7, is the best choice to compensate for matrix effects and improve accuracy and precision.
Issue 3: Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Step & Recommendation
Incorrect Reconstitution Solvent If the final extract is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion (fronting or splitting) can occur. Reconstitute the dried extract in the initial mobile phase or a weaker solvent.
Suboptimal Mobile Phase pH For a basic compound like Vildagliptin, the mobile phase pH affects peak shape. Buffering the mobile phase is crucial. A potassium dihydrogen phosphate buffer at pH 4.6 has been used successfully to achieve good peak symmetry on a C18 column.
Column Overload Injecting too high a concentration of the analyte can lead to broad, tailing peaks. Dilute the sample or reduce the injection volume.

Data Presentation

Table 1: Comparison of Vildagliptin Extraction Methods from Plasma

Method Key Reagents Recovery (%) Linearity Range LOD / LOQ Reference
LLE 0.1N NaOH, Ethyl Acetate>85% (implied)1.57–501.21 ng/mLLOQ: 1.57 ng/mL
SPE Not specified92.26%0.2-160 ng/mLNot specified
PP AcetonitrileNot specifiedNot specifiedNot specified

Table 2: Summary of Optimized Analytical Conditions

Technique Column Mobile Phase Detection Reference
RP-HPLC Waters X-Bridge C8 (150x4.6 mm, 5µm)Buffer (pH 3.0) : (ACN:Methanol) (80:19:1)UV at 210 nm
RP-HPLC Symmetry Waters C18 (150x4.6 mm, 5µm)KH2PO4 buffer (pH 4.6):ACN:Methanol (30:50:20)UV at 220 nm
LC-MS/MS Betasil C18 (50x4.6 mm, 5µ)ACN : 2 mM Ammonium Acetate (90:10)MRM (304.2→154.0)
CE Fused-silica capillary (48cm x 50µm)75 mM Acetate buffer (pH 4.5) with 50 mM α-CDUV at 205 nm

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE) from Rat Plasma

This protocol is adapted from a validated LC-MS/MS method.

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Repaglinide, 1 µg/mL).

  • Add 25 µL of 0.1N Sodium Hydroxide (NaOH) and vortex for 10 seconds to mix and basify the sample.

  • Add 1.5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~1.3 mL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 250 µL of the mobile phase.

  • Vortex briefly and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Plasma 1. Aliquot 100 µL Plasma Add_IS 2. Add Internal Standard Plasma->Add_IS Add_Base 3. Add 0.1N NaOH & Vortex Add_IS->Add_Base Add_Solvent 4. Add 1.5 mL Ethyl Acetate Add_Base->Add_Solvent Vortex_Extract 5. Vortex for 5 min Add_Solvent->Vortex_Extract Centrifuge 6. Centrifuge at 4000 rpm Vortex_Extract->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction of Vildagliptin from Plasma.
Protocol 2: Chiral Separation by Capillary Electrophoresis (CE)

This protocol is based on an optimized method for separating (2R)- and (S)-Vildagliptin.

  • Capillary Conditioning: Before first use, flush a new fused-silica capillary with 1 M NaOH, 0.1 M NaOH, and purified water. Between runs, precondition with 0.1 M NaOH, water, and the background electrolyte.

  • Prepare Background Electrolyte (BGE): Prepare a 75 mM acetate buffer. Adjust the pH to 4.5. Dissolve α-cyclodextrin to a final concentration of 50 mM.

  • Prepare Sample: Dissolve the Vildagliptin sample in methanol to create a stock solution, then dilute with purified water to the desired concentration (e.g., 50 µg/mL).

  • CE System Parameters:

    • Capillary: Uncoated fused-silica (e.g., 48 cm length, 50 µm ID)

    • Temperature: 15°C

    • Voltage: 18 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 3 s)

    • Detection: UV at 205 nm

  • Run Analysis: Place the BGE and sample vials in the autosampler. Run the sequence. The expected migration order is (R)-Vildagliptin followed by (S)-Vildagliptin, with baseline separation achieved in under 10 minutes.

Troubleshooting_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Start: Low/Inconsistent Recovery Check_Method Extraction Method? Start->Check_Method Check_pH Is sample pH optimized? (e.g., basified for Vildagliptin) Check_Method->Check_pH LLE Check_Elution Is elution solvent strong enough? Check_Method->Check_Elution SPE Check_Solvent Is extraction solvent optimal? (e.g., Ethyl Acetate) Check_pH->Check_Solvent Yes Fix_pH Adjust pH to suppress ionization Check_pH->Fix_pH No Check_Emulsion Emulsion formation observed? Check_Solvent->Check_Emulsion Yes Fix_Solvent Test alternative solvents Check_Solvent->Fix_Solvent No Fix_Emulsion Increase centrifugation speed/time or add salt Check_Emulsion->Fix_Emulsion Yes Fix_pH->Check_Solvent Fix_Solvent->Check_Emulsion Fix_Elution Increase organic content or add modifier to elution solvent Check_Elution->Fix_Elution No

Caption: Troubleshooting Decision Tree for Low Extraction Recovery.

References

Validation & Comparative

A Comparative Guide to the Full Validation of Analytical Methods for (2R)-Vildagliptin Impurity Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the (2R)-Vildagliptin impurity, an enantiomer of the active pharmaceutical ingredient Vildagliptin. For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The accurate quantification of impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This document details and compares validated analytical methods, offering experimental data and protocols to assist in the selection and implementation of the most suitable technique for your laboratory.

The methods discussed are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), both of which have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparative Analysis of Validated Methods

The selection of an analytical method for impurity quantification depends on various factors, including sensitivity, specificity, accuracy, and the available instrumentation. Below is a summary of two distinct, validated methods for the quantification of Vildagliptin impurities.

Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters

Validation ParameterHPLC MethodUPLC-MS/MS Method
Linearity (Correlation Coefficient, r²) >0.999[3]0.997 - 0.998[4]
Accuracy (% Recovery) Not explicitly stated in provided abstracts93.70 - 108.63%[5]
Precision (% RSD) Not explicitly stated in provided abstracts< 2.0%
Limit of Detection (LOD) 0.068 µg/mL0.44 ppm
Limit of Quantification (LOQ) 0.201 µg/mL1.46 ppm
Specificity Well-resolved peaks from the main drug and other impuritiesNo interference from diluents and placebo
Robustness Method is robustMethod is robust

Detailed Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a stability-indicating assay for the quantification of known and unknown impurities in Vildagliptin tablets.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of perchloric acid buffer, methanol, acetonitrile, and triethylamine.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Validation Summary: The method was validated as per ICH guidelines and demonstrated to be linear, accurate, and precise from the Limit of Quantification (LOQ) level to 150% of the impurity specification limit. The method successfully separated degradation products from Vildagliptin and its impurities under stress conditions such as oxidative and alkaline environments.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the determination of Vildagliptin and its organic impurities.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) in reversed-phase mode.

  • Mobile Phase: A mixture of water and methanol (55:45) containing 2.5 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass spectrometry in selected ionization monitoring mode.

Validation Summary: Validated according to international standards, this UPLC-MS/MS method proved to be linear, precise, accurate, and robust. The method is particularly effective for analyzing impurities at very low levels, which is crucial for ensuring the quality and safety of the drug product.

Visualizing the Validation Process and Parameters

To better understand the workflow of a full analytical method validation and the interplay of different validation parameters, the following diagrams are provided.

G cluster_workflow Analytical Method Validation Workflow Dev Method Development & Optimization Prot Write Validation Protocol Dev->Prot Exec Execute Validation Experiments Prot->Exec Rep Generate Validation Report Exec->Rep Imp Implement for Routine Use Rep->Imp G cluster_parameters Interrelation of Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ Linearity Linearity LOQ->Linearity Range Range Linearity->Range Robustness Robustness

References

A Comparative Guide to HPLC and Capillary Electrophoresis for Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical industry, the stereochemistry of a drug is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate the stringent control and accurate quantification of the enantiomeric purity of drug substances and products.[2][3] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and widely employed analytical techniques for the separation and quantification of enantiomers.[4][5] This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Principles of Chiral Separation

High-Performance Liquid Chromatography (HPLC): Chiral separation in HPLC is most commonly achieved using a chiral stationary phase (CSP). The CSP is a solid support that has been chemically modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction leads to different retention times, allowing for their separation. The choice of CSP and the composition of the mobile phase are critical for achieving optimal enantiomeric resolution.

Capillary Electrophoresis (CE): In capillary electrophoresis, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). The separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. The chiral selector, often a cyclodextrin derivative, forms inclusion complexes with the enantiomers. The differing stability of these diastereomeric complexes and the potential for different electrophoretic mobilities of the complexed and uncomplexed forms of the enantiomers result in their separation.

Experimental Protocols

The successful implementation of either HPLC or CE for enantiomeric purity analysis relies on the careful optimization of several experimental parameters. Below are representative experimental protocols for each technique, derived from validated methods for the analysis of chiral drugs.

HPLC Method for Enantiomeric Purity

A common approach for developing a chiral HPLC method involves screening different chiral stationary phases and mobile phase compositions. For example, a validated method for the enantiomeric separation of Alogliptin Benzoate utilized a cellulose-based CSP.

ParameterCondition
Column Lux cellulose 2 (250 x 4.6 mm, 5 µm)
Mobile Phase Ethanol and diethyl amine in an optimized ratio
Flow Rate 1.0 mL/min (Typical)
Detection UV at 230 nm
Column Temperature 25°C (Typical)
Injection Volume 10 µL (Typical)

Source: **

Capillary Electrophoresis Method for Enantiomeric Purity

Method development in CE for chiral separations often focuses on the selection of an appropriate chiral selector and the optimization of the background electrolyte composition and pH. A validated CE method for the determination of the enantiomeric purity of Esomeprazole is detailed below.

ParameterCondition
Capillary Fused silica, 50 µm i.d., effective length 40 cm (Typical)
Background Electrolyte 100 mM Tris-phosphate buffer pH 2.5
Chiral Selector 20 mM 2-hydroxypropyl-β-CD
Voltage 28 kV
Detection UV at 301 nm
Capillary Temperature 15°C
Injection Hydrodynamic, 50 mbar for 5 s (Typical)

Source: **

Comparative Performance Data

The validation of an analytical method provides quantitative data on its performance characteristics. The following tables summarize typical validation parameters for HPLC and CE methods for enantiomeric purity, compiled from various studies. These parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Table 1: Comparison of Method Validation Parameters for HPLC and CE

Validation ParameterHPLCCapillary Electrophoresis
Resolution (Rs) > 2.0> 1.5
Linearity (r²) ≥ 0.998≥ 0.997
Precision (%RSD, intra-day) < 2.0%< 3.0%
Accuracy (% Recovery) 98 - 102%95 - 105%
Limit of Quantitation (LOQ) ~0.05% of the major enantiomer~0.1% of the major enantiomer
Analysis Time 10 - 40 minutes5 - 20 minutes

Sources: **

Table 2: Quantitative Comparison for a Specific Analyte (Escitalopram)

ParameterChiral HPLC MethodChiral CE Method
Linearity Range (µg/mL) 20.0 - 70.0Not explicitly stated, but validated for impurity quantification
Correlation Coefficient (r²) 0.998Not explicitly stated
LOD (µg/mL) 2.540.6 (for R-enantiomer)
LOQ (µg/mL) 7.682.0 (for R-enantiomer)
Intra-day Precision (%RSD) 0.16%Not explicitly stated
Inter-day Precision (%RSD) 0.09%Not explicitly stated
Accuracy (% Recovery) 100.28% to 102.86%Not explicitly stated

Sources: **

Visualizing the Workflow: HPLC vs. CE

The following diagrams illustrate the typical experimental workflows for method development and validation in HPLC and CE, as well as the overarching process of cross-validation.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile CSP_Selection Select Chiral Stationary Phase (CSP) Dev_Start->CSP_Selection MP_Optimization Optimize Mobile Phase CSP_Selection->MP_Optimization Detection_Params Set Detection Parameters MP_Optimization->Detection_Params Specificity Specificity Detection_Params->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine_Analysis Robustness->Routine_Analysis Implement for Routine Analysis

HPLC Method Development and Validation Workflow

CE_Workflow cluster_dev_ce Method Development cluster_val_ce Method Validation (ICH Q2(R2)) Dev_Start_CE Define Analytical Target Profile CS_Selection Select Chiral Selector (CS) Dev_Start_CE->CS_Selection BGE_Optimization Optimize Background Electrolyte (BGE) & pH CS_Selection->BGE_Optimization Voltage_Temp Optimize Voltage & Temperature BGE_Optimization->Voltage_Temp Specificity_CE Specificity Voltage_Temp->Specificity_CE Proceed to Validation Linearity_CE Linearity & Range Specificity_CE->Linearity_CE Precision_CE Precision (Repeatability, Intermediate) Linearity_CE->Precision_CE Accuracy_CE Accuracy Precision_CE->Accuracy_CE LOD_LOQ_CE LOD & LOQ Accuracy_CE->LOD_LOQ_CE Robustness_CE Robustness LOD_LOQ_CE->Robustness_CE Routine_Analysis_CE Routine_Analysis_CE Robustness_CE->Routine_Analysis_CE Implement for Routine Analysis

CE Method Development and Validation Workflow

Cross_Validation_Logic Start Need for Enantiomeric Purity Method Develop_HPLC Develop & Validate HPLC Method Start->Develop_HPLC Develop_CE Develop & Validate CE Method Start->Develop_CE Analyze_Sample Analyze Same Batch of Sample with Both Methods Develop_HPLC->Analyze_Sample Develop_CE->Analyze_Sample Compare_Results Compare Results (e.g., % Enantiomeric Purity, Impurity Levels) Analyze_Sample->Compare_Results Evaluation Evaluate Concordance Compare_Results->Evaluation Concordant Methods are Cross-Validated Evaluation->Concordant Results Agree Discordant Investigate Discrepancies Evaluation->Discordant Results Disagree

Logical Flow of Cross-Validation

Discussion

HPLC:

  • Advantages: HPLC is a well-established, robust, and highly reproducible technique. It offers a wide variety of commercially available chiral stationary phases, providing a high probability of finding a suitable column for a given separation. HPLC is also readily amenable to preparative scale separations for the isolation of pure enantiomers.

  • Disadvantages: Chiral HPLC columns can be expensive, and method development can be time-consuming and solvent-intensive. The efficiency of HPLC columns, while generally high, can be lower than that achieved in capillary electrophoresis.

Capillary Electrophoresis:

  • Advantages: CE offers exceptionally high separation efficiency, leading to sharp peaks and excellent resolution. Method development can be faster and more cost-effective as the chiral selector is simply added to the buffer, eliminating the need for multiple expensive columns. CE also requires minimal sample and reagent volumes, making it a "greener" analytical technique.

  • Disadvantages: The sensitivity of CE with UV detection can be lower than HPLC due to the small capillary dimensions and short optical path length. Reproducibility of migration times and peak areas can be a challenge and may require careful control of experimental parameters. Furthermore, CE is not as easily scalable for preparative purposes.

Conclusion and Recommendations

Both HPLC and CE are powerful and reliable techniques for the determination of enantiomeric purity. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is often the method of choice for routine quality control in a manufacturing environment due to its robustness and high throughput capabilities. It is also the preferred method when preparative-scale separation is required.

  • Capillary Electrophoresis excels in situations where very high separation efficiency is needed, when sample volume is limited, or during early-stage development where rapid screening of different chiral selectors is advantageous.

Cross-validation of an established HPLC method with a CE method (or vice versa) provides a high degree of confidence in the analytical results. It demonstrates that the measured enantiomeric purity is independent of the analytical technique, thereby strengthening the validation package for regulatory submissions. The complementary nature of these two techniques makes them a powerful combination in the analytical toolkit for chiral drug development.

References

A Head-to-Head Comparison of (2R)-Vildagliptin's Metabolic Stability with Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of (2R)-Vildagliptin against other leading dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is supported by experimental data to aid in research and development decisions.

Introduction to Gliptins and Metabolic Stability

Gliptins are a class of oral hypoglycemic agents that inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones GLP-1 and GIP. This action enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control in type 2 diabetes. The metabolic stability of a drug is a critical pharmacokinetic parameter that influences its half-life, dosing frequency, and potential for drug-drug interactions. A drug with high metabolic stability is cleared more slowly from the body, generally allowing for less frequent dosing. The metabolic pathway also dictates potential interactions with other co-administered drugs.

This compound, the active enantiomer of Vildagliptin, exhibits a unique metabolic profile compared to other gliptins. Its primary route of metabolism is through hydrolysis, a pathway that is not dependent on the cytochrome P450 (CYP) enzyme system. This characteristic significantly reduces the likelihood of CYP-mediated drug-drug interactions.

Comparative Analysis of Metabolic Pathways

The metabolic pathways of gliptins vary significantly, impacting their pharmacokinetic profiles and potential for drug-drug interactions. Vildagliptin's metabolism is distinct from many other gliptins, which show varying degrees of reliance on CYP enzymes.

This compound: The primary metabolic pathway for vildagliptin is hydrolysis of its cyano moiety to form the inactive carboxylic acid metabolite, LAY151 (also known as M20.7).[1][2] This hydrolysis is not mediated by CYP enzymes.[1][2] Interestingly, the target enzyme, DPP-4, is itself partially responsible for the hydrolysis of vildagliptin.[1] Minor metabolic pathways for vildagliptin include amide bond hydrolysis, glucuronidation, and oxidation.

Sitagliptin: Sitagliptin is not extensively metabolized. The major route of elimination is renal excretion of the unchanged drug. A minor portion of a dose undergoes oxidative metabolism, primarily by CYP3A4 and to a lesser extent by CYP2C8.

Saxagliptin: Saxagliptin is metabolized primarily by CYP3A4 and CYP3A5 to form an active metabolite, 5-hydroxy saxagliptin. This reliance on the CYP3A4/5 pathway makes saxagliptin susceptible to interactions with strong inhibitors or inducers of these enzymes.

Linagliptin: Linagliptin is minimally metabolized, with the majority of the drug excreted unchanged in the feces and urine.

Alogliptin: Alogliptin is also not extensively metabolized and is primarily excreted unchanged in the urine.

Quantitative Comparison of Metabolic Stability

The following tables summarize the metabolic stability parameters for this compound and other gliptins based on available in vitro data. Direct head-to-head comparative studies providing quantitative data for all gliptins under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential inter-study variability.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundPrimary Metabolic PathwayCYP InvolvementIn Vitro Half-life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound HydrolysisNoData not consistently reported in direct comparative studies. Generally considered to have a shorter half-life due to rapid hydrolysis.Data not consistently reported in direct comparative studies.
Sitagliptin Minimal OxidationMinor (CYP3A4, CYP2C8)High stability expected due to minimal metabolism.Low
Saxagliptin OxidationMajor (CYP3A4/5)ModerateModerate to High
Linagliptin MinimalMinimalHigh stability expected due to minimal metabolism.Very Low
Alogliptin MinimalMinimalHigh stability expected due to minimal metabolism.Low

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

CompoundPrimary Metabolic PathwayIn Vitro Half-life (t½) in Hepatocytes (min)In Vitro Intrinsic Clearance (CLint) in Hepatocytes (µL/min/10^6 cells)
This compound HydrolysisData not consistently reported in direct comparative studies.Data not consistently reported in direct comparative studies.
Sitagliptin Minimal OxidationHigh stability expected.Low
Saxagliptin OxidationModerateModerate to High
Linagliptin MinimalHigh stability expected.Very Low
Alogliptin MinimalHigh stability expected.Low

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of gliptins in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (Vildagliptin, Sitagliptin, Saxagliptin, Linagliptin, Alogliptin)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Positive control compounds (e.g., testosterone, midazolam)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing HLM and phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For vildagliptin, a parallel incubation without NADPH should be performed to assess non-CYP mediated metabolism.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plates to precipitate the microsomal proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent drug concentration versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

In Vitro Metabolic Stability in Human Hepatocytes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of gliptins in a more complete metabolic system.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and seed the human hepatocytes in 96-well collagen-coated plates and allow them to attach.

  • Prepare working solutions of the test compounds.

  • Remove the seeding medium and add fresh medium containing the test compounds to the cells.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the medium.

  • Terminate the reaction by adding cold acetonitrile.

  • Homogenize the cell lysates and centrifuge to remove cell debris.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting for the cell density.

Visualizations

Vildagliptin_Metabolism_Pathway cluster_enzymes Contributing Enzymes Vildagliptin This compound Hydrolysis Hydrolysis Vildagliptin->Hydrolysis Major Pathway (Non-CYP mediated) Other_Metabolites Minor Metabolites (Amide hydrolysis, Glucuronidation, Oxidation) Vildagliptin->Other_Metabolites Minor Pathways LAY151 LAY151 (M20.7) (Inactive Metabolite) Hydrolysis->LAY151 DPP4 DPP-4 DPP4->Hydrolysis Other_Hydrolases Other Hydrolases Other_Hydrolases->Hydrolysis Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound (e.g., Vildagliptin) Pre_incubation Pre-incubate Microsomes and Test Compound at 37°C Test_Compound->Pre_incubation Microsomes Prepare Human Liver Microsomes and Buffer Microsomes->Pre_incubation Cofactors Prepare NADPH Regenerating System Reaction_Start Initiate Reaction with NADPH System Cofactors->Reaction_Start Pre_incubation->Reaction_Start Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quenching Terminate Reaction (Quench with Acetonitrile) Time_Points->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

References

A Comparative Assessment of Vildagliptin Enantiomers and Their Binding Affinity to DPP-4

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the stereospecific interactions of Vildagliptin with its target enzyme, Dipeptidyl Peptidase-4 (DPP-4).

Vildagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. Its therapeutic action relies on the prolongation of the activity of incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion. Vildagliptin possesses a chiral center in its pyrrolidine ring, leading to the existence of two enantiomers: (2S)-1-{N-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1^3,7^]dec-1-yl]glycyl}pyrrolidine-2-carbonitrile, known as (S)-Vildagliptin, and its corresponding (R)-enantiomer. This guide provides a comparative analysis of the binding modes of these enantiomers to DPP-4, supported by available experimental data.

Executive Summary

The biological activity of Vildagliptin is highly stereospecific, with the (S)-enantiomer being the pharmacologically active form. This enantiomer acts as a covalent, slow-binding inhibitor of DPP-4, forming a stable complex with the enzyme's active site. In contrast, the (R)-enantiomer is considered a chiral impurity and is presumed to have significantly lower or no inhibitory activity against DPP-4. While extensive data is available for the (S)-enantiomer, there is a notable lack of specific binding affinity studies and structural data for the (R)-enantiomer in the scientific literature, reinforcing the understanding of its pharmacological insignificance.

Data Presentation: Quantitative Assessment of Vildagliptin Enantiomers

The following table summarizes the available quantitative data for the interaction of Vildagliptin enantiomers with DPP-4. It is important to note that the vast majority of published data pertains to the active (S)-enantiomer.

Parameter(S)-Vildagliptin(R)-VildagliptinReference
Binding Mechanism Covalent, Slow-bindingNot documented; presumed non-covalent and weak[1]
IC50 (DPP-4) 4.6 nmol/LNot available[2]
Ki (DPP-4) ~3 nmol/LNot available[3]
PDB Code (DPP-4 Complex) 3W2T, 6B1ENot available[4][5]

Binding Mode of (S)-Vildagliptin to DPP-4

The crystal structures of the (S)-Vildagliptin-DPP-4 complex (PDB codes: 3W2T and 6B1E) reveal the precise molecular interactions responsible for its potent and long-lasting inhibitory effect.

(S)-Vildagliptin binds to the active site of DPP-4, primarily interacting with the S1 and S2 subsites. The key interactions include:

  • Covalent Bond Formation: The nitrile group of the cyanopyrrolidine moiety of (S)-Vildagliptin forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This covalent interaction is a hallmark of its slow-binding inhibition mechanism.

  • S1 Subsite Interaction: The pyrrolidine ring of the (S)-enantiomer fits snugly into the hydrophobic S1 pocket of DPP-4.

  • S2 Subsite Interaction: The adamantane moiety occupies the S2 subsite, forming hydrophobic interactions with surrounding residues.

  • Hydrogen Bonding: The hydroxyl group on the adamantane ring and the amide linker form hydrogen bonds with amino acid residues within the active site, further stabilizing the complex.

The Role of the (R)-Enantiomer

Experimental Protocols

DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts and additives.

  • Test compounds (Vildagliptin enantiomers) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a small volume of the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the DPP-4 enzyme solution to all wells except the negative control and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a specified period at 37°C.

  • Calculate the rate of reaction (increase in fluorescence over time).

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

X-ray Crystallography of DPP-4 in Complex with an Inhibitor

This protocol provides a general workflow for determining the three-dimensional structure of a protein-ligand complex.

Procedure:

  • Protein Expression and Purification: Express and purify recombinant human DPP-4 to high homogeneity.

  • Crystallization:

    • Co-crystallization: Incubate the purified DPP-4 with an excess of the inhibitor (e.g., (S)-Vildagliptin) before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.

    • Soaking: Grow crystals of apo-DPP-4 first. Then, soak these crystals in a solution containing the inhibitor for a specific period to allow the inhibitor to diffuse into the crystal and bind to the active site.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known DPP-4 structure as a search model.

    • Build the atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and quality.

  • Structure Analysis: Analyze the final refined structure to identify the key binding interactions between the inhibitor and the protein.

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 Pharmacological Intervention Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic Islets Pancreatic Islets Incretins (GLP-1, GIP)->Pancreatic Islets Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Release (+) Insulin Release (+) Pancreatic Islets->Insulin Release (+) Glucagon Release (-) Glucagon Release (-) Pancreatic Islets->Glucagon Release (-) Glucose Homeostasis Glucose Homeostasis Insulin Release (+)->Glucose Homeostasis Glucagon Release (-)->Glucose Homeostasis Vildagliptin Vildagliptin DPP4_inhibited DPP-4 Vildagliptin->DPP4_inhibited Inhibition

Caption: Mechanism of DPP-4 inhibition by Vildagliptin to regulate glucose homeostasis.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow cluster_workflow DPP-4 Inhibition Assay Workflow A Prepare Reagents (DPP-4, Substrate, Vildagliptin Enantiomers) B Dispense Reagents into 96-well Plate A->B C Incubate at 37°C B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (Calculate % Inhibition, Determine IC50) D->E

Caption: A simplified workflow for determining the IC50 of Vildagliptin enantiomers.

Logical Relationship of Vildagliptin Enantiomers' Interaction with DPP-4

Vildagliptin_Enantiomer_Interaction cluster_Vildagliptin Vildagliptin cluster_DPP4 DPP-4 Active Site cluster_Outcome Outcome S_Vilda (S)-Vildagliptin DPP4_Site S1 & S2 Subsites Ser630 S_Vilda->DPP4_Site Strong, Covalent Binding R_Vilda (R)-Vildagliptin R_Vilda->DPP4_Site Presumed Weak/No Binding Potent_Inhibition Potent Inhibition DPP4_Site->Potent_Inhibition Weak_No_Inhibition Weak or No Inhibition DPP4_Site->Weak_No_Inhibition

Caption: The stereoselective interaction of Vildagliptin enantiomers with the DPP-4 active site.

References

Evaluating the enantiomeric excess of Vildagliptin from different synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the enantiomeric excess of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is crucial for ensuring its therapeutic efficacy and safety. The desired pharmacological activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. This guide provides a comparative analysis of Vildagliptin's enantiomeric excess resulting from different synthetic routes and details the analytical methodologies for its determination.

Comparative Analysis of Synthetic Routes

The synthesis of Vildagliptin predominantly commences from chiral precursors, L-proline or L-prolinamide, to establish the required (S)-stereochemistry at the pyrrolidine ring. The key to achieving high enantiomeric excess is the stereospecific conversion of these precursors into the crucial intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, and its subsequent condensation with 3-amino-1-adamantanol. While specific enantiomeric excess values are not always reported in the literature for each synthetic variation, the use of enantiomerically pure starting materials and reaction conditions that minimize racemization generally result in a final product with high enantiomeric purity.

Route 1: Synthesis starting from L-proline

This common approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile.[1][2]

  • Step 1: N-acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1]

  • Step 2: Nitrile formation: The carboxylic acid is then converted to the corresponding carbonitrile. This can be achieved through various methods, including:

    • Reaction with acetonitrile in the presence of sulfuric acid.[1]

    • Conversion to an amide followed by dehydration using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT).[2]

  • Step 3: Condensation: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-amino-1-adamantanol to produce Vildagliptin.

The overall yield and purity are reported to be high, with one method describing a total yield of about 48% and a purity of approximately 99%. The high purity suggests a correspondingly high enantiomeric excess.

Route 2: Synthesis starting from L-prolinamide

This route utilizes L-prolinamide, which already possesses the amide functionality that can be dehydrated to a nitrile.

  • Step 1: N-acylation and Dehydration: L-prolinamide is reacted with chloroacetyl chloride. The intermediate amide is then dehydrated using a reagent such as trifluoroacetic anhydride to form (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.

  • Step 2: Condensation: The chiral intermediate is then reacted with 3-amino-1-adamantanol to yield Vildagliptin.

This method has been reported to have an overall yield of about 70% based on L-prolinamide.

Route 3: Convergent Synthesis

A more concise approach involves a 4-step reaction sequence starting from 3-amino-1-adamantanol, glyoxylic acid, and L-prolinamide, with the isolation of only two intermediates, leading to Vildagliptin in a 63% overall yield.

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric purity of Vildagliptin is critical for quality control. High-performance liquid chromatography (HPLC), Ultra-fast liquid chromatography (UFLC), and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose. These methods utilize chiral stationary phases (CSPs) or chiral selectors to resolve the (S)- and (R)-enantiomers.

Data Presentation: Comparison of Analytical Methods

MethodChiral Stationary Phase (CSP)/SelectorMobile Phase/BufferDetectionKey Findings
Chiral HPLC Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))Ethanol and diethylamine (100:0.1, v/v)UVGood separation with a resolution of 4.0 between enantiomers.
Chiral UFLC Chiralcel OD-RH (tris(3,5-dimethyl phenyl carbamate))20 mM borax buffer (pH 9.0), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v)UV at 210 nmRapid and accurate method with a resolution of 4.66 between enantiomers.
Reversed-Phase HPLC Lux-Cellulose-2Methanol/water/diethylamine (80:20:0.2, v/v/v)Not specifiedSimultaneous determination of enantiomeric and four other achiral impurities.
Normal-Phase HPLC CHIRALPAK® AD-Hn-hexane-ethanol-methanolUV at 210 nmEffective separation of the enantiomers of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Capillary Electrophoresis (CE) α-cyclodextrin (α-CD)75 mM acetate buffer (pH 4.5) containing 50 mM α-CDUV at 205 nmBaseline separation of enantiomers within 9 minutes. A cost-effective alternative to HPLC.

Experimental Protocols

Chiral UFLC Method for Vildagliptin Enantiomers

  • Chromatographic System: Ultra-Fast Liquid Chromatography (UFLC) system with UV detection.

  • Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 μL.

  • Sample Preparation: Dissolve the Vildagliptin sample in the mobile phase to a suitable concentration.

Capillary Electrophoresis (CE) Method for Vildagliptin Enantiomers

  • CE System: Capillary electrophoresis instrument with UV detection.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin.

  • Applied Voltage: 18 kV.

  • Capillary Temperature: 15 °C.

  • Detection Wavelength: 205 nm.

  • Injection: 50 mbar for 3 seconds.

  • Sample Preparation: Dissolve the Vildagliptin sample in the BGE to an appropriate concentration.

Visualization of Workflow

G Workflow for Evaluating Enantiomeric Excess of Vildagliptin cluster_synthesis Synthetic Routes cluster_analysis Enantiomeric Excess Analysis Start_L_Proline L-Proline N_Acylation N-Acylation with Chloroacetyl Chloride Start_L_Proline->N_Acylation Start_L_Prolinamide L-Prolinamide Start_L_Prolinamide->N_Acylation Nitrile_Formation Nitrile Formation N_Acylation->Nitrile_Formation Intermediate (S)-1-(2-chloroacetyl) -2-cyanopyrrolidine Nitrile_Formation->Intermediate Condensation Condensation with 3-amino-1-adamantanol Intermediate->Condensation Vildagliptin Vildagliptin Product Condensation->Vildagliptin Sample_Prep Sample Preparation Vildagliptin->Sample_Prep Quality Control Analytical_Method Chiral Separation (HPLC, UFLC, CE) Sample_Prep->Analytical_Method Data_Acquisition Data Acquisition (Chromatogram/Electropherogram) Analytical_Method->Data_Acquisition Data_Analysis Peak Integration and % Enantiomeric Excess Calculation Data_Acquisition->Data_Analysis

Caption: Vildagliptin Synthesis and Analysis Workflow.

References

Inter-laboratory study for the validation of a (2R)-Vildagliptin analytical method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated analytical methods for the quantification of (2R)-Vildagliptin, the enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. While a formal inter-laboratory study for a single analytical method for this compound has not been identified in publicly available literature, this document compiles and compares data from several independent single-laboratory validation studies. The objective is to offer a comprehensive overview of the performance of various methods, thereby assisting researchers in selecting or developing appropriate analytical strategies for quality control and research purposes.

The comparison focuses on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The robustness of these methods, a critical factor for inter-laboratory transferability, is also highlighted where data is available.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data from different validated analytical methods for the chiral separation of Vildagliptin enantiomers.

Table 1: Chiral HPLC and UFLC Methods Performance Data

ParameterMethod 1: Chiral UFLC[1]Method 2: Chiral HPLC[2]Method 3: Chiral RP-HPLC[3]
Stationary Phase Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm)Chiralpak-IC (250 mm x 4.6 mm, 5 µm)Lux-Cellulose-2
Mobile Phase 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine (50:50:0.1, v/v/v)Ethanol, Diethylamine (100:0.1, v/v)Methanol, Water, Diethylamine (80:20:0.2, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min0.45 mL/min
Detection 210 nm210 nmNot Specified
Linearity Range 1 - 12 µg/mLNot specified for R-enantiomerNot Specified
Correlation Coefficient (r²) 0.999Not SpecifiedNot Specified
LOD 0.024 µg/mL0.15 µg/mLNot Specified
LOQ 0.075 µg/mL0.5 µg/mLAt least 0.1% of Vildagliptin
Accuracy (% Recovery) 99.19% - 100.4%95% - 105%Reliable, specific, linear, precise, and accurate
Precision (%RSD) Intra-day: 0.346%, Inter-day: 0.364%< 2.5%Reliable, specific, linear, precise, and accurate
Robustness %RSD < 2% for altered parametersResolution maintained with deliberate changesValidated according to ICH guideline

Table 2: Alternative and Achiral Methods for Vildagliptin Analysis

ParameterMethod 4: Capillary Electrophoresis[4]Method 5: RP-HPLC (Achiral)[5]
Principle Chiral separation using cyclodextrin as a chiral selector.Reversed-phase chromatography for quantification of Vildagliptin.
Stationary Phase Fused-silica capillaryInertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase/Buffer 75 mM Acetate buffer (pH 4.5) containing 50 mM α-CDAcetonitrile: Phosphate Buffer (60:40) pH 3.6
Detection Not Specified215 nm
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified
Accuracy Assessed and found to be accurate.Validated
Precision Assessed and found to be precise.Validated
Robustness Verified by a Plackett–Burman design.Validated

Experimental Protocols

Detailed methodologies for two of the cited chiral separation methods are provided below.

Method 1: Chiral Ultra-Fast Liquid Chromatography (UFLC)
  • Instrumentation : Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with a UV detector.

  • Column : Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in the ratio of 50:50:0.1 (v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : A stock solution of 1 mg/mL is prepared by dissolving the sample in HPLC grade methanol. Further dilutions are made with the mobile phase to fall within the calibration range.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : Waters Alliance HPLC (Alliance 2695 Model) with a 2487 dual λ absorbance detector.

  • Column : Chiralpak-IC (250 mm X 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of ethanol and diethylamine in the ratio of 100:0.1 (v/v).

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Stock solutions of S-vildagliptin and its R-enantiomer (2000 μg/mL) are prepared individually by dissolving the substances in ethanol. Working solutions are prepared by further dilution in ethanol.

Visualizing the Validation Process

The following diagrams illustrate the typical workflow of an analytical method validation and the logical relationship between the key validation parameters, which would be essential for any inter-laboratory study.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Inter-laboratory Study Dev Method Optimization Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Protocol Standardized Protocol Rob->Protocol Samples Identical Samples Protocol->Samples Labs Multiple Laboratories Samples->Labs Repro Reproducibility Assessment Labs->Repro

Experimental Workflow for Validation and Inter-laboratory Study.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate, Reproducibility) Validation->Precision Linearity Linearity (Proportionality to concentration) Validation->Linearity Specificity Specificity (Analyte detection in presence of others) Validation->Specificity Robustness Robustness (Unaffected by small variations) Validation->Robustness Range Range (Interval of acceptable performance) Accuracy->Range Precision->Range LOQ Limit of Quantification (LOQ) Precision->LOQ Linearity->Range LOD Limit of Detection (LOD) Specificity->LOD Specificity->LOQ

References

A Comparative Guide to the Structural Confirmation of Byproducts from the Synthesis of (2R)-Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the antidiabetic drug (2R)-Vildagliptin, with a focus on the formation and structural confirmation of byproducts. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting optimal synthetic strategies to ensure the highest purity of the final active pharmaceutical ingredient (API).

Introduction to Vildagliptin Synthesis and Impurity Formation

Vildagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4), is a widely used oral medication for the management of type 2 diabetes. Its synthesis, while well-established, can lead to the formation of various process-related impurities and degradation products. The presence of these byproducts, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous control and characterization of impurities are critical aspects of Vildagliptin manufacturing.

The most common synthetic pathway to this compound involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. However, variations in reaction conditions, starting materials, and purification methods can lead to different impurity profiles. This guide will explore the byproducts associated with this primary route and compare it with an alternative approach designed to minimize impurity formation.

Common Byproducts in Vildagliptin Synthesis

Several byproducts have been identified and structurally characterized in the synthesis of Vildagliptin. These can be broadly categorized as process-related impurities, arising from side reactions during synthesis, and degradation products, formed by the decomposition of Vildagliptin under various stress conditions.

Table 1: Major Byproducts Identified in this compound Synthesis

Byproduct NameStructureFormation Pathway
Vildagliptin Cyclic AmidineIntramolecular cyclization of Vildagliptin.
Vildagliptin DiketopiperazineDimerization and cyclization of a Vildagliptin precursor or degradation product.
Vildagliptin AmideHydrolysis of the nitrile group of Vildagliptin.
(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E)Incomplete reaction or side reaction during the coupling step.
(8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F)Degradation of Impurity-E.
Inner Salt ImpurityIntramolecular quaternization.

Comparative Analysis of Synthetic Routes

This section compares the primary synthetic route to this compound with an alternative method that aims to reduce byproduct formation.

Route A: Primary Synthesis via L-Proline

This widely used method starts from L-proline and proceeds through the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Reaction Scheme:

L-Proline is first converted to L-prolinamide, which is then chloroacetylated. The resulting amide is dehydrated to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then coupled with 3-amino-1-adamantanol to yield Vildagliptin.

G cluster_0 Route A: Primary Synthesis L-Proline L-Proline L-Prolinamide L-Prolinamide Chloroacetylated Prolinamide Chloroacetylated Prolinamide Key_Intermediate_A (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile 3-amino-1-adamantanol 3-amino-1-adamantanol Vildagliptin Vildagliptin

Caption: Primary synthesis of Vildagliptin starting from L-Proline.

Route B: Alternative Synthesis with Improved Intermediate Purity

To address the formation of impurities, an alternative route focuses on improving the purity of the key intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, by using a protecting group strategy.[1]

Reaction Scheme:

This route utilizes N-fluorenylmethyloxycarbonyl-L-prolineamide as the starting material. The amide is dehydrated to the nitrile, followed by the removal of the Fmoc protecting group. Subsequent N-chloroacetylation yields a highly pure intermediate, which is then condensed with 3-amino-1-adamantanol to produce Vildagliptin with fewer impurities.[1]

G cluster_1 Route B: Alternative Synthesis Fmoc-L-Prolinamide N-Fmoc-L-prolineamide Fmoc-Cyanopyrrolidine (S)-N-Fmoc-2-cyanopyrrolidine Cyanopyrrolidine (S)-2-cyanopyrrolidine Key_Intermediate_B (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine 3-amino-1-adamantanol_B 3-amino-1-adamantanol Vildagliptin_B Vildagliptin

Caption: Alternative Vildagliptin synthesis with a protecting group strategy.

Quantitative Comparison of Impurity Profiles

Table 2: Comparison of Impurity Levels in Vildagliptin Synthesis Routes

ImpurityRoute A (Typical Levels)Route B (Reported Advantage)Reference
Purity of Key Intermediate~79%>99%[1]
Overall Vildagliptin Purity>98%>99.9%[1]
Individual ImpuritiesNot consistently reported across studiesSingle impurities <0.1%[1]

Experimental Protocols

Structural Confirmation of Byproducts

The structural elucidation of Vildagliptin byproducts is achieved through a combination of chromatographic separation and spectroscopic analysis.

G cluster_2 Workflow for Byproduct Identification Crude_Sample Crude Vildagliptin Sample HPLC HPLC / UPLC Separation Isolation Impurity Isolation (Prep-HPLC/SFC) Structural_Elucidation Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) NMR NMR Spectroscopy (1D & 2D) FTIR FT-IR Spectroscopy

Caption: General workflow for the isolation and structural confirmation of Vildagliptin byproducts.

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at 210 nm.

  • Purpose: To separate Vildagliptin from its impurities and to quantify their levels.

2. Mass Spectrometry (MS) for Molecular Weight Determination

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for elemental composition determination. Tandem MS (MS/MS) is used to study fragmentation patterns, which aids in structural elucidation.

  • Purpose: To determine the molecular weight and elemental composition of the impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Techniques: A suite of 1D and 2D NMR experiments are employed:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR & DEPT: Identifies the number and types of carbon atoms.

    • COSY: Shows proton-proton correlations.

    • HSQC: Correlates protons to their directly attached carbons.

    • HMBC: Shows long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

  • Purpose: To unambiguously determine the chemical structure of the isolated impurities.

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts. The alternative synthetic route (Route B) utilizing a protecting group strategy for the key intermediate has been shown to produce Vildagliptin with significantly higher purity compared to the primary synthesis (Route A). The structural confirmation of any formed impurities relies on a combination of powerful analytical techniques, with HPLC for separation and quantification, and MS and multidimensional NMR for definitive structural elucidation. For drug development professionals, adopting a synthetic strategy that minimizes impurity formation from the outset is paramount for ensuring the safety and quality of the final drug product.

References

Comparative study of (2R)-Vildagliptin effects versus Sitagliptin in in-vitro models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the in-vitro effects of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, (2R)-Vildagliptin and Sitagliptin. The following sections present a head-to-head comparison of their performance based on available experimental data, outline detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two therapeutic agents at a preclinical level.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in-vitro comparative studies of this compound and Sitagliptin.

Table 1: Comparative DPP-4 Inhibition

CompoundTargetIC50 (nmol/L)Source
This compound Human DPP-434[1]
Sitagliptin Human DPP-4Not specified in source[1]
This compound Murine DPP-4Not specified in source[1]
Sitagliptin Murine DPP-4Not specified in source[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In-Vitro Cytotoxicity in Human Peripheral Lymphocytes

CompoundConcentration Range Tested (µg/mL)ObservationSource
This compound 125, 250, 500Weak cytotoxicity on the mitotic index with increasing dose.[2]
Sitagliptin 250, 500, 1000Potential cytotoxicity and cytostatic effect on the mitotic index, nuclear division index, and proliferation index with increasing dose.

Note: Both drugs and their metabolites were found to have no genotoxic effects on chromosomal aberration (CA), sister chromatid exchange (SCE), and cytokinesis-block micronucleus (CBMN) assays in this study.

Mechanism of Action: A Tale of Two Binding Modes

While both Vildagliptin and Sitagliptin target the DPP-4 enzyme, their mechanisms of inhibition differ, which may underlie variations in their pharmacological profiles.

  • This compound is described as a substrate-like inhibitor that binds covalently to the active site of the DPP-4 enzyme for an extended period.

  • Sitagliptin acts as a competitive enzyme inhibitor.

These distinct binding kinetics could translate into differences in the duration of DPP-4 inhibition and the subsequent potentiation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by these DPP-4 inhibitors and a typical experimental workflow for their in-vitro evaluation.

DPP4_Inhibition_Pathway cluster_gut Gut (Post-prandial) cluster_circulation Circulation cluster_inhibitors DPP-4 Inhibitors cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degradation Beta-cells Beta-cells Active Incretins->Beta-cells Stimulates Alpha-cells Alpha-cells Active Incretins->Alpha-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin->DPP-4 Enzyme Inhibition Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Increase Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Decrease

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow start Start: Prepare Reagents prepare_compounds Prepare Vildagliptin & Sitagliptin Solutions start->prepare_compounds prepare_enzyme Prepare Recombinant DPP-4 Enzyme start->prepare_enzyme prepare_substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) start->prepare_substrate assay_setup Assay Setup in 96-well Plate (Test, Positive/Negative Controls, Blank) prepare_compounds->assay_setup prepare_enzyme->assay_setup incubation Incubate Plate (e.g., 37°C for 10-30 min) assay_setup->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition & IC50 measure_fluorescence->data_analysis end End: Comparative Potency Determined data_analysis->end

Caption: In-Vitro DPP-4 Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in-vitro experimental protocols.

DPP-4 Inhibition Assay

This assay quantifies the potency of Vildagliptin and Sitagliptin in inhibiting the DPP-4 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • This compound and Sitagliptin stock solutions (in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Vildagliptin and Sitagliptin in the assay buffer.

    • In a 96-well plate, add the diluted compounds, a positive control (a known DPP-4 inhibitor), a negative control (DMSO vehicle), and a blank (buffer only).

    • Add the recombinant DPP-4 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence kinetically or as an endpoint reading at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In-Vitro Insulin Secretion Assay

This assay evaluates the effect of the compounds on glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.

  • Objective: To compare the potentiation of GSIS by Vildagliptin and Sitagliptin in a beta-cell line.

  • Cell Line: MIN6 or INS-1E murine insulinoma cells.

  • Materials:

    • Cultured beta-cells

    • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

    • This compound and Sitagliptin

    • Insulin ELISA kit

  • Procedure:

    • Seed beta-cells in multi-well plates and culture to desired confluency.

    • Wash the cells and pre-incubate them in KRBH buffer with low glucose for 1-2 hours to establish a basal state.

    • Replace the pre-incubation buffer with fresh KRBH buffer containing low or high glucose, with or without various concentrations of Vildagliptin or Sitagliptin.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect the supernatant (containing secreted insulin) from each well.

    • Lyse the cells to determine the total insulin content.

    • Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA kit.

    • Normalize secreted insulin to the total insulin content and express the results as a fold-change over the basal (low glucose) condition.

In-Vitro Glucagon Suppression Assay

This assay assesses the ability of the compounds to inhibit glucagon secretion from pancreatic alpha-cells.

  • Objective: To compare the effects of Vildagliptin and Sitagliptin on glucagon secretion in an alpha-cell line.

  • Cell Line: Alpha-TC1 murine glucagonoma cells.

  • Materials:

    • Cultured alpha-cells

    • Incubation buffer (e.g., KRBH) with varying glucose concentrations

    • This compound and Sitagliptin

    • Glucagon ELISA kit

  • Procedure:

    • Culture Alpha-TC1 cells in multi-well plates.

    • Wash the cells and pre-incubate in a buffer with a basal glucose concentration.

    • Expose the cells to incubation buffer with different glucose concentrations (e.g., low and high) in the presence or absence of Vildagliptin or Sitagliptin. It's important to note that the effects of DPP-4 inhibitors on glucagon secretion are indirect, mediated by the potentiation of GLP-1. Therefore, GLP-1 should be included in the incubation medium.

    • After incubation, collect the supernatant.

    • Measure the glucagon concentration in the supernatant using a glucagon ELISA kit.

    • Analyze the data to determine the percentage of glucagon suppression by each compound under different glucose conditions.

Conclusion

The available in-vitro data demonstrates that both this compound and Sitagliptin are effective inhibitors of the DPP-4 enzyme. Key differences in their binding kinetics—covalent, substrate-like for Vildagliptin and competitive for Sitagliptin—may influence their cellular and physiological effects. While direct head-to-head in-vitro comparative data on insulin secretion, glucagon suppression, and GLP-1 potentiation is limited in the current literature, the provided experimental protocols offer a framework for conducting such crucial comparative studies. Further research utilizing these standardized in-vitro models is warranted to fully elucidate the comparative pharmacological profiles of these two important antidiabetic agents.

References

Safety Operating Guide

Proper Disposal of (2R)-Vildagliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of (2R)-Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Overview of Disposal Procedures

The primary recommended method for the disposal of this compound is incineration .[1][2] Unused or waste this compound should be handled as chemical waste and disposed of through a licensed chemical destruction facility.[1][2] It is imperative to prevent the release of Vildagliptin into the environment, as it may cause long-lasting harmful effects to aquatic life.[1] Therefore, disposal into sewer systems, surface water, or soil is strictly prohibited. Always consult and adhere to all applicable federal, state, and local environmental regulations regarding pharmaceutical waste disposal.

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and environmental contamination.

  • Personal Protective Equipment (PPE): When handling this compound, researchers should wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. In case of dust formation, a NIOSH-approved respirator is recommended.

  • Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated area.

  • Spill Management: In the event of a spill, avoid raising dust. Contain the spill and collect the material using appropriate tools (e.g., spark-proof tools for larger quantities). Transfer the collected material to a labeled chemical waste container for disposal in accordance with local regulations.

Disposal Methods

Incineration (Primary Method)

The most recommended and environmentally responsible method for disposing of this compound is through controlled incineration.

  • Procedure: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Licensed Disposal Company: It is advised to offer surplus and non-recyclable solutions to a licensed disposal company.

Chemical Degradation (For Informational Purposes)

Forced degradation studies have been conducted on Vildagliptin, providing insights into its chemical stability and breakdown under various conditions. While these are not protocols for bulk disposal, they offer a scientific basis for the chemical breakdown of the compound.

Quantitative Data on Vildagliptin Degradation:

ConditionTemperatureDurationDegradation (%)
1 M Hydrochloric Acid (HCl)80°C9 hours>80%
5 M Sodium Hydroxide (NaOH)Room Temp.30 minutes>90%
30% Hydrogen Peroxide (H₂O₂)Room Temp.VariableSignificant
Solid Powder80°C7 hoursMinimal
Solid Powder150°C7 hours~20%

Data extracted from forced degradation studies.

Experimental Protocols for Vildagliptin Degradation:

The following protocols are derived from published research on the forced degradation of Vildagliptin for analytical purposes. These are not intended for routine waste disposal but illustrate the compound's susceptibility to chemical breakdown.

  • Acidic Degradation:

    • Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 1 M HCl solution.

    • Store the mixture at 80°C for up to 9 hours.

    • Neutralize the solution to pH 7.0 with a NaOH solution.

    • Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.

  • Basic Degradation:

    • Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol.

    • Add 3.0 mL of 5.0 M NaOH solution.

    • Maintain at room temperature for 30 minutes.

    • Neutralize the solution to pH 7.0 with an HCl solution.

    • Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.

  • Oxidative Degradation:

    • Dissolve 5 mg of Vildagliptin in 2.0 mL of methanol.

    • Expose the solution to hydrogen peroxide (concentrations may vary).

    • Dilute with a suitable solvent to a final concentration of 1.0 mg/mL for analysis.

Disposal of Contaminated Materials

  • Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.

  • Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated materials should be collected in a designated waste container and disposed of as chemical waste, following institutional and local guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_quantity Assess Quantity and Form (Solid, Solution) start->assess_quantity is_bulk Bulk Quantity? assess_quantity->is_bulk is_trace Trace Contamination? assess_quantity->is_trace incineration Primary Disposal: Licensed Chemical Incineration is_bulk->incineration No dissolve Optional Pre-treatment: Dissolve in Combustible Solvent is_bulk->dissolve Yes decontaminate Decontaminate Container (Triple Rinse) is_trace->decontaminate Container dispose_ppe Dispose of Contaminated PPE as Chemical Waste is_trace->dispose_ppe PPE end End: Proper Disposal Complete incineration->end dissolve->incineration dispose_container Dispose of Container (Recycle or Landfill) decontaminate->dispose_container dispose_container->end dispose_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-Vildagliptin
Reactant of Route 2
Reactant of Route 2
(2R)-Vildagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。